2,5-Diethoxyterephthalohydrazide
Description
Properties
IUPAC Name |
2,5-diethoxybenzene-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-3-19-9-5-8(12(18)16-14)10(20-4-2)6-7(9)11(17)15-13/h5-6H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSPHNOJIAIZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NN)OCC)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Diethoxyterephthalohydrazide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2,5-diethoxyterephthalohydrazide, a key building block in the burgeoning field of materials science. Designed for researchers, chemists, and professionals in materials and drug development, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and primary applications.
Introduction: A Versatile Linker in Modern Chemistry
This compound, systematically named 2,5-diethoxybenzene-1,4-dicarbohydrazide, is an aromatic organic compound distinguished by a central benzene ring functionalized with two ethoxy groups and two hydrazide moieties in a para arrangement.[1] This specific substitution pattern imparts a unique combination of rigidity from the aromatic core and reactive functionality from the hydrazide groups.
While the broader class of hydrazide-containing compounds has been explored for various biological activities, the primary and most significant application of this compound to date lies in the field of materials science, specifically as a molecular linker for the synthesis of Covalent Organic Frameworks (COFs).[1][2][3][4] Its structure allows for the formation of highly stable, porous, and crystalline two-dimensional and three-dimensional polymeric networks. The ethoxy groups offer a degree of chemical tunability, influencing the properties of the resulting frameworks, such as porosity and affinity for guest molecules.[1]
This guide will delve into the essential technical details of this compound, from its molecular structure and properties to a detailed examination of its synthesis and characterization, providing a foundational understanding for its application in advanced material design.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in synthesis and material fabrication. Key identifying information and properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2,5-diethoxybenzene-1,4-dicarbohydrazide | [1][5] |
| CAS Number | 1136292-71-1 | [1] |
| Molecular Formula | C₁₂H₁₈N₄O₄ | [1][5] |
| Molecular Weight | 282.30 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6][7] |
| Purity | Typically >97% | [6][7] |
| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place |
Molecular Structure and Visualization
The molecular structure of this compound is central to its function as a linker in COF synthesis. The para-disposed hydrazide groups provide the points of connection for forming extended networks, while the ethoxy groups modulate the electronic properties and steric environment of the benzene ring.
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the appropriate derivatization of a hydroquinone precursor. The most common and logical synthetic route proceeds via the formation of diethyl 2,5-diethoxyterephthalate, which is subsequently converted to the dihydrazide.
Synthetic Pathway
The overall synthetic pathway can be visualized as a two-step process:
-
Etherification and Esterification: Starting from a suitable hydroquinone derivative, the hydroxyl groups are etherified to ethoxy groups, and the carboxylic acid groups (or their derivatives) are esterified to form diethyl 2,5-diethoxyterephthalate.
-
Hydrazinolysis: The resulting diethyl ester is then reacted with hydrazine hydrate to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,5-diethoxyterephthalate
This protocol is adapted from established methods for the synthesis of dialkoxy terephthalate derivatives.
-
Aromatization of Diethyl Succinoylsuccinate: Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate (diethyl succinoylsuccinate) is aromatized to yield diethyl 2,5-dihydroxyterephthalate.[8] This can be achieved by reacting it with bromine in cold sulfuric acid.[8]
-
Etherification: To a solution of diethyl 2,5-dihydroxyterephthalate in a suitable solvent such as acetone or DMF, add an excess of a base (e.g., potassium carbonate) and an ethylating agent (e.g., ethyl iodide).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure diethyl 2,5-diethoxyterephthalate.
Protocol 2: Synthesis of this compound
This protocol follows the general procedure for the conversion of esters to hydrazides.
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 2,5-diethoxyterephthalate in a suitable solvent, typically ethanol.
-
Addition of Hydrazine Hydrate: Add a significant excess of hydrazine hydrate to the solution. The amount can range from 10 to 20 equivalents.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 24 to 48 hours. The progress of the reaction is monitored by the precipitation of the product and can be checked by TLC.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The solid is washed thoroughly with ethanol to remove any unreacted starting material and hydrazine. The product is then dried under vacuum to yield this compound as a white solid.
Characterization
Confirmation of the structure and purity of the synthesized this compound is crucial. The following are the expected characterization data based on its chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the aromatic protons, and broad singlets for the -NH and -NH₂ protons of the hydrazide groups.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methyl and methylene carbons of the ethoxy groups, the aromatic carbons (with and without oxygen substitution), and the carbonyl carbon of the hydrazide groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (from the hydrazide groups), C-H stretching (from the aromatic and aliphatic parts), a strong C=O stretching (amide I band), and C-O stretching (from the ether linkages).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 282.30 g/mol .
Applications in Covalent Organic Frameworks (COFs)
The primary application of this compound is as a building block for the synthesis of hydrazone-linked COFs.[1][2][4] The reaction of the two hydrazide groups with poly-aldehyde linkers leads to the formation of a stable and porous crystalline network.
A prominent example is the synthesis of COF-42 , which is formed by the condensation reaction of this compound with 1,3,5-triformylbenzene.[4] This material is noted for its high chemical stability due to the robust hydrazone linkages.[6]
Key applications of COFs derived from this compound include:
-
Photocatalysis: COF-42 has been widely used as a platform for photocatalytic hydrogen evolution.[1][6]
-
Gas Storage and Separation: The porous nature of these COFs, with high surface areas, makes them suitable for the capture and storage of gases like carbon dioxide.[6]
-
Sensors and Membranes: The ordered structure and tunable functionality of these materials make them promising candidates for the development of chemical sensors and filtration membranes.[6]
Biological Activity: An Area for Future Exploration
To date, the research on this compound has been predominantly focused on its role in materials science. While other terephthalic dihydrazide analogues have been investigated for potential biological activities, there is a lack of specific studies on the biological properties of the 2,5-diethoxy derivative. This presents an open avenue for future research, particularly for scientists in drug discovery and development who may be interested in exploring the pharmacological potential of this and related structures.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors, particularly hydrazine hydrate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling hydrazine hydrate, which is a toxic and volatile compound.
-
Hydrazine Hydrate: This reagent is corrosive, toxic, and a suspected carcinogen. Avoid inhalation of vapors and direct contact with skin and eyes. It is recommended to use a closed handling system where possible.[2] In case of spills, they should be immediately diluted with large volumes of water.[2]
-
This compound: Based on available safety data, this compound is considered an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.
Always consult the latest Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information.
Conclusion
This compound is a valuable and versatile organic compound with a well-established role as a key building block in the synthesis of Covalent Organic Frameworks. Its rigid aromatic core, coupled with the reactive hydrazide functionalities and tunable ethoxy groups, allows for the creation of highly ordered, porous materials with significant potential in photocatalysis, gas storage, and other advanced applications. While its biological activities remain largely unexplored, the synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to utilize this compound in their ongoing and future work in both materials science and potentially in the field of medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
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- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. ossila.com [ossila.com]
- 8. storage.googleapis.com [storage.googleapis.com]
Synthesis and characterization of 2,5-Diethoxyterephthalohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Diethoxyterephthalohydrazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key organic linker in the field of materials science. With the molecular formula C₁₂H₁₈N₄O₄, this symmetrical molecule is a critical building block for the construction of advanced porous materials, most notably Covalent Organic Frameworks (COFs).[1][2] This document details a reliable two-step synthetic pathway, outlines rigorous characterization protocols, and provides expert insights into the causality behind the experimental choices. The intended audience includes researchers, chemists, and drug development professionals engaged in synthetic chemistry and materials design.
Introduction and Significance
This compound, also known as 2,5-diethoxybenzene-1,4-dicarbohydrazide (DETH), has emerged as a molecule of significant interest due to its structural properties.[2] The presence of two terminal hydrazide groups facilitates the formation of robust hydrazone linkages through condensation reactions with aldehyde-functionalized molecules.[1][2] This reactivity is harnessed in the solvothermal synthesis of highly crystalline and porous COFs.[1]
Notably, the reaction of this compound with 1,3,5-triformylbenzene yields COF-42, a well-studied framework known for its chemical stability and applications in photocatalytic hydrogen evolution.[2][3][4] The ethoxy groups appended to the central benzene ring enhance the solubility of the linker in common organic solvents and can influence the electronic properties and stacking behavior of the resulting frameworks. Understanding the precise synthesis and thorough characterization of this linker is paramount to achieving high-quality, crystalline materials with reproducible properties.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is most effectively achieved through a two-step process, beginning with a commercially available precursor. The overall pathway involves the etherification of a dihydroxy-terephthalate ester followed by hydrazinolysis.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of Diethyl 2,5-diethoxyterephthalate (Precursor)
The precursor is synthesized via a standard Williamson ether synthesis. The phenolic hydroxyl groups of Diethyl 2,5-dihydroxyterephthalate are deprotonated by a mild base (potassium carbonate) to form phenoxides, which then act as nucleophiles, attacking an ethylating agent like ethyl iodide.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Diethyl 2,5-dihydroxyterephthalate (1 equivalent).[5][6]
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) and a suitable solvent such as acetone or DMF.
-
Add ethyl iodide (EtI, 2.5 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield Diethyl 2,5-diethoxyterephthalate as a white solid.[7]
Step 2: Synthesis of this compound
This step involves the nucleophilic acyl substitution of the ethoxy groups of the diester with hydrazine. The reaction is typically driven to completion by using a large excess of hydrazine hydrate.
Protocol:
-
Suspend Diethyl 2,5-diethoxyterephthalate (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (N₂H₄·H₂O, >10 equivalents) to the suspension. Using a significant excess ensures the reaction proceeds to the di-substituted product and minimizes the formation of mono-hydrazide intermediates.
-
Heat the reaction mixture to reflux. The solid ester will gradually dissolve as it reacts, and the product will precipitate out of the solution as it forms.
-
Maintain the reflux for 24 hours to ensure complete conversion.
-
Cool the mixture to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold ethanol and then diethyl ether to remove any unreacted starting material and residual hydrazine.
-
Dry the product under vacuum to yield this compound as a fine white powder.[2]
Characterization and Data Interpretation
Rigorous characterization is essential to confirm the identity and purity of the final product. A combination of spectroscopic and physical methods should be employed.
Caption: Experimental workflow for product characterization.
Spectroscopic Analysis
| Technique | Functional Group | Expected Observation |
| ¹H NMR | Ethoxy (-OCH₂CH₃) | Quartet (~4.0-4.2 ppm, 4H) and Triplet (~1.4-1.5 ppm, 6H) |
| Aromatic (Ar-H) | Singlet (~7.2-7.4 ppm, 2H) | |
| Hydrazide (-NHNH₂) | Two broad singlets, D₂O exchangeable (~4.5 ppm for -NH₂ and ~9.5 ppm for -CONH-)[8][9] | |
| FT-IR | N-H Stretch | Broad band in the 3200-3400 cm⁻¹ region[8] |
| C=O Stretch (Amide I) | Strong, sharp peak around 1640-1660 cm⁻¹[8][10] | |
| C-O Stretch (Aryl Ether) | Strong peak around 1220-1250 cm⁻¹ | |
| Aromatic C-H Bend | Peaks in the 800-900 cm⁻¹ region | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | Peak at m/z = 282.3 |
Expert Insights:
-
NMR Spectroscopy: The chemical shifts of the N-H protons in hydrazides can be highly dependent on the solvent, concentration, and temperature.[8] Performing a D₂O exchange experiment is a definitive way to confirm their assignment.
-
FT-IR Spectroscopy: The position of the amide I band is indicative of the electronic environment and hydrogen bonding. A shift to a lower wavenumber compared to a simple amide suggests strong intermolecular hydrogen bonding, which is expected in the solid state for this molecule.[11]
-
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) may show characteristic fragmentation patterns, including the loss of the hydrazide group (-NHNH₂) or ethoxy group (-OCH₂CH₃).[12][13]
Physical Properties
-
Appearance: Fine white crystalline powder.[2]
-
Purity: Typically >98% when synthesized and purified as described.[2]
-
Solubility: Soluble in DMSO and DMF, with limited solubility in alcohols and chlorinated solvents.
Applications in Drug Development and Materials Science
While the primary application of this compound is in materials science as a COF linker, the hydrazide functional group is a well-known pharmacophore in medicinal chemistry.[1][2] Hydrazide-hydrazone derivatives are explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] The rigid, functionalized aromatic core of this molecule makes it an attractive scaffold for library synthesis in drug discovery programs, potentially leading to the development of novel therapeutic agents.[16][17]
References
- 1. Buy this compound | 1136292-71-1 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. 2,5-二羟基对苯二甲酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Diethyl 2,5-dihydroxyterephthalate | C12H14O6 | CID 79980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl 2,5-diethoxy terephthalate | C16H22O6 | CID 129826220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TEREPHTHALIC DIHYDRAZIDE(136-64-1) IR Spectrum [chemicalbook.com]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Adipic dihydrazide [webbook.nist.gov]
- 13. Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. derpharmachemica.com [derpharmachemica.com]
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- 17. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of 2,5-Diethoxyterephthalohydrazide
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Diethoxyterephthalohydrazide
Introduction
This compound is a symmetrically substituted aromatic hydrazide of significant interest in the field of materials science. Its rigid core and reactive hydrazide functionalities make it a key building block (linker) for the synthesis of highly ordered porous crystalline materials known as Covalent Organic Frameworks (COFs).[1][2] The performance of these advanced materials is critically dependent on the purity and structural integrity of the molecular precursors. Therefore, unambiguous characterization of this compound is paramount for researchers and drug development professionals.
This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound (C₁₂H₁₈N₄O₄, M.W.: 282.30 g/mol ).[3][4] As experimental spectra are not universally accessible, this document serves as a predictive reference, grounded in fundamental principles of spectroscopy and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of each spectrum for structural verification and quality assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and symmetry of this compound.
Predicted ¹H NMR Spectrum
The symmetry of the this compound molecule simplifies its ¹H NMR spectrum considerably. We anticipate observing five distinct signals corresponding to the aromatic, ethoxy, and hydrazide protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~7.30 | Singlet (s) | 2H | Ar-H | The two aromatic protons are chemically equivalent due to the molecule's C₂ symmetry. Their chemical shift is influenced by the electron-donating ethoxy groups and electron-withdrawing hydrazide groups. |
| b | ~9.50 | Broad Singlet (br s) | 2H | -CO-NH -NH₂ | Amide protons are typically deshielded and appear downfield. The signal is often broad due to quadrupole effects of the nitrogen atom and chemical exchange. |
| c | ~4.50 | Broad Singlet (br s) | 4H | -CO-NH-NH₂ | The terminal amine protons are also broad and their chemical shift can vary. These protons readily exchange with deuterium in D₂O, leading to the disappearance of this signal. |
| d | ~4.10 | Quartet (q) | 4H | -O-CH₂ -CH₃ | These methylene protons are adjacent to an oxygen atom (deshielding) and are split into a quartet by the three neighboring methyl protons (n+1 rule). A value of ~4.0 ppm is typical for ethoxy groups on a benzene ring.[5] |
| e | ~1.40 | Triplet (t) | 6H | -O-CH₂-CH₃ | These methyl protons are split into a triplet by the two neighboring methylene protons. A value of ~1.4 ppm is characteristic for ethoxy groups.[5] |
Causality in Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial. Its ability to dissolve the compound and its higher boiling point are advantageous. Furthermore, its residual solvent peak does not interfere with the key signals. The broadness of the N-H signals and their variable chemical shifts are due to hydrogen bonding and exchange phenomena; adding a drop of D₂O to the NMR tube is a standard method to confirm their assignment, as the N-H signals will disappear.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is sufficient.
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum.
-
Referencing: Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR structural elucidation.
Predicted ¹³C NMR Spectrum
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. Due to the molecule's symmetry, we expect to see six distinct carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Signal | Predicted δ (ppm) | Assignment | Rationale |
| 1 | ~165 | C =O | The carbonyl carbon of the hydrazide group is significantly deshielded and appears far downfield, typical for amide-like carbons.[6] |
| 2 | ~152 | Ar-C -O | The aromatic carbon directly attached to the electron-donating ethoxy group is deshielded and appears downfield. For 1,4-diethoxybenzene, this carbon appears around 153 ppm. |
| 3 | ~125 | Ar-C -C=O | The aromatic carbon attached to the electron-withdrawing carbonyl group. Its chemical shift is influenced by both adjacent substituents. |
| 4 | ~115 | Ar-C -H | The protonated aromatic carbon. Its chemical shift is upfield relative to unsubstituted benzene (128.5 ppm) due to the net electron-donating effect of the para-substituents.[7] |
| 5 | ~64 | -O-C H₂-CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. For 1,4-diethoxybenzene, this signal is at ~63.6 ppm. |
| 6 | ~15 | -O-CH₂-C H₃ | The terminal methyl carbon is in a typical aliphatic region. For 1,4-diethoxybenzene, this signal is at ~14.9 ppm. |
Causality in Experimental Choices: A proton-decoupled experiment is standard for ¹³C NMR because it simplifies the spectrum to single lines for each carbon, increasing the signal-to-noise ratio. The choice of solvent remains DMSO-d₆, with its carbon signals (a septet around 39.5 ppm) serving as a convenient internal reference.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=O, C-O, and aromatic C=C bonds.
Table 3: Predicted IR Absorption Bands and Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350 - 3200 | Medium-Strong | N-H Stretch | Hydrazide (-NHNH₂)[3] |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Substituted Benzene[4] |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Ethoxy (-CH₂, -CH₃)[8] |
| ~1640 | Strong | C=O Stretch (Amide I) | Hydrazide (-CONHNH₂)[3] |
| ~1600 & ~1500 | Medium | C=C Stretch | Aromatic Ring[4][9] |
| ~1530 | Medium | N-H Bend (Amide II) | Hydrazide (-CONHNH₂)[3] |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether[10] |
| ~1040 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~880 | Strong | C-H Out-of-plane Bend | 1,2,4,5-Tetrasubstituted Ring[4] |
Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation, unlike the traditional KBr pellet method.[11][12] A small amount of the powdered sample is simply placed on the ATR crystal, and pressure is applied to ensure good contact. This leads to a high-quality, reproducible spectrum.[1][2]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring intimate contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for ATR-FTIR Analysis
Caption: Standard workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
For a polar molecule like this compound, ESI is an effective soft ionization technique. We would expect to see a prominent protonated molecular ion.
-
Molecular Ion: The exact mass of C₁₂H₁₈N₄O₄ is 282.1328 Da. In positive ion mode ESI-MS, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 283.1401 . Adducts with sodium [M+Na]⁺ (m/z 305.1220) or potassium [M+K]⁺ (m/z 321.0960) may also be observed.
Predicted Fragmentation Pattern
While ESI is a soft ionization technique, some in-source fragmentation can be induced, or tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to elicit structural information. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[13][14]
Table 4: Predicted ESI-MS Fragments and Assignments
| m/z (for [M+H]⁺ fragments) | Proposed Loss | Structure of Fragment |
| 283.1401 | - | [M+H]⁺ (Protonated Molecule) |
| 254.1244 | -C₂H₅ (Loss of ethyl radical) | [M+H - C₂H₅]⁺ |
| 238.0931 | -OC₂H₅ (Loss of ethoxy radical) | [M+H - OC₂H₅]⁺ |
| 194.0873 | -NH₂NHCO -C₂H₄ | Fragment from cleavage of hydrazide and ethoxy group |
| 166.0655 | -NH₂NHCO (x2) | [Diethoxybenzene + H]⁺ core |
Causality in Experimental Choices: Direct infusion ESI-MS is a rapid method for confirming the molecular weight of a synthesized product without the need for chromatographic separation.[15][16] The sample is dissolved in a suitable solvent and introduced directly into the mass spectrometer's source, providing a quick purity and identity check.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10-50 µM) of the sample in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrument Setup: Use an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 Da).
Workflow for Direct Infusion ESI-MS Analysis
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 1,4-Diethoxybenzene(122-95-2) 1H NMR [m.chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. specac.com [specac.com]
- 11. gammadata.se [gammadata.se]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 14. GCMS Section 6.13 [people.whitman.edu]
- 15. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 16. Direct Injection Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of Proteins with High Matrix Content:Utilizing Taylor-Aris Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Decomposition of 2,5-Diethoxyterephthalohydrazide
For correspondence: [AI Assistant Contact Information]
Abstract
2,5-Diethoxyterephthalohydrazide is an aromatic hydrazide notable for its use as a linker in the synthesis of robust Covalent Organic Frameworks (COFs) for applications in photocatalysis and gas sorption.[1][2][3] This guide provides a comprehensive technical overview of its expected thermal stability and decomposition pathways. Due to the compound's specific nature as a synthetic building block, direct literature on its thermal properties is scarce. Therefore, this document synthesizes information from analogous compounds—notably terephthalohydrazides and other aromatic hydrazides—to build a predictive model of its behavior.[4][5] It further outlines the authoritative experimental protocols required to validate these predictions, establishing a self-validating framework for researchers. This guide is intended for materials scientists, chemists, and drug development professionals who require a deep understanding of the thermal characteristics of hydrazide-containing molecules.
Introduction and Molecular Structure
This compound (IUPAC Name: 2,5-diethoxybenzene-1,4-dicarbohydrazide) is a derivative of terephthalohydrazide, featuring two electron-donating ethoxy groups on the benzene ring.[1] Its molecular structure, characterized by a rigid aromatic core and reactive hydrazide functional groups, makes it a valuable component in supramolecular chemistry.[1][6]
The thermal stability of such a molecule is a critical parameter, dictating its processing window for polymerization into frameworks like COF-42 and its operational limits in high-temperature applications.[3] The decomposition process involves the breakdown of the molecule under heat, a reaction that is typically endothermic as energy is required to cleave chemical bonds.[7] Understanding this process is crucial for predicting material lifetime, identifying potential hazards, and controlling the synthesis of derived materials.
Predicted Thermal Profile and Decomposition Mechanism
Based on the analysis of related aromatic and poly-hydrazide compounds, a multi-stage decomposition process for this compound is anticipated.[4][5] The presence of ethoxy substituents is expected to influence the overall stability compared to the parent terephthalohydrazide molecule.
Predicted Thermogravimetric Analysis (TGA) Behavior
Thermogravimetric Analysis (TGA) measures mass change as a function of temperature and is a primary tool for assessing thermal stability.[8][9] For this compound, a decomposition profile under an inert nitrogen atmosphere is predicted to occur in distinct stages:
-
Stage 1: Initial Decomposition (Predicted Range: 250-350°C)
-
This initial weight loss is likely attributed to the cleavage of the N-N bond in the hydrazide groups and the scission of the C-O bonds of the ethoxy substituents. Studies on similar aromatic hydrazides show decomposition can be initiated by the loss of nitrogen and water molecules.[4] The presence of electron-donating ethoxy groups may slightly lower the onset temperature compared to unsubstituted aromatic hydrazides.[5]
-
-
Stage 2: Aromatic Core Degradation (Predicted Range: >400°C)
-
Following the loss of the functional groups, the remaining aromatic structure will degrade at higher temperatures. This stage involves the fragmentation of the benzene ring, leading to the evolution of various gaseous products until a final char residue remains. This behavior is consistent with the high thermal stability of related aromatic polymers like Poly(p-phenylene terephthalamide), which decompose around 450°C.[10]
-
Predicted Differential Scanning Calorimetry (DSC) Profile
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal transitions like melting and decomposition.[11][12]
-
Melting Point (Endotherm): A sharp endothermic peak corresponding to the melting of the crystalline solid is expected. The exact temperature is not documented, but it will precede the onset of decomposition.
-
Decomposition (Exotherm/Endotherm): The decomposition process itself may be complex, showing either endothermic (bond-breaking dominant) or exothermic (bond-formation/rearrangement dominant) characteristics.[7] For many hydrazide compounds, decomposition is a highly exothermic process, which can present a thermal hazard.[13]
Postulated Decomposition Pathway
The decomposition is likely initiated by the homolytic cleavage of the weakest bonds in the molecule. The N-N bond in the hydrazide moiety is a prime candidate. A plausible radical-based mechanism is outlined below.
Caption: Postulated decomposition pathway for this compound.
Experimental Verification Protocols
To validate the predicted thermal behavior, rigorous experimental analysis is required. The following protocols are based on established standards and best practices.[14][15]
Thermogravimetric Analysis (TGA) Protocol
This protocol follows the principles outlined in ASTM E1131 for compositional analysis by thermogravimetry.[16][17]
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic (alumina) or platinum TGA pan.
-
Instrument Setup: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen gas at a constant flow rate of 50-100 mL/min to maintain an inert atmosphere.
-
Temperature Program: Equilibrate the sample at 30°C. Initiate a dynamic heating ramp from 30°C to 800°C at a controlled rate of 10 °C/min.[18]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the melting point and thermal characteristics of decomposition events.[19][20][21]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium, Tin) as recommended by NIST.[19][20]
-
Temperature Program: Place the sample and reference pans into the DSC cell. Equilibrate at 30°C. Heat the sample at a controlled rate of 10 °C/min up to a temperature beyond the final decomposition event observed in TGA.
-
Data Acquisition: Record the differential heat flow between the sample and reference as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify the peak temperature of the melting endotherm and the onset temperature and enthalpy of any exothermic or endothermic decomposition events.
Evolved Gas Analysis (TGA-MS/FTIR)
To confirm the proposed decomposition products, coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR) is essential.
-
Workflow: Perform the TGA protocol as described in section 3.1.
-
Gas Transfer: The evolved gases (the "purge gas") from the TGA furnace are continuously transferred to the MS or FTIR gas cell via a heated transfer line.
-
Analysis:
-
MS: Identifies the decomposition products by their mass-to-charge ratio (e.g., N₂ at m/z=28, H₂O at m/z=18).
-
FTIR: Identifies gaseous products by their characteristic infrared absorption bands (e.g., CO₂ at ~2350 cm⁻¹, NH₃ at ~965 cm⁻¹).[22]
-
Caption: Integrated workflow for thermal analysis and mechanism validation.
Summary of Predicted and Key Analytical Data
The following table summarizes the predicted thermal properties for this compound and the key parameters to be determined through the experimental protocols described.
| Parameter | Predicted Value/Range | Experimental Technique | Purpose |
| Melting Point (Tm) | Precedes decomposition | DSC | Determine phase transition temperature |
| Decomposition Onset (Tonset) | 250 - 350 °C | TGA, DSC | Defines the upper limit of thermal stability |
| Decomposition Stages | 2-3 distinct stages | TGA/DTG | Elucidate the complexity of the degradation |
| Enthalpy of Decomposition (ΔHd) | Likely exothermic | DSC | Quantify energy release, assess thermal hazard |
| Evolved Gases | N₂, H₂O, NH₃, C₂H₄, CO, CO₂ | TGA-MS, TGA-FTIR | Identify decomposition products, validate mechanism |
| Residual Mass (@800°C) | 10-30% (Char) | TGA | Quantify non-volatile carbonaceous residue |
Conclusion
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buy this compound | 1136292-71-1 [smolecule.com]
- 7. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. etamu.edu [etamu.edu]
- 10. academicstrive.com [academicstrive.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NIST Recommended Practice Guide: DTA and Heat-Flux DSC Measurements of Alloy Melting and Freezing | NIST [nist.gov]
- 15. Differential Scanning Calorimeter | NIST [nist.gov]
- 16. store.astm.org [store.astm.org]
- 17. kalite.com [kalite.com]
- 18. benchchem.com [benchchem.com]
- 19. tainstruments.com [tainstruments.com]
- 20. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 21. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 2,5-Diethoxyterephthalohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 2,5-Diethoxyterephthalohydrazide, a critical parameter for its application in advanced material synthesis and pharmaceutical research. As a key building block in the formation of Covalent Organic Frameworks (COFs), understanding its behavior in various solvents is paramount for reaction optimization, purification, and formulation.
Introduction to this compound: A Molecule of Significant Interest
This compound, with the chemical formula C₁₂H₁₈N₄O₄, is a carbohydrazide derivative of para-diethoxybenzene[1][2]. Its structure, featuring a rigid aromatic core flanked by two reactive hydrazide groups, makes it an excellent linker for the construction of porous and crystalline COFs[1][2][3]. These materials are at the forefront of innovation in gas storage, catalysis, and sensing applications. The ethoxy groups on the benzene ring can modulate the electronic properties and steric interactions of the resulting frameworks, offering a degree of chemical tunability[3].
The solubility of this compound directly impacts the synthesis of COFs, where it is often reacted with multifunctional aldehydes[3]. The choice of solvent is crucial as it governs reactant solubility, influences reaction kinetics, and directs the crystallization process of the framework[3]. A thorough understanding of its solubility profile is therefore not just an academic exercise but a practical necessity for achieving desired material properties and yields.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1136292-71-1 | [1] |
| Molecular Formula | C₁₂H₁₈N₄O₄ | [1] |
| Molecular Weight | 282.30 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | >98% | [2] |
Qualitative Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment can be derived from its chemical structure and documented applications. The presence of polar hydrazide groups capable of hydrogen bonding, combined with a nonpolar aromatic ring and ethoxy groups, results in a nuanced solubility behavior.
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Soluble to Moderately Soluble | These solvents can effectively solvate the polar hydrazide groups and interact favorably with the aromatic core. Similar hydrazide compounds show enhanced solubility in DMSO[2]. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Slightly Soluble to Soluble (with heating) | The use of dioxane in COF synthesis suggests solubility, likely enhanced by elevated temperatures to overcome crystal lattice energy[3]. |
| Alcohols | Methanol, Ethanol | Slightly Soluble | The hydroxyl groups can hydrogen bond with the hydrazide moieties, but the nonpolar backbone may limit high solubility. Methanol has been used to improve the solubility of other hydrazides[2]. |
| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Sparingly Soluble | These solvents are less polar and may not effectively solvate the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexane, Mesitylene | Sparingly Soluble to Insoluble | The significant polarity of the hydrazide groups makes solubility in nonpolar solvents unlikely. Mesitylene is used in COF synthesis in combination with dioxane, likely as a high-boiling co-solvent rather than a primary solvent for the hydrazide[4]. |
| Aqueous | Water | Sparingly Soluble to Insoluble | While the hydrazide groups can hydrogen bond with water, the hydrophobic aromatic core and ethoxy groups are expected to significantly limit aqueous solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the thermodynamic solubility determination using the established shake-flask method, which is considered a reliable technique for crystalline solids[5].
Principle
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.
Materials and Equipment
-
This compound (as a solid)
-
Selected solvents (e.g., DMSO, 1,4-Dioxane, Methanol, Water)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Procedure
-
Preparation of Samples : Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition : Accurately add a known volume of the chosen solvent to each vial.
-
Equilibration : Securely cap the vials and place them in a temperature-controlled shaker or water bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Sample Analysis :
-
Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using HPLC or UV-Vis spectroscopy to generate a calibration curve.
-
Sample Measurement : Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation : Calculate the solubility of this compound in the solvent at the specified temperature, taking into account any dilution factors.
Factors Influencing Solubility
The solubility of this compound is not a static property and can be influenced by several factors:
-
Temperature : For most solids, solubility increases with temperature as the dissolution process is often endothermic. This is particularly relevant for its use in COF synthesis, which typically occurs at elevated temperatures.
-
Solvent Polarity : As discussed, a solvent's ability to engage in hydrogen bonding and other intermolecular interactions with the solute is a key determinant of solubility.
-
pH (in aqueous systems) : The hydrazide groups have basic character and can be protonated in acidic solutions, which would likely increase aqueous solubility.
-
Crystalline Form : The presence of different polymorphs can affect solubility, as different crystal lattice energies will require varying amounts of energy to overcome during dissolution.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling fine chemical powders should be observed.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Engineering Controls : Handle in a well-ventilated area or a fume hood to minimize inhalation of dust.
-
Storage : Store in a cool, dry place away from incompatible materials.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant interest with a solubility profile that is critical to its primary application in the synthesis of Covalent Organic Frameworks. While quantitative data is sparse, a qualitative understanding based on its structure suggests moderate solubility in polar aprotic solvents and limited solubility in nonpolar and aqueous media, with temperature playing a key role in enhancing solubility. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data in their solvents of interest, enabling the rational design of synthetic procedures and formulation strategies.
References
Quantum chemical calculations for 2,5-Diethoxyterephthalohydrazide
An In-Depth Technical Guide: Quantum Chemical Calculations for 2,5-Diethoxyterephthalohydrazide: A Methodological Whitepaper for Materials and Drug Discovery Research
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal building block in the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs), due to its structural rigidity and reactive hydrazide moieties.[1][2] Understanding its electronic structure, reactivity, and potential interaction sites is paramount for designing novel materials and exploring its pharmaceutical potential. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, predictive lens to elucidate these properties at the molecular level.[3][4] This guide offers a comprehensive, step-by-step walkthrough of the theoretical and practical aspects of performing these calculations, designed for researchers in materials science, computational chemistry, and drug development. We will delve into the causality behind methodological choices, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, ensuring a robust and reproducible computational protocol.
Introduction: The 'Why' of a Computational Approach
This compound (C₁₂H₁₈N₄O₄) is a symmetric aromatic compound featuring a central diethoxybenzene ring flanked by two carbohydrazide groups.[2][5] Its primary application lies in its reaction with multifunctional aldehydes to form stable, porous COFs with applications in photocatalysis and gas capture.[2] For medicinal chemists, the hydrazide functional group is a well-known pharmacophore present in various biologically active compounds, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[3]
Experimental approaches, while essential, can be resource-intensive. Quantum chemical calculations offer a complementary, in silico strategy to:
-
Predict Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
-
Elucidate Electronic Structure: Identify the distribution of electrons and energy levels, which govern reactivity.
-
Pinpoint Reactive Sites: Predict where the molecule is likely to undergo electrophilic or nucleophilic attack.
-
Simulate Spectroscopic Properties: Correlate computational results with experimental data (e.g., IR spectra) for validation.[6]
This guide focuses on Density Functional Theory (DFT) as it provides a favorable balance between computational cost and accuracy for molecules of this size.[3][4]
Theoretical Cornerstone: Density Functional Theory (DFT)
The foundation of our computational protocol is DFT. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.[7] This approach is efficient and has been proven reliable for a wide range of organic molecules, including hydrazide derivatives.[4][8][9]
The accuracy of a DFT calculation hinges on two key choices:
-
The Functional: This is an approximation that describes the exchange-correlation energy. For organic molecules, hybrid functionals are often the gold standard. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust and widely used choice that has demonstrated high accuracy in predicting the geometry and electronic properties of hydrazones and related structures.[3][6]
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. The 6-311G(d,p) basis set offers a good compromise, providing sufficient flexibility by including polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe chemical bonds.
For the calculations outlined in this guide, we will proceed with the B3LYP/6-311G(d,p) level of theory, a combination well-validated in the literature for similar molecular systems.[3][6]
The Computational Workflow: From Structure to Insight
A successful quantum chemical study follows a logical sequence of steps. Each step builds upon the last, providing a self-validating system to ensure the final results are physically meaningful.
Caption: The overall computational workflow for analyzing this compound.
Protocol 1: Core Computational Steps
Step 1: Molecular Structure Input
-
Action: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Causality: An accurate initial guess of the geometry is crucial. While not strictly necessary, performing a quick molecular mechanics pre-optimization (e.g., using a UFF or MMFF94 force field) can significantly reduce the number of cycles required for the more computationally expensive DFT optimization.
Step 2: Geometry Optimization
-
Action: Perform a full geometry optimization at the B3LYP/6-311G(d,p) level of theory. This calculation iteratively adjusts the positions of all atoms until the point of lowest energy on the potential energy surface is found.
-
Trustworthiness Check: The calculation is considered converged when the forces on the atoms and the change in energy between cycles fall below predefined tolerance thresholds. This is typically indicated by a "Normal termination" message in the output file of software like Gaussian.
Step 3: Frequency Analysis
-
Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same B3LYP/6-311G(d,p) level of theory.
-
Causality & Trustworthiness Check: This is a critical validation step.
-
Confirmation of a True Minimum: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further refined.
-
Thermodynamic Data: This calculation yields important thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Simulated IR Spectrum: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data for further validation.[6]
-
Analysis and Interpretation: Unveiling Chemical Behavior
With a validated, optimized structure, we can now extract a wealth of information about the molecule's electronic properties and reactivity.
Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.[10]
-
LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.
-
The HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[10][11]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an immediate visual guide to the charge distribution and is invaluable for predicting sites of chemical interaction.[3][6]
-
Electron-Rich Regions (Red/Yellow): These are areas of negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. They are susceptible to electrophilic attack.
-
Electron-Poor Regions (Blue): These are areas of positive electrostatic potential, often found around hydrogen atoms bonded to electronegative atoms. They are susceptible to nucleophilic attack.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several quantitative descriptors of reactivity can be calculated.[11][12] These parameters are powerful for comparing the reactivity of different molecules.
Caption: Relationship between FMO energies and key global reactivity descriptors.
Data Presentation and Summary
All quantitative data should be organized into clear tables for easy comparison and reporting.
Table 1: Summary of Computational Protocol
| Parameter | Specification | Rationale |
|---|---|---|
| Theory Level | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for organic molecules.[3][4] |
| Functional | B3LYP | A robust hybrid functional with a proven track record for similar molecular systems.[6] |
| Basis Set | 6-311G(d,p) | A triple-zeta basis set with polarization functions for accurate bond description. |
| Software | Gaussian, ORCA, etc. | Standard quantum chemistry software packages.[13] |
| Solvent Model | (Optional) PCM/SMD | Can be used to simulate properties in a specific solvent environment. |
Table 2: Key Calculated Properties and Their Significance
| Property | Symbol | Formula | Interpretation |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | Electron-donating ability. Higher value = better donor.[10] |
| LUMO Energy | E_LUMO | - | Electron-accepting ability. Lower value = better acceptor. |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical stability and reactivity. Larger gap = higher stability.[11] |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. Higher value = harder, less reactive molecule.[12] |
| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | Ability to attract electrons.[11] |
| Dipole Moment | µ | - | Measure of molecular polarity and overall charge distribution.[12][13] |
Conclusion
This guide has outlined a robust and scientifically grounded workflow for conducting quantum chemical calculations on this compound. By following the prescribed steps of geometry optimization, frequency validation, and subsequent electronic property analysis, researchers can gain profound insights into the molecule's stability, reactivity, and potential for interaction. The calculated parameters—from the HOMO-LUMO gap to the MEP map—serve as powerful predictors that can guide experimental design, accelerate the discovery of new COFs, and inform the development of novel therapeutic agents. This computational approach, grounded in established DFT methods, represents an indispensable tool in the modern researcher's arsenal for molecular design and characterization.
References
- 1. Buy this compound | 1136292-71-1 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring | International Conference on Scientific and Academic Research [as-proceeding.com]
- 4. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H18N4O4 | CID 101962189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantum Chemical Studies of Some Hydrazone Derivatives - Computational Chemistry - SCIRP [scirp.org]
- 12. Quantum Chemical Studies of Some Hydrazone Derivatives [scirp.org]
- 13. scirp.org [scirp.org]
An In-Depth Technical Guide to the Potential Coordination Chemistry of 2,5-Diethoxyterephthalohydrazide
This guide provides a comprehensive technical overview of the potential coordination chemistry of 2,5-Diethoxyterephthalohydrazide. It is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel metal-based compounds. This document explores the ligand's structural features, predicts its coordination behavior based on established principles and analogous systems, outlines detailed synthetic and characterization protocols, and discusses potential applications for its metal complexes.
Introduction: The Versatility of Hydrazide-Based Ligands
Hydrazides and their derivatives, hydrazones, represent a cornerstone in the field of coordination chemistry.[1][2] Their rich and tunable chemical nature, stemming from the presence of multiple donor atoms (N, O) and the potential for keto-enol tautomerism, allows them to form stable complexes with a vast array of metal ions.[3][4] The resulting metal-hydrazide and metal-hydrazone complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in medicinal chemistry, where they exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5] The coordination of a metal ion to a hydrazone ligand can significantly enhance its biological potency, a phenomenon often attributed to increased lipophilicity and altered electronic properties.[2]
This compound is a symmetric aromatic dihydrazide. While it is well-documented as a crucial building block for the synthesis of robust Covalent Organic Frameworks (COFs) through condensation with aldehydes, its potential to form discrete, soluble metal coordination complexes remains a largely unexplored frontier. This guide aims to bridge that gap by providing a predictive yet technically grounded exploration of its coordination chemistry.
Ligand Analysis: this compound
2.1. Structural and Electronic Properties
This compound possesses several key features that dictate its potential as a ligand:
-
Multiple Donor Sites: The molecule has two identical hydrazide moieties, each containing a carbonyl oxygen (C=O), an amide nitrogen (-NH-), and a terminal amino nitrogen (-NH₂). This offers multiple potential binding sites for metal ions.
-
Keto-Enol Tautomerism: Like other acylhydrazides, each hydrazide group can exist in either a keto form (-(C=O)-NH-NH₂) or an enol form (-(C(OH))=N-NH₂). Deprotonation of the enol form creates a potent anionic O,N-donor set, which is a common coordination mode.
-
Symmetry and Bridging Potential: The ligand is symmetric with two identical coordination sites positioned at opposite ends of a rigid terephthalate backbone. This structure makes it an excellent candidate to act as a bridging ligand, connecting two metal centers to form binuclear or polynuclear complexes and coordination polymers.[6]
-
Steric and Electronic Influence of Ethoxy Groups: The electron-donating ethoxy groups on the benzene ring increase the electron density on the carbonyl oxygens, potentially enhancing their donor capability. They also introduce some steric bulk, which could influence the geometry of the resulting metal complexes.
2.2. Predicted Coordination Modes
Based on the known coordination chemistry of analogous benzhydrazides and other aromatic hydrazides, several coordination modes can be predicted for this compound.[5][7]
-
Neutral Monodentate Coordination: The ligand could coordinate to a metal center through the terminal amino nitrogen of one or both hydrazide groups. This is less common but possible under specific conditions.
-
Neutral Bidentate (O,N) Chelation: A prevalent mode for hydrazide ligands involves the formation of a stable five-membered chelate ring by coordinating through the carbonyl oxygen and the terminal amino nitrogen.[5] Given the ligand's structure, it could act as a bis-bidentate ligand, chelating two separate metal ions.
-
Anionic Bidentate (O,N) Chelation (via Enolization): Upon deprotonation (typically in the presence of a base or upon reaction with certain metal salts), the hydrazide moiety tautomerizes to its enol form. The resulting anionic ligand then coordinates through the enolic oxygen and the azomethine nitrogen. This is a very common and stable coordination mode for hydrazones and deprotonated hydrazides, resulting in neutral complexes.[7]
-
Bridging Coordination: The symmetric, ditopic nature of the ligand strongly suggests its ability to act as a bridging ligand. It can bridge two metal centers in several ways:
-
Bis-bidentate Bridging: Each end of the ligand chelates a different metal ion in either a neutral or anionic (O,N) fashion. This would lead to the formation of discrete binuclear complexes or one-dimensional coordination polymers.
-
μ₂-Bridging: A single donor atom, such as the carbonyl oxygen, could bridge two metal centers.
-
Diagram: Potential Coordination Modes of this compound
Caption: Predicted coordination pathways for the ligand.
Synthetic Strategies for Metal Complexation
The synthesis of discrete metal complexes with this compound can be approached using established methods for hydrazide ligands. The choice of solvent, metal salt, and reaction conditions is critical in directing the reaction towards the desired product and preventing the formation of insoluble polymers.
3.1. General Synthetic Protocol: Chelation with Transition Metals (e.g., Ni(II), Cu(II))
This protocol describes a general method for synthesizing a neutral, potentially binuclear complex via anionic (O,N) chelation.
Step-by-Step Methodology:
-
Ligand Dissolution: Dissolve this compound (1 mmol) in a suitable hot solvent such as ethanol, methanol, or a DMF/ethanol mixture (20-30 mL). Gentle heating and stirring may be required to achieve full dissolution.
-
Metal Salt Dissolution: In a separate flask, dissolve the metal salt, for example, Nickel(II) acetate tetrahydrate (2 mmol) or Copper(II) chloride dihydrate (2 mmol), in the same solvent (10-15 mL).
-
Complexation Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is often observed immediately.
-
pH Adjustment (Optional but Recommended): For anionic chelation, it is often beneficial to add a few drops of a weak base like triethylamine or an alcoholic solution of sodium acetate to facilitate the deprotonation of the ligand.
-
Reflux: Reflux the resulting mixture for 2-4 hours to ensure the completion of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After cooling the reaction mixture to room temperature, collect the precipitated solid by filtration.
-
Purification: Wash the product sequentially with the reaction solvent, followed by a low-boiling point solvent like diethyl ether, to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a vacuum desiccator over silica gel.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and methanol are commonly used due to their ability to dissolve both the ligand and many transition metal salts, and their relatively high boiling points are suitable for refluxing.[4] Using a co-solvent like DMF can aid in dissolving less soluble reactants.
-
Metal Salt: The choice of the metal salt's counter-ion (e.g., acetate, chloride, nitrate) can influence the reaction outcome. Acetates can act as a base to promote deprotonation of the ligand.[5]
-
Stoichiometry: A 2:1 metal-to-ligand molar ratio is often used to favor the formation of a binuclear complex where both ends of the dihydrazide ligand are coordinated.
-
Refluxing: Heating the reaction provides the necessary activation energy for bond formation and helps to ensure a complete and crystalline product.
Diagram: Experimental Workflow for Complex Synthesis
Caption: Step-by-step workflow for the synthesis of metal complexes.
Characterization Techniques
A multi-technique approach is essential for the unambiguous structural elucidation of the synthesized complexes.
4.1. Spectroscopic Methods
| Technique | Expected Observations and Interpretations |
| FT-IR Spectroscopy | - Ligand: Strong bands around 3300-3200 cm⁻¹ (N-H stretching), ~1650 cm⁻¹ (C=O stretching, Amide I), and ~1530 cm⁻¹ (N-H bending, Amide II). - Complex (Neutral Chelation): A negative shift (to lower wavenumber) of the C=O stretching band, indicating coordination through the carbonyl oxygen. The N-H bands will also shift. - Complex (Anionic Chelation): Disappearance of the C=O band and the appearance of a new band around 1600-1610 cm⁻¹ due to the C=N bond of the enol form. A new band for ν(C-O) may appear around 1350-1380 cm⁻¹. New, weaker bands in the far-IR region (400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations. |
| ¹H NMR Spectroscopy | - Ligand: Signals for aromatic protons, ethoxy protons (-OCH₂- and -CH₃), and distinct, exchangeable signals for the -NH and -NH₂ protons. - Diamagnetic Complex (e.g., Zn(II), Ni(II) sq. planar): The -NH proton signal will disappear upon deprotonation for anionic chelation. A downfield shift of the -NH₂ proton signals upon coordination is expected due to the deshielding effect of the metal ion. Aromatic proton signals may also shift upon complexation. |
| UV-Visible Spectroscopy | - Ligand: Intense absorption bands in the UV region corresponding to π→π* transitions of the aromatic ring and C=O group. - Transition Metal Complex: New, weaker absorption bands may appear in the visible region, corresponding to d-d transitions of the metal ion (e.g., for Cu(II) or Ni(II)). The position of these bands provides information about the coordination geometry (e.g., octahedral vs. square planar). Charge-transfer bands (ligand-to-metal or metal-to-ligand) may also be observed. |
| Mass Spectrometry | Provides the molecular weight of the complex, confirming its stoichiometry (e.g., the formation of a 1:1 or 1:2 ligand-to-metal complex or a 2:1 metal-to-ligand binuclear complex). Fragmentation patterns can offer additional structural clues. |
4.2. Structural and Analytical Methods
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure.[8] It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and the overall molecular packing. Obtaining single crystals suitable for diffraction can be achieved by slow evaporation of the solvent from the reaction filtrate or by recrystallization from a suitable solvent system. For instance, X-ray analysis of a related copper(II) hydrazide complex revealed a distorted octahedral geometry where the hydrazide coordinates as a bidentate (O,N) ligand.[5] Similarly, a nickel(II) complex with a benzohydrazide derivative showed a distorted square planar geometry with the deprotonated ligand coordinating in an anionic bidentate fashion.[7]
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry and purity of the compound.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complexes and to confirm the presence of coordinated or lattice solvent molecules (e.g., water, ethanol).
Potential Applications
The exploration of metal complexes of this compound opens avenues for several advanced applications, primarily in the fields of medicinal chemistry and materials science.
-
Antimicrobial and Anticancer Agents: Hydrazone-metal complexes are well-known for their biological activities.[2] The chelation to a metal ion can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes. The resulting complexes could be screened for their efficacy against various bacterial, fungal, and cancer cell lines. Copper(II) and zinc(II) complexes are particularly promising in this regard due to their established roles in biological systems and their ability to induce apoptotic pathways in cancer cells.[5][6]
-
Catalysis: The well-defined coordination environment around the metal centers in these complexes could be exploited for catalytic applications. The metal ions can act as Lewis acid sites to activate substrates, and the ligand framework can be modified to tune steric and electronic properties for specific catalytic transformations.
-
Sensors: The aromatic nature of the ligand and the potential for luminescence in certain metal complexes (e.g., with Zn(II) or lanthanides) suggest their possible use as fluorescent chemosensors for the detection of specific ions or small molecules.
Conclusion
While this compound is primarily recognized for its role in constructing extended porous frameworks, its fundamental coordination chemistry holds significant untapped potential. By applying established synthetic methodologies and leveraging insights from analogous hydrazide systems, a rich variety of discrete mononuclear, binuclear, and polymeric coordination compounds can be rationally designed and synthesized. The inherent structural features of the ligand—its symmetry, multiple donor sites, and capacity for deprotonation—make it a versatile platform for creating novel metal-based materials. Thorough characterization using a combination of spectroscopic and crystallographic techniques will be paramount in elucidating the structures of these new compounds and paving the way for their exploration in medicinal, catalytic, and materials science applications. This guide serves as a foundational roadmap for researchers poised to explore this promising area of coordination chemistry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes | MDPI [mdpi.com]
- 3. Transition-metal complexes with hydrazides and hydrazones | Semantic Scholar [semanticscholar.org]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. Novel copper(II) complexes with hydrazides and heterocyclic bases: Synthesis, structure and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unitedjchem.org [unitedjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Genesis and Ascendancy of Substituted Terephthalohydrazides: A Technical Guide for Drug Development Professionals
Foreword: Unveiling a Scaffold of Therapeutic Promise
In the vast and ever-evolving landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity for diversification and a broad spectrum of biological activities. The substituted terephthalohydrazide core is one such scaffold. Its elegant symmetry, synthetic tractability, and the unique physicochemical properties imparted by the hydrazide moieties have positioned it as a cornerstone in the design of novel therapeutic agents. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and burgeoning applications of this fascinating class of compounds. We will delve into the fundamental chemistry that underpins their synthesis, explore the historical context of their emergence, and illuminate their journey from laboratory curiosities to promising candidates in the fight against a multitude of diseases.
Part 1: A Historical Perspective on Terephthalohydrazides
The story of substituted terephthalohydrazides is intrinsically linked to the development of organic chemistry in the late 19th and early 20th centuries. While the parent molecule, terephthalic acid, was first isolated from turpentine in 1846 by the French chemist Amédée Cailliot, its transformation into the corresponding dihydrazide appears to have occurred later, as the field of hydrazine chemistry blossomed.[1]
Early interest in hydrazides was largely academic, focusing on their chemical reactivity and the formation of new heterocyclic systems. However, the discovery of the antitubercular activity of isoniazid (isonicotinic acid hydrazide) in the mid-20th century marked a turning point. This seminal discovery ignited a surge of interest in the pharmacological potential of hydrazide-containing compounds, paving the way for the systematic investigation of aromatic dihydrazides, including those derived from terephthalic acid. Researchers began to explore how modifications to the core terephthalohydrazide structure could influence biological activity, leading to the synthesis of a vast library of substituted derivatives.
Part 2: The Synthetic Cornerstone: Crafting the Terephthalohydrazide Scaffold
The synthesis of substituted terephthalohydrazides is a two-stage process that begins with the preparation of the core terephthalohydrazide molecule, followed by the introduction of various substituents. The underlying chemistry is robust and versatile, allowing for the creation of diverse molecular libraries for biological screening.
Synthesis of Terephthalohydrazide
The most common and efficient method for the synthesis of terephthalohydrazide involves the reaction of a terephthalic acid diester, typically dimethyl terephthalate or diethyl terephthalate, with hydrazine hydrate. This nucleophilic acyl substitution reaction proceeds readily under reflux conditions.
Experimental Protocol: Synthesis of Terephthalohydrazide
Materials:
-
Dimethyl terephthalate
-
Hydrazine hydrate (80-100%)
-
Ethanol (absolute)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl terephthalate in a minimal amount of hot absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 molar equivalents).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 4-6 hours. A white precipitate of terephthalohydrazide will form as the reaction progresses.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is then collected by vacuum filtration using a Büchner funnel.
-
Purification: The collected solid is washed with cold distilled water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts. The purified terephthalohydrazide is then dried in a vacuum oven.
Synthesis of Substituted Terephthalohydrazides
The diversification of the terephthalohydrazide scaffold is most commonly achieved through the condensation of the terminal amino groups of the hydrazide with various aldehydes or ketones. This reaction forms stable hydrazone linkages and allows for the introduction of a wide array of substituents, thereby modulating the compound's steric, electronic, and pharmacokinetic properties.
Experimental Protocol: General Synthesis of N,N'-Disubstituted Terephthalohydrazides [1][6][7]
Materials:
-
Terephthalohydrazide
-
Substituted aromatic or aliphatic aldehyde (2 molar equivalents)
-
Ethanol or glacial acetic acid (as solvent and catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend terephthalohydrazide in ethanol or glacial acetic acid.
-
Addition of Aldehyde: To this suspension, add two equivalents of the desired substituted aldehyde.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration. The solid is washed with cold ethanol and dried to yield the purified N,N'-disubstituted terephthalohydrazide.
Part 3: Therapeutic Frontiers of Substituted Terephthalohydrazides
The true value of the substituted terephthalohydrazide scaffold lies in its remarkable versatility in engaging with a diverse array of biological targets. This has led to the exploration of these compounds in multiple therapeutic areas, with promising results in preclinical studies.
Antimicrobial and Antifungal Agents
The emergence of multidrug-resistant pathogens represents a significant global health threat. Substituted terephthalohydrazides have emerged as a promising class of antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. The ability to readily modify the peripheral substituents allows for the fine-tuning of activity against specific bacterial and fungal strains.
Anticancer Agents
In the realm of oncology, substituted terephthalohydrazides have demonstrated potent cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of angiogenesis, and interference with key signaling pathways involved in cell proliferation and survival. The rigid aromatic core of the terephthalohydrazide moiety serves as an excellent scaffold for positioning pharmacophoric groups that can interact with the active sites of cancer-related proteins.
Enzyme Inhibition: Urease and Glycation
Recent studies have highlighted the potential of substituted terephthalohydrazides as dual inhibitors of urease and advanced glycation end-product (AGE) formation.[7][8] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, while the accumulation of AGEs is implicated in the complications of diabetes. The ability of a single molecular entity to address both of these targets is a compelling example of the therapeutic potential of this scaffold.
| Compound | Urease Inhibition IC50 (µM)[8] | Anti-glycation IC50 (µM)[8] |
| 13 | 63.12 ± 0.28 | 67.53 ± 0.46 |
| 14 | 65.71 ± 0.40 | 68.06 ± 0.43 |
| 20 | 49.2 ± 0.49 | 48.32 ± 0.42 |
| 23 | 51.45 ± 0.39 | 54.36 ± 0.40 |
Neuroprotective and Anti-inflammatory Applications
Emerging research suggests that certain substituted terephthalohydrazide derivatives may possess neuroprotective and anti-inflammatory properties.[5][9][10][11] The antioxidant capacity of some of these compounds, coupled with their ability to modulate inflammatory signaling pathways, makes them intriguing candidates for the development of novel treatments for neurodegenerative diseases and chronic inflammatory conditions.
Part 4: Future Directions and Conclusion
The journey of substituted terephthalohydrazides from their likely origins in late 19th-century academic laboratories to their current status as promising therapeutic leads is a testament to the enduring power of chemical synthesis and the relentless pursuit of new medicines. The synthetic accessibility of this scaffold, combined with its proven ability to interact with a wide range of biological targets, ensures that it will remain a focal point of drug discovery efforts for years to come.
Future research will undoubtedly focus on the further optimization of existing lead compounds, the exploration of novel substitution patterns, and the elucidation of their precise mechanisms of action. The application of computational modeling and structure-based drug design will undoubtedly accelerate the development of next-generation substituted terephthalohydrazides with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease continues to expand, the versatile and adaptable nature of the substituted terephthalohydrazide scaffold will undoubtedly position it at the forefront of innovative drug design.
References
- 1. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00459D [pubs.rsc.org]
- 2. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]
- 3. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Carboxychalcones Based on Terephthalaldehydic Acid as Potential Neuroprotective Agents. Synthesis, Computational Study and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 2,5-Diethoxyterephthalohydrazide
An Application Note and Detailed Protocol for the Synthesis of 2,5-Diethoxyterephthalohydrazide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound (C₁₂H₁₈N₄O₄), a critical building block in the development of advanced porous materials.[1][2][3] The protocol is designed for researchers, scientists, and professionals in drug development and materials science. We will detail a robust two-step synthetic pathway, starting from the etherification of diethyl 2,5-dihydroxyterephthalate to yield the intermediate, diethyl 2,5-diethoxyterephthalate, followed by its hydrazinolysis to produce the final high-purity product. This guide emphasizes the causality behind experimental choices, self-validating system checks, and is grounded in authoritative references to ensure reproducibility and safety.
Introduction and Scientific Context
This compound, also known as 2,5-diethoxybenzene-1,4-dicarbohydrazide or DETH, is a key organic linker molecule.[2][3] Its molecular structure, featuring a rigid diethoxy-substituted benzene core flanked by two reactive hydrazide functional groups, makes it an exemplary component for constructing highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs).[1]
Notably, the condensation of this compound with aldehydes, such as 1,3,5-triformylbenzene, leads to the formation of chemically robust, hydrazone-linked COFs like COF-42.[2][4][5][6] These materials exhibit exceptional thermal stability and large surface areas, making them highly valuable for applications in:
-
Photocatalytic Hydrogen Evolution: The stable framework and tunable electronic properties are ideal for developing next-generation photocatalysts.[2][3]
-
Gas Sorption and Storage: The defined porosity and high surface area of COFs derived from this linker are advantageous for capturing gases like CO₂.[2][3]
-
Membranes and Filtration: The ability to form ordered structures allows for the fabrication of advanced nanofiltration membranes.[1]
This protocol provides a reliable method to synthesize this crucial precursor, enabling further research and development in these exciting fields.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process. This strategy ensures high yields and purity by first preparing a stable diester intermediate, which is then converted to the final dihydrazide product.
Caption: Overall workflow for the two-step synthesis of this compound.
Part I: Synthesis of Diethyl 2,5-diethoxyterephthalate (Intermediate)
Principle of the Reaction
This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The hydroxyl protons of diethyl 2,5-dihydroxyterephthalate are deprotonated by a mild base (potassium carbonate) to form nucleophilic phenoxide ions. These ions then undergo a nucleophilic substitution (Sₙ2) reaction with an ethylating agent (iodoethane), displacing the iodide and forming the desired ether linkages. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates this reaction by solvating the potassium cations without deactivating the nucleophile.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity | Notes |
| Diethyl 2,5-dihydroxyterephthalate | 5870-38-2 | 254.24 | 1.0 | 10.0 g | Starting material, >97% purity. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 3.0 | 16.3 g | Base, must be finely powdered and dry. |
| Iodoethane (C₂H₅I) | 75-03-6 | 155.97 | 2.5 | 9.6 mL | Ethylating agent. Corrosive, light-sensitive. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 200 mL | Anhydrous solvent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | ~1 L | For work-up. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~300 mL | For extraction. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | ~100 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~10 g | Drying agent. |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle with temperature control
-
Dropping funnel
-
Separatory funnel (1 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Experimental Protocol
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser and dropping funnel. Place a magnetic stir bar in the flask and flush the entire system with an inert gas (nitrogen or argon).
-
Reagent Addition: To the flask, add diethyl 2,5-dihydroxyterephthalate (10.0 g) and anhydrous potassium carbonate (16.3 g). Add 200 mL of anhydrous DMF to create a suspension.
-
Initiating the Reaction: Begin vigorous stirring and add the iodoethane (9.6 mL) dropwise over 15 minutes at room temperature.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: After cooling the mixture to room temperature, pour it slowly into 800 mL of cold deionized water with stirring. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure diethyl 2,5-diethoxyterephthalate as a white crystalline solid.[7] Expected yield: 85-95%.
Part II: Synthesis of this compound (Final Product)
Principle of the Reaction
This step is a hydrazinolysis reaction. The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbons of the ester groups in the intermediate. This nucleophilic acyl substitution results in the displacement of ethanol and the formation of the more stable hydrazide functionalities, yielding the desired this compound. The reaction is typically driven to completion by using a large excess of hydrazine hydrate and heating under reflux.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity | Notes |
| Diethyl 2,5-diethoxyterephthalate | 90822-16-3 | 310.34 | 1.0 | 10.0 g | Product from Part I. |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | ~20 | 32 mL | Highly Toxic & Corrosive . Handle in a fume hood. |
| Ethanol (95% or absolute) | 64-17-5 | 46.07 | - | 250 mL | Solvent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | ~500 mL | For washing. |
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter flask
-
Vacuum oven
Step-by-Step Experimental Protocol
-
Reaction Setup: In the 500 mL round-bottom flask, suspend diethyl 2,5-diethoxyterephthalate (10.0 g) in 250 mL of ethanol.
-
Addition of Hydrazine: (Caution: Perform in a well-ventilated fume hood) Slowly add hydrazine hydrate (32 mL) to the suspension with stirring.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring for 24 hours. The mixture will become homogeneous before a precipitate begins to form.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of deionized water (~500 mL) to remove excess hydrazine, followed by a small amount of cold ethanol.
-
Drying: Dry the resulting white powder in a vacuum oven at 60-70 °C overnight to obtain the final product, this compound. Expected yield: 90-98%. The product should have a purity of >98%.[2][3]
Product Characterization and Validation
To ensure the successful synthesis and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: (DMSO-d₆, 400 MHz): δ ~9.5 (s, 2H, -CONHH ), δ ~7.1 (s, 2H, Ar-H ), δ ~4.4 (s, 4H, -NH₂ ), δ ~4.1 (q, 4H, -OCH₂ CH₃), δ ~1.4 (t, 6H, -OCH₂CH₃ ).
-
FT-IR Spectroscopy: (KBr, cm⁻¹): ~3300-3200 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1220 (C-O-C stretch, aryl ether).
-
Mass Spectrometry (ESI-MS): For C₁₂H₁₈N₄O₄, the expected [M+H]⁺ is m/z = 283.14.
-
Purity: The purity should be >97%.[8]
-
Appearance: The final product should be a white powder.[2][3]
Safety and Handling
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be conducted in a well-ventilated chemical fume hood.
-
Iodoethane: Is a corrosive, lachrymatory, and light-sensitive compound. Handle with care and store in a dark, cool place.
-
Hydrazine Hydrate: Is extremely toxic, corrosive, and a suspected carcinogen. Avoid inhalation of vapors and contact with skin. Use only in a fume hood and have appropriate spill-neutralizing agents available.
-
DMF: Is a skin irritant and can be absorbed through the skin. Avoid contact.
References
- 1. Buy this compound | 1136292-71-1 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. mdpi.com [mdpi.com]
- 7. Diethyl 2,5-diethoxy terephthalate | C16H22O6 | CID 129826220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1136292-71-1 [sigmaaldrich.com]
Application Notes & Protocols: 2,5-Diethoxyterephthalohydrazide as a Versatile Ligand for Novel Metal Complexes
This technical guide provides a comprehensive overview of 2,5-Diethoxyterephthalohydrazide, its synthesis, and its application as a versatile ligand for the formation of transition metal complexes. These notes are intended for researchers in coordination chemistry, materials science, and drug development, offering both foundational knowledge and actionable protocols.
Introduction: The Scientific Rationale
This compound is a multidentate ligand featuring a rigid aromatic core and two hydrazide functionalities. The ethoxy groups at the 2 and 5 positions enhance solubility in organic solvents and can modulate the electronic properties of the central benzene ring. The hydrazide moieties (-CONHNH₂) are excellent coordinating groups, capable of binding to metal ions in several ways. This structural versatility makes it a compelling candidate for constructing novel metal complexes with potential applications in catalysis, materials science, and pharmacology.
The hydrazide functional group can exist in keto-enol tautomeric forms, allowing for coordination with metal ions through either the keto-oxygen and amino-nitrogen atoms or the enolic-oxygen and azomethine-nitrogen atoms. This flexibility in coordination modes can lead to the formation of metal complexes with diverse geometries and properties. While extensively used as a building block for Covalent Organic Frameworks (COFs), its potential in forming discrete metal complexes is a promising area of exploration.[1][2]
The broader class of hydrazone and hydrazide-based metal complexes has demonstrated significant therapeutic potential, including potent anticancer and antimicrobial activities.[3] Metal complexation often enhances the biological efficacy of the organic ligand, a phenomenon attributed to factors like increased lipophilicity and altered redox potentials. This guide will, therefore, explore the synthesis of this compound-metal complexes and discuss their potential for such biomedical applications.
Synthesis of the Ligand: this compound
The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding terephthalate ester. The following protocol is a robust and reproducible method.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Diethyl 2,5-diethoxyterephthalate | Reagent | Sigma-Aldrich |
| Hydrazine monohydrate (N₂H₄·H₂O) | >98% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Magnetic stirrer with heating | - | IKA |
| Round-bottom flask with reflux condenser | - | VWR |
| Büchner funnel and filter paper | - | Whatman |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of diethyl 2,5-diethoxyterephthalate in 100 mL of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Hydrazine: To the stirred solution, add 10 mL of hydrazine monohydrate dropwise over a period of 15 minutes. The addition is exothermic, and a white precipitate may begin to form immediately.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The white, crystalline product will precipitate out of the solution. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Washing and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the product thoroughly with cold ethanol (3 x 30 mL) followed by diethyl ether (2 x 30 mL) to remove any unreacted starting materials and impurities.
-
Final Product: Dry the resulting white powder under vacuum at 60 °C for 4 hours. The typical yield is 85-95%. The purity can be confirmed by ¹H NMR and FT-IR spectroscopy.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes: A General Protocol
The following is a generalized protocol for the synthesis of metal complexes using this compound as a ligand. This protocol can be adapted for various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)). The choice of metal salt and solvent may need to be optimized for specific complexes.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | As synthesized | - |
| Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O) | Reagent | Sigma-Aldrich |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Triethylamine (Et₃N) (optional, as a base) | Reagent | Sigma-Aldrich |
Step-by-Step Protocol
-
Ligand Solution: Dissolve 1 mmol of this compound in 20 mL of a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF for better solubility) in a 50 mL round-bottom flask with stirring. Gently warm the mixture if necessary to achieve complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve 1 mmol (for a 1:1 metal-to-ligand ratio) or 0.5 mmol (for a 1:2 metal-to-ligand ratio) of the desired metal salt in 10 mL of the same solvent.
-
Complexation Reaction: Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A color change and/or precipitation of the complex is often observed.
-
pH Adjustment (Optional): For enolization and deprotonation of the hydrazide moiety, a few drops of a base like triethylamine can be added to the reaction mixture. This often facilitates coordination.
-
Reaction Time and Temperature: Stir the reaction mixture at room temperature for 2-4 hours or heat to reflux for 1-2 hours to ensure the completion of the reaction. Monitor the reaction by TLC.
-
Isolation of the Complex: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the complex is soluble, the solvent can be slowly evaporated or an anti-solvent can be added to induce precipitation.
-
Washing and Drying: Wash the isolated solid with the reaction solvent followed by a non-polar solvent like diethyl ether to remove any unreacted starting materials. Dry the complex in a vacuum desiccator over silica gel.
Diagram of Potential Coordination Modes
The hydrazide ligand can coordinate to a metal center in either its keto or enol form, acting as a bidentate ligand.
Caption: Keto and enol coordination modes of the hydrazide moiety.
Characterization of the Metal Complexes
A suite of analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal ion. | - Shift of the C=O stretching vibration (amide I band) to a lower frequency.- Disappearance of the N-H stretching vibration upon deprotonation.- Appearance of new bands at lower frequencies corresponding to M-O and M-N bonds. |
| UV-Vis Spectroscopy | To study the electronic transitions and geometry of the complex. | - Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion.- Shifts in the ligand-centered π-π* and n-π* transitions upon coordination. |
| ¹H NMR Spectroscopy | To confirm ligand coordination (for diamagnetic complexes, e.g., Zn(II)). | - Broadening or shifting of the N-H proton signals upon coordination.- Shifts in the aromatic proton signals due to changes in the electronic environment. |
| Mass Spectrometry | To determine the molecular weight and stoichiometry of the complex. | - Appearance of the molecular ion peak corresponding to the expected formula of the complex. |
| Elemental Analysis | To confirm the empirical formula of the complex. | - The experimental percentages of C, H, and N should match the calculated values for the proposed structure. |
| Magnetic Susceptibility | To determine the magnetic properties and geometry of paramagnetic complexes. | - The measured magnetic moment can help infer the oxidation state and coordination geometry of the metal ion. |
Application Notes: Potential in Drug Development
While specific biological data for this compound metal complexes are not yet widely reported, the extensive research on analogous hydrazone-based complexes provides a strong rationale for their investigation as therapeutic agents.
Anticancer Potential
Hydrazone-metal complexes, particularly with copper(II), have shown significant anticancer activity.[4] The proposed mechanisms of action often involve:
-
DNA Intercalation and Cleavage: The planar aromatic structure of the ligand can facilitate intercalation between DNA base pairs, while the metal center can participate in redox reactions that lead to DNA cleavage.
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS within cancer cells, inducing oxidative stress and triggering apoptosis.[5]
-
Enzyme Inhibition: These complexes can inhibit key enzymes involved in cancer cell proliferation and survival.
Experimental Protocol Outline for Anticancer Screening:
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293).
-
MTT Assay: Perform a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized complexes.
-
Mechanism of Action Studies: For promising candidates, conduct further assays such as DNA binding studies (UV-Vis titration, fluorescence quenching), ROS detection assays, and cell cycle analysis by flow cytometry.
Antimicrobial Activity
The chelation of metal ions by hydrazone ligands has been shown to enhance their antimicrobial properties. According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows for easier penetration through the lipid membranes of microorganisms, disrupting cellular processes.
Experimental Protocol Outline for Antimicrobial Screening:
-
Microbial Strains: Test the complexes against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution Method: Determine the Minimum Inhibitory Concentration (MIC) of the complexes using the broth microdilution method according to CLSI guidelines.
-
Agar Disc Diffusion Assay: This method can be used as a preliminary screening to observe the zone of inhibition around a disc impregnated with the test compound.
Logical Flow for Drug Development Exploration
Caption: A logical workflow for the preclinical evaluation of novel metal complexes.
References
- 1. ossila.com [ossila.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-dimethoxyterephthalohydrazide [myskinrecipes.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
The Hydrazide Bridge: Leveraging 2,5-Diethoxyterephthalohydrazide in Advanced Metal-Organic Frameworks
Introduction: Beyond the Building Block
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability, finding applications in gas storage, catalysis, and notably, drug delivery.[1][2] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over pore size, surface area, and chemical functionality.[2] While the de novo synthesis of MOFs with complex functionalities can be challenging, post-synthetic modification (PSM) has arisen as a powerful strategy to introduce desired chemical groups into pre-existing frameworks.[3][4] This application note explores the utility of 2,5-Diethoxyterephthalohydrazide, a versatile organic linker, not as a primary building block for MOF synthesis—a role it more commonly plays in Covalent Organic Frameworks (COFs)—but as a potent agent for the post-synthetic functionalization of MOFs, thereby unlocking new avenues for their application, particularly in the realm of drug development.[5]
The hydrazide moiety is of particular interest due to its rich chemistry. It can act as a hydrogen bond donor and acceptor, a coordination site for metal ions, and a reactive handle for the covalent attachment of other molecules, such as drugs or targeting ligands. By incorporating the this compound molecule onto a robust MOF scaffold, we can create a sophisticated platform tailored for specific biomedical applications.
This guide provides a comprehensive overview of the conceptual framework and detailed protocols for the synthesis of a suitable MOF precursor and its subsequent functionalization with this compound. We will delve into the rationale behind the experimental choices, methods for characterization, and the potential applications of the resulting functionalized MOF.
Conceptual Framework: Post-Synthetic Modification Strategy
The direct synthesis of a MOF using this compound as a primary linker is not well-documented, likely due to the coordination preferences of the hydrazide group which might not favor the formation of highly crystalline, porous frameworks with common metal nodes. A more viable and versatile approach is to first synthesize a stable MOF that contains a reactive functional group, and then use this group to covalently attach the this compound.
For this purpose, we have selected a zirconium-based MOF of the UiO-66 family. Zr-MOFs are renowned for their exceptional thermal and chemical stability, a critical prerequisite for any material intended for biomedical applications.[6][7] Specifically, we will utilize an amino-functionalized version, UiO-66-NH2, as our starting platform. The amine groups on the terephthalate linker provide a reactive handle for subsequent modification.
The overall workflow is a two-step process:
-
Synthesis of the MOF platform: Solvothermal synthesis of UiO-66-NH2.
-
Post-Synthetic Functionalization: Covalent attachment of this compound to the UiO-66-NH2 framework. This can be conceptualized through a reaction that couples the hydrazide with the amino group, potentially via an intermediate activation step. A plausible route involves the conversion of the amine to a more reactive species or using a coupling agent. For the purpose of this guide, we will outline a protocol that leverages the reactivity of the amine group.
Workflow Diagram
Caption: Overall workflow for the preparation of a hydrazide-functionalized MOF.
Experimental Protocols
Part 1: Synthesis of UiO-66-NH2
This protocol is adapted from established methods for the synthesis of zirconium-based MOFs.[6][8]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| Zirconium(IV) chloride (ZrCl4) | Anhydrous, 99.9% |
| 2-Amino-1,4-benzenedicarboxylic acid | 99% |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% |
| Hydrochloric Acid (HCl) | 37% |
| Teflon-lined stainless-steel autoclave | 23 mL or 125 mL |
| Convection oven | Capable of maintaining 120 °C |
| Centrifuge | Capable of 8000 rpm |
| Schlenk line or glovebox | For handling anhydrous ZrCl4 |
Protocol:
-
Precursor Solution Preparation:
-
In a dry environment (glovebox or under inert atmosphere), weigh 233 mg (1.0 mmol) of ZrCl4 and dissolve it in 30 mL of anhydrous DMF in a 100 mL glass beaker.
-
In a separate beaker, dissolve 181 mg (1.0 mmol) of 2-amino-1,4-benzenedicarboxylic acid in 30 mL of anhydrous DMF.
-
Add 0.83 mL of concentrated HCl (37%) to the linker solution. This acts as a modulator to control the crystallography and defect density of the resulting MOF.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 125 mL Teflon-lined autoclave.
-
Stir the mixture for 10 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and place it in a preheated convection oven at 120 °C for 24 hours.
-
-
Product Isolation and Purification:
-
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
A pale-yellow powder should be visible at the bottom of the liner.
-
Decant the supernatant and wash the solid product with fresh DMF (3 x 20 mL). For each wash, resuspend the solid, centrifuge at 8000 rpm for 10 minutes, and discard the supernatant.
-
To remove residual DMF from the pores, perform a solvent exchange with ethanol (3 x 20 mL) over 24 hours.
-
-
Activation:
-
Dry the purified product under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores. The resulting activated UiO-66-NH2 is now ready for post-synthetic modification.
-
Part 2: Post-Synthetic Modification with this compound
This protocol describes a method to functionalize the amino groups of UiO-66-NH2. It involves the formation of a diazonium salt intermediate, which is then displaced by the hydrazide.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| Activated UiO-66-NH2 | From Part 1 |
| This compound | >98% |
| Sodium nitrite (NaNO2) | ACS reagent, ≥97% |
| Hydrochloric Acid (HCl) | 1 M aqueous solution |
| Acetonitrile | Anhydrous, 99.8% |
| Round-bottom flask with reflux condenser | 100 mL |
| Magnetic stirrer with heating | |
| Ice bath |
Protocol:
-
Activation of UiO-66-NH2:
-
Suspend 100 mg of activated UiO-66-NH2 in 20 mL of a 1 M aqueous HCl solution in a 100 mL round-bottom flask.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
-
Diazotization:
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.2 equivalents relative to the amino groups in the MOF) to the MOF suspension.
-
Stir the reaction mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt is indicated by a color change.
-
-
Hydrazide Coupling:
-
In a separate beaker, dissolve 1.5 equivalents of this compound in 20 mL of acetonitrile.
-
Add the hydrazide solution to the MOF suspension containing the diazonium salt.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 12 hours under a nitrogen atmosphere.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by centrifugation (8000 rpm, 10 minutes).
-
Wash the product thoroughly with water (3 x 20 mL), followed by acetonitrile (3 x 20 mL) to remove any unreacted reagents and byproducts.
-
-
Activation:
-
Dry the final hydrazide-functionalized MOF under vacuum at 100 °C for 12 hours.
-
Reaction Diagram
Caption: Key steps in the post-synthetic modification of UiO-66-NH2.
Characterization of the Functionalized MOF
To confirm the successful synthesis and functionalization, a suite of characterization techniques is essential.
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To verify the retention of the crystalline structure of the UiO-66 framework after post-synthetic modification. The peak positions should be consistent with the parent MOF, although some changes in peak intensities may be observed. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups. The appearance of characteristic hydrazide peaks (e.g., N-H and C=O stretches) and the disappearance or shift of the amine peaks would indicate successful functionalization. |
| Nitrogen Physisorption (BET analysis) | To determine the surface area and pore volume. A decrease in both is expected after functionalization due to the introduction of the bulkier hydrazide group into the pores. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the functionalized MOF and to confirm the incorporation of the organic linker. |
| X-ray Photoelectron Spectroscopy (XPS) | To provide elemental analysis of the surface and confirm the presence of nitrogen in different chemical environments (amide vs. amine). |
Applications in Drug Development
The introduction of the this compound moiety onto a stable MOF platform opens up several exciting possibilities in drug development:
-
Drug Conjugation: The terminal hydrazide group can be used to covalently link drugs that have a suitable functional group (e.g., an aldehyde or ketone) through the formation of a stable hydrazone bond. This allows for the creation of a prodrug system where the drug is released under specific conditions (e.g., the acidic environment of a tumor).
-
Enhanced Drug Loading: The hydrazide and ethoxy groups can provide additional hydrogen bonding sites, potentially increasing the loading capacity of certain drugs through non-covalent interactions within the MOF pores.[9]
-
Controlled Release: The nature of the drug-MOF linkage (covalent or non-covalent) and the overall hydrophobicity of the functionalized framework can be tuned to control the rate of drug release.
-
Targeted Delivery: The hydrazide functionality can also serve as a handle to attach targeting ligands (e.g., folic acid, antibodies) to direct the MOF to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[1]
Conclusion
While this compound is primarily recognized for its role in the synthesis of Covalent Organic Frameworks, its potential in the field of Metal-Organic Frameworks is best realized through the elegant approach of post-synthetic modification. By functionalizing a robust and biocompatible MOF such as UiO-66-NH2 with this versatile linker, we can create a highly sophisticated platform with tunable properties. The detailed protocols and conceptual framework provided in this application note offer a solid foundation for researchers and scientists to explore the exciting possibilities of hydrazide-functionalized MOFs in advanced drug delivery systems and other biomedical applications. The key to innovation lies not just in creating new materials from scratch, but also in creatively modifying existing ones to unlock their full potential.
References
- 1. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Zr-based metal–organic frameworks: design, synthesis, structure, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Zr-based MOFs: relation between linkers connectivity, stability, and catalytic activity – UACH [iic.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Organic Frameworks for Drug Delivery Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
Application Notes and Protocols for the Growth of Single Crystals of 2,5-Diethoxyterephthalohydrazide Complexes
Introduction: The Critical Role of Single Crystals in Structural Chemistry
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential applications in fields ranging from materials science to pharmacology. For complexes of 2,5-Diethoxyterephthalohydrazide, a versatile ligand capable of forming intricate coordination architectures, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural elucidation.[1][2][3] High-quality single crystals are not merely an experimental goal but a prerequisite for revealing the subtle details of metal-ligand interactions, hydrogen bonding networks, and crystal packing, which collectively govern the material's properties.
This guide provides a comprehensive overview of the methodologies for growing single crystals of this compound and its metal complexes. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The narrative emphasizes the rationale behind experimental choices, empowering the user to troubleshoot and optimize conditions for their specific systems.
Part 1: Synthesis of the Ligand: this compound
The journey to obtaining high-quality single crystals of metal complexes begins with the synthesis and purification of the ligand itself. This compound can be synthesized from diethyl 2,5-diethoxyterephthalate through a straightforward hydrazinolysis reaction.
Protocol 1: Synthesis of this compound
Materials:
-
Diethyl 2,5-diethoxyterephthalate
-
Hydrazine monohydrate (98% or higher)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve diethyl 2,5-diethoxyterephthalate in anhydrous ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine monohydrate. A typical molar ratio is 1:10 of the diethyl ester to hydrazine monohydrate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate as a white solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain a fine white powder.
-
Recrystallization (Optional but Recommended): For obtaining high-purity ligand suitable for single crystal growth of its complexes, recrystallization from a suitable solvent such as ethanol or a dimethylformamide (DMF)/ethanol mixture is recommended.
Part 2: General Principles of Single Crystal Growth
The formation of a single crystal is a process of controlled precipitation from a supersaturated solution. The key is to allow the molecules to self-assemble into a highly ordered lattice slowly. Several techniques have been developed to achieve this gradual approach to supersaturation. The most common and effective methods for small molecules and coordination complexes are Slow Evaporation, Vapor Diffusion, and Slow Cooling.[4][5][6][7][8]
The Crucial Role of Solvent Selection
The choice of solvent is arguably the most critical factor in successful crystallization.[6] An ideal solvent system should:
-
Dissolve the compound at a moderate concentration.
-
Have a suitable volatility for the chosen crystallization technique.
-
Not react with the compound.
-
Promote the formation of stable, well-ordered crystals.
A systematic approach to solvent screening is highly recommended. Begin with common laboratory solvents of varying polarity.
| Solvent Class | Examples | Polarity |
| Protic | Water, Methanol, Ethanol | High |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High |
| Aprotic Nonpolar | Dichloromethane, Chloroform, Toluene, Hexane | Low |
Table 1: A selection of solvents for screening crystallization conditions.
Part 3: Protocols for Growing Single Crystals of this compound Complexes
The following protocols provide a systematic approach to growing single crystals, starting with the simplest method.
Workflow for Crystallization Screening
Caption: A systematic workflow for screening and optimizing single crystal growth conditions.
Protocol 2: Slow Evaporation
This is often the simplest and first method to try.[4][5][7][9] It is suitable for air-stable compounds and relies on the gradual increase in concentration as the solvent evaporates.[4]
Materials:
-
Purified this compound complex
-
A selection of solvents (from screening)
-
Small, clean vials (e.g., 2-4 mL)
-
Parafilm or aluminum foil
-
Needle
Procedure:
-
Prepare a Near-Saturated Solution: Dissolve the complex in a suitable solvent or solvent mixture to create a clear, near-saturated solution. Gentle warming may be necessary to aid dissolution. If any solid remains, filter the solution.
-
Transfer to a Vial: Transfer the solution to a clean vial. The vial should not be too large for the volume of solution.[5]
-
Control Evaporation: Cover the vial with parafilm or aluminum foil and pierce it with a needle to create one or a few small holes.[5] The number and size of the holes will control the rate of evaporation.
-
Incubate: Place the vial in a location free from vibrations and significant temperature fluctuations.[5][7]
-
Monitor: Check the vial periodically without disturbing it. Crystals may form over a period of days to weeks.
Protocol 3: Vapor Diffusion
Vapor diffusion is a gentle and highly effective method, particularly when only small amounts of the compound are available.[6][10] It involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent, gradually reducing the compound's solubility.[11]
Materials:
-
Purified this compound complex
-
A "good" solvent in which the complex is soluble
-
A "poor" solvent (anti-solvent) in which the complex is insoluble, but which is miscible with the "good" solvent
-
A small inner vial and a larger outer vial or jar that can be sealed
Procedure:
-
Prepare the Solution: Dissolve the complex in the "good" solvent in the small inner vial.
-
Set up the Diffusion Chamber: Place the inner vial inside the larger outer vial. Add the "poor" solvent to the bottom of the outer vial, ensuring the level is below the top of the inner vial.
-
Seal and Incubate: Seal the outer vial tightly and leave it in an undisturbed location. The more volatile solvent will diffuse into the less volatile one, inducing crystallization.
-
Monitor: Observe the inner vial for crystal growth over several days to weeks.
References
- 1. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. jptcp.com [jptcp.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 5. Slow Evaporation Method [people.chem.umass.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 10. unifr.ch [unifr.ch]
- 11. iucr.org [iucr.org]
Application Notes and Protocols: 2,5-Diethoxyterephthalohydrazide in Advanced Polymer Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,5-diethoxyterephthalohydrazide as a versatile building block in polymer synthesis. This document delves into the synthesis of both two-dimensional Covalent Organic Frameworks (COFs) and linear aromatic polyhydrazides and their corresponding poly(1,3,4-oxadiazole) derivatives. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Advantage of this compound
This compound is an aromatic dihydrazide monomer distinguished by the presence of two ethoxy (-OCH₂CH₃) groups on the terephthaloyl backbone. This structural feature is not merely decorative; it imparts significant advantages in the synthesis and properties of the resulting polymers. The hydrazide functionalities serve as reactive sites for forming robust covalent bonds, primarily through condensation reactions with aldehydes or acid chlorides. The ethoxy side chains play a crucial role in enhancing the solubility and processability of the often rigid and intractable aromatic polymer backbones. By disrupting close chain packing, these flexible side groups allow for improved dissolution in organic solvents, a critical factor for polymer characterization and fabrication into films and fibers.[1][2]
This guide will explore two primary applications of this monomer:
-
Synthesis of Covalent Organic Frameworks (COFs): Highly ordered, porous crystalline polymers with applications in gas storage, catalysis, and optoelectronics.
-
Synthesis of Linear Aromatic Polyhydrazides and Poly(1,3,4-oxadiazoles): High-performance polymers known for their exceptional thermal stability and mechanical strength, with potential applications in advanced materials and membranes.
Part 1: Synthesis of Covalent Organic Frameworks (COFs)
The reaction of this compound with multifunctional aldehydes is a cornerstone in the synthesis of hydrazone-linked COFs. These materials are noted for their high crystallinity and stability. A prime example is the synthesis of COF-42, which is formed through the condensation reaction with 1,3,5-triformylbenzene.
Application Highlight: COF-42 for Photocatalytic Hydrogen Evolution
COF-42, synthesized from this compound, exhibits remarkable chemical stability due to its robust hydrazone linkages. This stability makes it an excellent platform for applications in heterogeneous catalysis, such as photocatalytic hydrogen evolution from water. The porous structure allows for the diffusion of reactants and products, while the conjugated framework can be tailored for efficient light absorption and charge separation.
Experimental Protocol: Synthesis of COF-42
This protocol details the solvothermal synthesis of COF-42. The choice of a high-boiling solvent mixture and the inclusion of an acidic catalyst are critical for achieving a highly crystalline product.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
| This compound | C₁₂H₁₈N₄O₄ | >98% | Commercially Available |
| 1,3,5-Triformylbenzene | C₉H₆O₃ | >97% | Commercially Available |
| 1,2-Dichlorobenzene (o-DCB) | C₆H₄Cl₂ | Anhydrous | Sigma-Aldrich |
| n-Butanol (n-BuOH) | C₄H₁₀O | Anhydrous | Sigma-Aldrich |
| Acetic Acid (6 M aq.) | CH₃COOH | ACS Grade | Fisher Scientific |
| Acetone | C₃H₆O | ACS Grade | VWR |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous | Sigma-Aldrich |
Reaction Workflow:
Caption: Workflow for the solvothermal synthesis of COF-42.
Step-by-Step Methodology:
-
Preparation: In a Pyrex tube, combine this compound (e.g., 0.15 mmol, 42.3 mg) and 1,3,5-triformylbenzene (e.g., 0.10 mmol, 16.2 mg).
-
Solvent Addition: Add a solvent mixture of 1,2-dichlorobenzene and n-butanol (e.g., 1:1 v/v, 1.0 mL).
-
Catalyst Addition: Add aqueous acetic acid (6 M, 0.1 mL). The acid catalyzes the imine bond formation, promoting a reversible reaction that is essential for the error-checking mechanism leading to a crystalline framework.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing and Reaction: Flame-seal the Pyrex tube under vacuum and heat it in an oven at 120 °C for 3 days. The solvothermal conditions provide the necessary energy for the reaction to proceed and for the framework to crystallize.
-
Work-up: After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Washing: Wash the collected solid thoroughly with acetone to remove residual solvents and unreacted monomers.
-
Activation: Perform a Soxhlet extraction with anhydrous tetrahydrofuran (THF) for 24 hours. This step is crucial to remove any guest molecules from the pores of the COF.
-
Drying: Dry the activated COF-42 powder under vacuum at 150 °C overnight to obtain a fine, crystalline powder.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of hydrazone linkages (C=N stretching) and the disappearance of carbonyl (C=O) and amine (N-H) stretches from the monomers.
-
Powder X-ray Diffraction (PXRD): To verify the crystallinity and determine the structure of the COF.
-
Gas Sorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.
Part 2: Synthesis of Linear Aromatic Polyhydrazides and Poly(1,3,4-oxadiazoles)
The synthesis of linear aromatic polyhydrazides from this compound involves a low-temperature solution polycondensation with an aromatic diacid chloride. These polyhydrazides serve as precursors to poly(1,3,4-oxadiazoles), which are formed through a subsequent thermal cyclodehydration reaction. The resulting polyoxadiazoles are a class of high-performance polymers with exceptional thermal stability.
Rationale for Monomer and Method Selection
The ethoxy side chains on the this compound monomer are instrumental in rendering the resulting polyhydrazide soluble in polar aprotic solvents. This solubility is a significant advantage over unsubstituted aromatic polyhydrazides, which are often intractable.[2] This allows for characterization of the polymer in solution and enables processing into films or fibers from the polyhydrazide precursor. The subsequent thermal conversion to the polyoxadiazole results in a highly stable, though less soluble, final material.
Experimental Protocol: Synthesis of Poly(2,5-diethoxy-p-phenylene terephthaloylhydrazide) and its Conversion to Poly(2,5-diethoxy-p-phenylene-1,3,4-oxadiazole)
This two-step protocol outlines the synthesis of a soluble polyhydrazide and its subsequent conversion to a thermally stable polyoxadiazole.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
| This compound | C₁₂H₁₈N₄O₄ | >98% | Commercially Available |
| Terephthaloyl chloride | C₈H₄Cl₂O₂ | >99% | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Anhydrous | Sigma-Aldrich |
| Lithium Chloride (LiCl) | LiCl | Anhydrous | Fisher Scientific |
| Pyridine | C₅H₅N | Anhydrous | Sigma-Aldrich |
| Methanol | CH₃OH | ACS Grade | VWR |
Reaction Scheme and Workflow:
Caption: Two-step synthesis of a polyhydrazide and its thermal conversion to a polyoxadiazole.
Step-by-Step Methodology: Polyhydrazide Synthesis
-
Dissolution: In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound (e.g., 10 mmol, 2.82 g) in anhydrous N-methyl-2-pyrrolidone (NMP, e.g., 50 mL) containing dissolved anhydrous lithium chloride (e.g., 5% w/v). LiCl aids in dissolving the polymer and preventing its precipitation during polymerization.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Monomer Addition: Add solid terephthaloyl chloride (e.g., 10 mmol, 2.03 g) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The low temperature controls the reaction rate and minimizes side reactions.
-
Polymerization: Continue stirring at 0 °C for 2-4 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyhydrazide.
-
Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove NMP, LiCl, and any unreacted monomers, and then dry it in a vacuum oven at 80 °C to a constant weight.
Step-by-Step Methodology: Poly(1,3,4-oxadiazole) Synthesis
-
Film Casting: Dissolve the dried polyhydrazide in a suitable solvent (e.g., NMP or DMAc) to form a viscous solution (e.g., 10-15 wt%). Cast this solution onto a glass plate and dry it in a vacuum oven at 100-120 °C to form a flexible polyhydrazide film.
-
Thermal Cyclodehydration: Place the polyhydrazide film in a tube furnace under a nitrogen atmosphere. Heat the film in a stepwise manner, for example: 150 °C for 1 hour, 200 °C for 1 hour, 250 °C for 1 hour, and finally 300 °C for 2-3 hours. This process removes water and converts the hydrazide linkages into 1,3,4-oxadiazole rings, resulting in a thermally stable polyoxadiazole film.
Characterization:
-
Inherent Viscosity: To estimate the molecular weight of the polyhydrazide.
-
¹H NMR Spectroscopy: To confirm the structure of the polyhydrazide.
-
FTIR Spectroscopy: To monitor the conversion of the polyhydrazide to the polyoxadiazole by observing the disappearance of N-H stretching bands and the appearance of characteristic C-O-C and C=N-N=C stretching bands of the oxadiazole ring.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of both the polyhydrazide and the final polyoxadiazole. The polyoxadiazole is expected to exhibit significantly higher thermal stability.
Concluding Remarks
This compound is a highly valuable monomer for the synthesis of advanced polymers. Its unique combination of reactive hydrazide groups and solubilizing ethoxy side chains enables the creation of both highly ordered, porous COFs and processable, high-performance linear aromatic polymers. The protocols provided herein offer a robust foundation for researchers to explore the potential of these materials in a wide range of applications, from catalysis and separations to high-temperature resistant films and fibers. The key to successful synthesis lies in the careful control of reaction conditions and a thorough understanding of the role each component plays in directing the final polymer structure and properties.
References
Application Notes and Protocols for the Electrosynthesis of 2,5-Diethoxyterephthalohydrazide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the proposed electrosynthesis of 2,5-diethoxyterephthalohydrazide, a key building block in the development of covalent organic frameworks (COFs) and other advanced materials.[1][2][3] Recognizing the growing demand for greener and more efficient synthetic methodologies, this application note explores two novel, hypothetically-derived electrochemical protocols as alternatives to conventional synthesis. While direct electrosynthesis of this specific molecule is not yet established in the literature, the proposed methods are grounded in well-understood principles of electro-organic chemistry, drawing analogies from the electrosynthesis of amides, esters, and other hydrazide derivatives.[4][5][6] This guide offers detailed, step-by-step protocols, explains the scientific rationale behind the experimental design, and provides a framework for the synthesis of novel derivatives.
Introduction: The Significance of this compound and the Promise of Electrosynthesis
This compound is a bifunctional organic linker molecule of significant interest in materials science. Its rigid aromatic core, substituted with electron-donating ethoxy groups and reactive hydrazide moieties, makes it an ideal component for the construction of highly ordered, porous crystalline structures known as covalent organic frameworks (COFs).[1][2][3] These COFs have shown exceptional promise in applications ranging from gas storage and separation to photocatalysis and sensing.[1][2]
Traditionally, the synthesis of this compound involves the condensation of a suitable terephthalic acid derivative with hydrazine, often requiring elevated temperatures and extended reaction times.[4] Electrosynthesis, the use of electricity to drive chemical reactions, presents a compelling alternative. By avoiding the need for harsh reagents and offering precise control over reaction conditions, electrosynthesis can lead to cleaner reactions, higher yields, and access to novel chemical transformations.[5] This guide explores the untapped potential of electrosynthesis for the preparation of this compound and its derivatives.
Foundational Knowledge: Conventional Synthesis Pathway
To appreciate the potential of an electrochemical approach, it is instructive to first understand the conventional synthesis. The most common route involves a two-step process starting from 2,5-diethoxyterephthalic acid.
-
Esterification: The diacid is first converted to its corresponding diethyl ester, typically via a Fischer esterification with ethanol in the presence of an acid catalyst.
-
Hydrazinolysis: The resulting diethyl 2,5-diethoxyterephthalate is then reacted with hydrazine hydrate, usually in a protic solvent like ethanol, at reflux temperatures to yield the desired dihydrazide.[4]
While effective, this method can be energy-intensive and may require significant purification steps.
Proposed Electrosynthesis Protocol A: Cathodic Activation of Diethyl 2,5-Diethoxyterephthalate
This protocol is based on the principle of cathodic activation. The electrochemical reduction of an aromatic ester can generate a radical anion, a highly reactive intermediate.[3][6][7] This radical anion is more susceptible to nucleophilic attack by a weak nucleophile like hydrazine than the parent ester.
Underlying Principle and Rationale
The core of this approach is the single-electron reduction of the ester's carbonyl group at the cathode. This creates a radical anion, which significantly lowers the activation energy for the subsequent nucleophilic acyl substitution by hydrazine. The ethoxide leaving group is ultimately eliminated, and upon completion of the reaction at both ester sites, the desired dihydrazide is formed.
Caption: Workflow for Protocol A, highlighting the cathodic activation step.
Experimental Setup and Reagents
Table 1: Parameters for Protocol A
| Parameter | Specification | Rationale |
| Electrochemical Cell | Undivided glass cell | Simplifies setup and is suitable for many organic electrosyntheses. |
| Anode | Sacrificial (e.g., Magnesium or Aluminum) | Prevents oxidation of sensitive species at the anode. |
| Cathode | Carbon felt or Reticulated Vitreous Carbon | High surface area to facilitate efficient reduction. |
| Starting Materials | Diethyl 2,5-diethoxyterephthalate, Hydrazine hydrate | Commercially available or readily synthesized precursors. |
| Solvent | Anhydrous Dimethylformamide (DMF) | Aprotic polar solvent, suitable for electrochemical reductions. |
| Electrolyte | Tetrabutylammonium tetrafluoroborate (TBABF4) | Provides conductivity and is electrochemically stable. |
| Current Density | 5-10 mA/cm² | A typical range for galvanostatic organic electrosynthesis. |
| Temperature | 25-50 °C | Mild conditions to favor the desired reaction pathway. |
Step-by-Step Protocol
-
Cell Assembly: Assemble the undivided electrochemical cell with the carbon felt cathode and the sacrificial anode. Ensure the electrodes are positioned to allow for efficient stirring.
-
Reagent Preparation: In a dry flask, dissolve diethyl 2,5-diethoxyterephthalate (1 equivalent) and TBABF4 (0.2 equivalents) in anhydrous DMF.
-
Initiation of Electrolysis: Begin stirring the solution and apply a constant current of 5-10 mA/cm².
-
Addition of Hydrazine: Slowly add hydrazine hydrate (2.5 equivalents) to the reaction mixture over a period of 1 hour using a syringe pump.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer should be washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Proposed Electrosynthesis Protocol B: Anodic Activation of Hydrazine
This protocol explores an alternative strategy: the anodic oxidation of hydrazine to generate a more reactive nitrogen nucleophile. The direct anodic oxidation of amines can produce radical cations or other activated species that are more reactive towards nucleophilic addition.
Underlying Principle and Rationale
In this approach, hydrazine is oxidized at the anode to form a reactive intermediate, potentially a hydrazinyl radical or a related species. This electro-generated species is a much stronger nucleophile than hydrazine itself and can readily attack the carbonyl carbon of the diethyl 2,5-diethoxyterephthalate. This method avoids the need to activate the ester and may proceed under different conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical anion pool synthesis of amides with concurrent benzyl ester synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 6. Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of 2,5-Diethoxyterephthalohydrazide in Advanced Catalytic Systems: Application Notes and Protocols
Introduction: Unlocking Catalytic Potential with a Versatile Building Block
2,5-Diethoxyterephthalohydrazide is a specialized organic linker molecule that has garnered significant attention in the field of materials science, particularly for its role in the synthesis of crystalline porous materials known as Covalent Organic Frameworks (COFs). Its unique structure, featuring a rigid aromatic core functionalized with reactive hydrazide groups and solubilizing ethoxy moieties, makes it an ideal building block for creating robust and highly ordered catalytic platforms.
The primary application of this compound in catalysis lies in its use as a monomer for the construction of COFs with tailored functionalities. These COFs serve as heterogeneous catalysts with high surface areas, tunable pore sizes, and exceptional chemical stability, making them suitable for a range of catalytic applications, most notably in photocatalysis for renewable energy production.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the catalytic potential of this compound-based materials. We will focus on the synthesis of a prominent COF, COF-42, and its application in photocatalytic hydrogen evolution.
Core Concept: From Linker to Catalytic Framework
The catalytic activity of materials derived from this compound is not inherent to the molecule itself but is a result of its incorporation into a larger, well-defined architecture. The hydrazide functional groups are key to forming stable hydrazone linkages through condensation reactions with aldehyde-containing monomers. This process leads to the formation of a porous, crystalline framework that can be designed to possess specific catalytic properties.
Synthesis of COF-42: A Key Catalytic Material
One of the most well-documented catalytic materials synthesized from this compound is COF-42. This COF is formed through the condensation reaction with 1,3,5-triformylbenzene.[1][2][3] The resulting framework is chemically robust due to its strong hydrazide linkers and is a prime candidate for photocatalytic applications.[1][2]
Application Protocol: Photocatalytic Hydrogen Evolution using COF-42
This protocol details the use of COF-42, synthesized from this compound, for the photocatalytic production of hydrogen from water. This process is a critical area of research for clean energy generation.
Principle of Photocatalytic Hydrogen Evolution
The process relies on the ability of the COF-42 framework to absorb light energy and generate electron-hole pairs. In the presence of a sacrificial electron donor, the excited electrons are transferred to a cocatalyst, typically platinum nanoparticles, which then reduce protons in the aqueous solution to produce hydrogen gas. The sacrificial donor is irreversibly oxidized, thus completing the catalytic cycle.
Experimental Workflow Diagram
Caption: Workflow for photocatalytic hydrogen evolution using COF-42.
Materials and Equipment
-
Catalyst: COF-42 (synthesized from this compound)
-
Sacrificial Electron Donor: Triethanolamine (TEOA) or Ascorbic Acid
-
Cocatalyst Precursor: Hexachloroplatinic acid (H₂PtCl₆)
-
Solvent: High-purity water
-
Reaction Vessel: Quartz photoreactor with a gas-tight septum
-
Light Source: 300 W Xenon lamp with a 420 nm cutoff filter
-
Gas Chromatograph (GC): Equipped with a thermal conductivity detector (TCD) and a suitable column for H₂ analysis
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol
-
Catalyst Suspension Preparation:
-
Accurately weigh 5 mg of pre-synthesized and activated COF-42 powder.
-
Disperse the COF-42 in 10 mL of a 4:1 (v/v) acetonitrile/water mixture in the quartz photoreactor.
-
Add 100 µL of triethanolamine (TEOA) as the sacrificial electron donor.
-
-
In-situ Photodeposition of Cocatalyst:
-
To the suspension, add a calculated amount of H₂PtCl₆ solution to achieve a final Pt loading of 3 wt% relative to the COF-42.
-
Seal the reactor and purge with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any dissolved oxygen.
-
-
Photocatalytic Reaction:
-
Place the photoreactor in a temperature-controlled water bath (typically maintained at 25 °C).
-
Position the 300 W Xenon lamp with the 420 nm cutoff filter to irradiate the reaction mixture under continuous magnetic stirring.
-
-
Hydrogen Quantification:
-
At regular time intervals (e.g., every hour), take a 100 µL headspace gas sample using a gas-tight syringe.
-
Inject the gas sample into the GC-TCD to quantify the amount of hydrogen produced.
-
The hydrogen evolution rate is typically reported in µmol g⁻¹ h⁻¹.
-
Data Analysis and Interpretation
The amount of hydrogen evolved is calculated by comparing the peak area from the GC analysis to a calibration curve generated using known amounts of hydrogen gas. The catalytic performance is evaluated based on the hydrogen evolution rate.
| Catalyst System | Sacrificial Donor | Cocatalyst | Avg. H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Reference |
| COF-42 | TEOA | Pt | 233 | [4] |
| N2-COF | TEOA | Co-1 | 390 | [4] |
| N3-COF | TEOA | Co-1 | 163 | [4] |
| N1-COF | TEOA | Co-1 | 100 | [4] |
| MPor-DETH-COFs | Not Specified | Not Specified | up to 413 | [1][2] |
Note: The hydrogen evolution rates can vary depending on the specific reaction conditions, including light intensity, catalyst loading, and the nature of the cocatalyst and sacrificial donor. The table above provides a comparative overview of different COF systems.
Advanced Applications and Future Outlook
Beyond photocatalytic hydrogen evolution, COFs derived from this compound are being explored for other catalytic applications, including:
-
CO₂ Reduction: The high surface area and tunable porosity of these COFs make them promising candidates for the photocatalytic conversion of CO₂ into valuable fuels.
-
Organic Transformations: The incorporation of catalytically active metal centers into the COF structure can enable a wide range of organic reactions.
The versatility of this compound as a building block continues to drive innovation in the design of advanced catalytic materials. Future research will likely focus on the development of multifunctional COFs with enhanced stability, efficiency, and selectivity for a broader range of catalytic applications.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2,5-Diethoxyterephthalohydrazide Synthesis
Welcome to the technical support center for the synthesis of 2,5-Diethoxyterephthalohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this critical building block. This compound is a fundamental component in the construction of advanced materials, most notably Covalent Organic Frameworks (COFs) such as COF-42, which have significant applications in photocatalytic hydrogen evolution and gas sorption.[1][2]
Achieving a high yield of pure this compound is paramount for the successful synthesis of these high-performance materials. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges encountered in the laboratory.
Synthesis Overview: The Chemical Pathway
The primary and most reliable method for synthesizing this compound involves a nucleophilic acyl substitution reaction known as hydrazinolysis. This process starts with the precursor, diethyl 2,5-diethoxyterephthalate, which is reacted with hydrazine hydrate. The lone pair of electrons on the hydrazine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbons of the ester groups. This leads to the displacement of the ethoxy (-OEt) leaving groups and the formation of the desired dihydrazide product.
References
Technical Support Center: Purification of 2,5-Diethoxyterephthalohydrazide
Welcome to the technical support center for 2,5-Diethoxyterephthalohydrazide. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile building block. As a key component in the synthesis of advanced materials like Covalent Organic Frameworks (COFs), the purity of this compound is paramount to achieving desired structural integrity and functionality.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The synthesis of hydrazides can often result in a mixture of the desired product along with unreacted starting materials and byproducts.[3] For this compound, which is typically synthesized from a terephthalic acid derivative and a hydrazine derivative, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding ester or acyl chloride of 2,5-diethoxyterephthalic acid and hydrazine hydrate.[3]
-
Byproducts from Side Reactions: Including partially reacted intermediates or products of side reactions.[3]
-
Hydrazones: These can form if there are any carbonyl compounds present.[3]
-
Symmetrically Di-substituted Hydrazides: These can also be potential byproducts.[3]
Q2: My purified this compound shows a broad melting point range. What could be the issue?
A2: A broad melting point range is a classic indicator of impurities. The presence of any of the impurities mentioned in Q1 can disrupt the crystal lattice of your product, leading to a depression and broadening of the melting point. We recommend further purification steps, such as recrystallization or column chromatography, to improve the purity.
Q3: I'm having trouble dissolving my crude product for recrystallization. What do you suggest?
A3: Difficulty in dissolving the crude product suggests that you may not be using an optimal solvent or solvent system. For hydrazide compounds, a good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[3] Consider testing a range of solvents with varying polarities, such as ethanol, methanol, or acetonitrile.[3] A mixed solvent system can also be effective. If the compound "oils out" instead of dissolving, this may be resolved by using a larger volume of solvent or switching to a different solvent system.[3]
Q4: After purification, my product is still not meeting the required purity for my COF synthesis. What are my options?
A4: If standard purification methods like recrystallization are insufficient, more rigorous techniques are necessary. Flash column chromatography is a powerful method for separating compounds with similar polarities.[4] For highly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to achieve high purity.[4]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Symptom: You are experiencing a significant loss of product after performing recrystallization, resulting in a low yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recrystallization yield.
Explanation of Workflow:
-
Rapid Precipitation: If the solution is cooled too quickly, impurities can become trapped within the crystal lattice of your product. A slower, more controlled cooling process allows for the formation of purer crystals.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the product completely at an elevated temperature but will have low solubility for the product at cooler temperatures, allowing for maximum recovery.[3]
-
Filtration Technique: Product loss can occur during the filtration and washing steps. Use a minimal amount of ice-cold solvent to wash the crystals to avoid redissolving your product.
Experimental Protocol: Optimized Recrystallization of this compound
Objective: To purify crude this compound with minimal product loss.
Apparatus:
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile) to find a suitable one.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Issue 2: Persistent Impurities Observed by TLC/HPLC
Symptom: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of your purified product shows the presence of persistent impurities with similar retention factors (Rf) or retention times to your product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Explanation of Workflow:
-
Polarity Assessment: The relative polarity of the impurities compared to your product is the key to selecting the right chromatographic conditions.
-
Chromatography Selection: Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase.[3]
-
Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase.
-
Reverse-Phase Chromatography: Uses a non-polar stationary phase and a polar mobile phase.
-
-
Optimization: The separation can be fine-tuned by adjusting the composition of the mobile phase (eluent). A gradient elution, where the polarity of the mobile phase is changed over time, can be particularly effective for separating complex mixtures.
Experimental Protocol: Column Chromatography Purification
Objective: To separate this compound from closely related impurities.
Apparatus:
-
Chromatography column
-
Stationary phase (e.g., silica gel)
-
Eluent (solvent system)
-
Collection tubes
Procedure:
-
Column Packing: Pack the chromatography column with a slurry of the stationary phase in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Solvent choice, cooling rate | >98% | Simple, cost-effective | Can be less effective for impurities with similar solubility |
| Column Chromatography | Stationary phase, eluent composition | >99% | High resolution for complex mixtures | More time-consuming and requires more solvent |
| Preparative HPLC | Column type, mobile phase, gradient | >99.5% | Highest resolution for difficult separations | Expensive, limited sample capacity |
By following these guidelines and protocols, you can effectively troubleshoot and overcome the common purification challenges associated with this compound, ensuring a high-purity product for your research and development needs.
References
Technical Support Center: Overcoming Solubility Challenges with 2,5-Diethoxyterephthalohydrazide
Welcome to the technical support center for 2,5-Diethoxyterephthalohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common solubility issues encountered with this compound. As a key building block in the synthesis of advanced materials like Covalent Organic Frameworks (COFs), achieving complete dissolution is critical for successful and reproducible experimental outcomes.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.
Understanding the Challenge: Why is this compound Difficult to Dissolve?
This compound is a rigid, aromatic molecule with two hydrazide functional groups. Its poor solubility stems from a combination of factors:
-
High Crystallinity: The planar structure and intermolecular hydrogen bonding between the hydrazide groups contribute to a stable crystal lattice, which requires significant energy to break down.
-
Polarity Mismatch: While the ethoxy and hydrazide groups introduce some polarity, the central benzene ring is nonpolar, making it difficult to find a single solvent that can effectively solvate all parts of the molecule.
-
Strong Intermolecular Forces: The hydrogen bond donors and acceptors on the hydrazide moieties lead to strong self-association, hindering interaction with solvent molecules.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the dissolution of this compound, providing potential causes and actionable solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| The compound is not dissolving at room temperature in common solvents (e.g., Ethanol, Methanol). | Insufficient solvent strength; Low thermal energy. | Switch to a stronger, polar aprotic solvent such as DMSO, DMF, NMP, or DMAc .[3] These solvents are more effective at disrupting the intermolecular forces of the compound. Gentle heating can also be applied (see protocols below). |
| A suspension or fine precipitate forms after initial dissolution upon cooling. | The solution was saturated at a higher temperature and the compound is crashing out as it cools. | Maintain the solution at the elevated temperature at which it dissolved. If the experiment requires room temperature, consider a mixed solvent system (e.g., dioxane-mesitylene) which may improve solubility at lower temperatures.[1] |
| The dissolution is very slow, even with heating and stirring. | Inefficient mixing; Particle size of the solid is too large. | Increase the stirring speed to create a vortex. If possible and safe, use a sonicator to break up agglomerates and increase the surface area of the powder. |
| The solution turns a slight yellow color upon heating. | This may indicate minor thermal degradation or the presence of impurities. | Ensure you are using high-purity this compound (>97%).[4][5] Avoid excessive heating (do not exceed 120°C unless the protocol specifies). Perform dissolution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| The compound seems to react or degrade in the chosen solvent. | The solvent may be reacting with the hydrazide groups, especially if it is acidic or basic, or contains reactive impurities (e.g., amines in old DMF). | Use fresh, high-purity, anhydrous solvents.[6] While the hydrazone linkages in the resulting COFs are pH-dependent, the hydrazide itself can be sensitive. If using an acidic catalyst, add it after the initial compound is dissolved in a neutral solvent. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A step-by-step decision tree for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for dissolving this compound?
For most applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points. They have strong solvating power for polar, crystalline compounds. For solvothermal COF synthesis, a 1:1 mixture of dioxane and mesitylene is also a well-documented and effective choice.[1]
Q2: How does temperature affect the solubility?
Temperature significantly increases the solubility of this compound. In many protocols for COF synthesis, the reactants are heated to between 80°C and 120°C to ensure complete dissolution before the reaction proceeds.[1][7]
Q3: Can I use sonication to speed up dissolution?
Yes, sonication is a highly effective mechanical method to accelerate dissolution. It breaks down particle agglomerates, increasing the surface area available for the solvent to interact with the solid. This can be particularly useful for preparing solutions at lower temperatures.
Q4: Is this compound stable in acidic or basic conditions?
The hydrazide functional groups can be sensitive to strong acids and bases, which can cause hydrolysis. However, for applications like COF synthesis, a weak acid catalyst (e.g., 6M acetic acid) is often used to promote the reversible formation of hydrazone bonds.[1][8] It is generally recommended to dissolve the compound in a neutral solvent first before adding any acidic or basic reagents. The resulting COFs are noted to have good stability in both acidic and basic conditions.[1]
Q5: My DMF is old. Can I still use it?
It is strongly advised to use fresh, anhydrous DMF. Over time, DMF can decompose into dimethylamine and formic acid.[6] The amine impurities can potentially react with the hydrazide, leading to side products and affecting your experiment.
Experimental Protocols
Protocol 1: General Dissolution for Analysis or Non-COF Reactions
This protocol is for preparing a stock solution of this compound for general use.
-
Preparation: Weigh the desired amount of this compound into a clean, dry glass vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration.
-
Initial Mixing: Stir the mixture at room temperature for 5-10 minutes. Observe for initial signs of dissolution.
-
Heating: Place the vial in a heating block or oil bath set to 60-80°C. Continue stirring. The solid should begin to dissolve more readily.
-
Sonication (Optional): If dissolution is slow, place the vial in a sonicator bath for 5-10 minute intervals, alternating with stirring and heating, until a clear solution is obtained.
-
Storage: Once fully dissolved, use the solution immediately or store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation. Be aware that the compound may precipitate if the solution is cooled.
Protocol 2: Dissolution for Solvothermal COF-42 Synthesis
This protocol is adapted from established procedures for the synthesis of COF-42.[8][9]
-
Reagent Preparation: In a Pyrex tube, add this compound and 1,3,5-triformylbenzene in the appropriate stoichiometric ratio.
-
Solvent Mixture: Prepare a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene. Add this solvent mixture to the Pyrex tube containing the solid reactants.
-
Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 6M) to the mixture. The volume of the catalyst is typically a fraction of the total solvent volume.
-
Sonication: Briefly sonicate the mixture to ensure the solids are well-dispersed in the solvent.
-
Flash Freezing: Flash-freeze the tube in liquid nitrogen.
-
Degassing: Evacuate the tube under high vacuum (freeze-pump-thaw method, repeat three times) to remove dissolved gases.
-
Sealing and Heating: Seal the tube under vacuum and place it in an oven preheated to 120°C for 3-5 days. During this time, the reactants will dissolve and react to form the COF.
Visualization of the Dissolution Process
The following diagram illustrates the key steps and factors influencing the dissolution of this compound.
Caption: Key inputs and processes for achieving a homogeneous solution.
References
- 1. Buy this compound | 1136292-71-1 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2,5-Diethoxyterephthalohydrazide Metal Complexes
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2,5-Diethoxyterephthalohydrazide (DETH) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work. It provides in-depth, field-proven insights in a direct question-and-answer format, explaining not just the steps but the scientific reasoning behind them.
Section 1: Ligand Synthesis & Purity FAQs
This section addresses preliminary issues related to the synthesis and purification of the this compound (DETH) ligand, the foundational building block for your metal complexes.
Question 1: My yield of this compound ligand is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in DETH synthesis typically stem from incomplete reaction, side reactions, or losses during workup. The synthesis generally involves the condensation of a terephthalic acid derivative (like diethyl 2,5-diethoxyterephthalate) with hydrazine hydrate.[1][2]
Here are the key factors to investigate:
-
Purity of Starting Materials: Ensure the starting ester and hydrazine hydrate are of high purity. The presence of water in reactants other than the hydrazine monohydrate can hinder the reaction.
-
Reaction Temperature and Time: The reaction often requires refluxing for several hours.[3] Insufficient time or temperature will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the hydrazide product. We recommend starting with reflux in ethanol for 6-8 hours and monitoring the reaction's progress via Thin Layer Chromatography (TLC).[3]
-
Hydrazine Molar Excess: A slight molar excess of hydrazine hydrate can push the equilibrium towards the product. However, a large excess can complicate purification. A 2.5 to 3-fold molar excess is a good starting point.
-
pH Control: While not always necessary for the initial hydrazinolysis, some hydrazone formations benefit from a slightly acidic pH (around 4-5) to catalyze the condensation.[4] This is more critical in subsequent reactions but can be a factor if side-reactions are suspected.
-
Product Precipitation and Isolation: DETH is a solid. Ensure the reaction mixture is cooled sufficiently (e.g., overnight in a refrigerator) to maximize precipitation before filtration.[3] Wash the filtered product with cold ethanol to remove unreacted hydrazine and other soluble impurities without dissolving the desired product.
Question 2: My synthesized DETH ligand shows impurities in its ¹H NMR and IR spectra. What are the common contaminants and how can I remove them?
Answer: Contaminants in DETH synthesis are typically unreacted starting materials or partially reacted intermediates.
-
Common Impurities:
-
Unreacted Ester: Characterized by the presence of ethyl signals in the ¹H NMR spectrum and a strong C=O stretch of the ester in the IR spectrum (typically around 1720 cm⁻¹).
-
Mono-substituted Intermediate: Where only one of the ester groups has reacted with hydrazine. This can be difficult to distinguish from the final product by IR alone but will have a different integration pattern in the ¹H NMR.
-
Hydrazine Salts: If an acid catalyst was used, residual hydrazine salts might be present.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method. DETH is often sparingly soluble in common organic solvents like ethanol and methanol but solubility increases with heat.[3] A hot recrystallization from a suitable solvent like ethanol, methanol, or a DMF/ethanol mixture is highly recommended.
-
Soxhlet Extraction: For stubborn impurities, a Soxhlet extraction can be effective if a solvent is found that dissolves the impurities but not the DETH ligand.
-
Washing: Thoroughly washing the crude product with cold ethanol and distilled water is a crucial first step to remove highly polar impurities like excess hydrazine hydrate.[3]
-
Section 2: Metal Complex Synthesis - Troubleshooting Guide
This section provides solutions to common problems encountered during the complexation of DETH with various metal ions.
Question 3: Upon adding the metal salt solution, my product immediately crashes out as an amorphous, insoluble powder. How can I achieve crystalline, manageable products?
Answer: This rapid precipitation indicates that the reaction is too fast, preventing the ordered arrangement of molecules into a crystal lattice. The key is to control the rate of complex formation.
-
Causality: The high affinity between the hydrazide donor atoms (oxygen and nitrogen) and the metal ion leads to rapid, kinetically-driven precipitation rather than slower, thermodynamically-favored crystal growth.[5]
-
Troubleshooting Steps:
-
Slow Addition of Reagents: Add the metal salt solution dropwise to the ligand solution under vigorous stirring over an extended period (30-60 minutes).
-
Use of Dilute Solutions: Working with lower concentrations (e.g., 10⁻³ M) slows down the reaction rate by reducing the frequency of molecular collisions.[3]
-
Temperature Control: Perform the reaction at room temperature or even cooled in an ice bath initially. Once the addition is complete, the temperature can be slowly raised to encourage dissolution and recrystallization.
-
Solvent System Optimization: Use a solvent system where the complex has moderate solubility. A mixture of solvents, such as DMF/ethanol or DMSO/methanol, can be effective.[3][6] The coordinating solvent (DMF, DMSO) can temporarily interact with the metal ion, moderating its reactivity.
-
Question 4: My elemental analysis results do not match the expected stoichiometry for a simple 1:1 or 1:2 metal-to-ligand complex. What could be the issue?
Answer: Discrepancies in elemental analysis often point to the inclusion of solvent molecules, counter-ions, or the formation of more complex polynuclear structures.
-
Possible Reasons & Solutions:
-
Coordinated or Trapped Solvent Molecules: Many hydrazone complexes incorporate solvent molecules (like H₂O, DMF, EtOH) into their crystal lattice.[7] This is very common.
-
Counter-ion Participation: If you used metal salts like chlorides or nitrates, the anion might be coordinated to the metal or present in the lattice to balance charge, especially if the ligand coordinates in a neutral form.
-
Ligand Deprotonation: The hydrazide ligand can deprotonate upon coordination, especially in the presence of a base or with certain metals, which would alter the expected formula.
-
Solution: Carefully analyze the IR spectrum for the disappearance of N-H or O-H bands.[5] The reaction pH is a critical factor here.
-
-
Formation of Polynuclear Complexes: DETH is a ditopic ligand, meaning it has two coordination sites. It can bridge multiple metal centers, leading to polymers or oligomers.[11]
-
Solution: This is harder to confirm without single-crystal X-ray diffraction. However, extreme insolubility and complex spectroscopic data can be indicative of a polymeric structure.
-
-
Question 5: How does pH affect the stability and structure of my this compound metal complexes?
Answer: pH is one of the most critical parameters in hydrazone-metal complex chemistry as it governs both the ligand's protonation state and the metal ion's propensity for hydrolysis.[12]
-
Acidic pH (pH < 4):
-
Effect: The hydrazide nitrogen atoms can become protonated. This blocks them from coordinating to the metal ion, leading to poor or no complex formation.
-
Insight: While slight acidity can catalyze hydrazone formation, strong acidity is detrimental to complexation.
-
-
Neutral to Slightly Acidic pH (pH 5-7):
-
Effect: This is often the optimal range for the formation of stable complexes. The ligand is typically in its neutral or mono-deprotonated form, readily available for coordination.
-
Insight: Many protocols use a buffer or add a weak base like sodium acetate to maintain the pH in this range.[3]
-
-
Alkaline pH (pH > 8):
-
Effect: The ligand is likely to be fully deprotonated, which can lead to the formation of different complex stoichiometries. However, a significant risk at higher pH is the precipitation of metal hydroxides (e.g., M(OH)₂), which competes with the desired complexation reaction.[13][14]
-
Insight: In some cases, mixed hydroxo-ligand complexes can form.[13] If working in this range, a strong chelating effect is necessary to prevent metal hydroxide formation.
-
Optimizing Reaction Parameters: A Summary Table
| Parameter | Typical Range | Rationale & Expert Insight |
| Temperature | 25°C to 120°C | Lower temperatures control kinetics to yield crystalline products. Higher temperatures (reflux) drive the reaction to completion but risk amorphous products. Solvothermal methods are used for highly stable frameworks like COFs.[1] |
| pH | 5 - 7 | Balances ligand availability for coordination with the prevention of metal hydroxide precipitation. Critical for reproducible results.[12][15] |
| Solvent | Ethanol, Methanol, DMF, DMSO, or mixtures | Choice affects reactant solubility, product solubility, and reaction rate. Coordinating solvents like DMF/DMSO can moderate metal reactivity.[3][6] |
| Metal:Ligand Ratio | 1:1 or 1:2 | Stoichiometry dictates the final structure. The ditopic nature of DETH can lead to 1:1 polymeric chains or discrete 1:2 complexes.[11] |
| Reaction Time | 2 - 24 hours | Must be optimized. Monitor by TLC to determine when starting material is consumed. Prolonged times can lead to decomposition.[4] |
Section 3: Characterization Challenges & FAQs
Question 6: The C=O and N-H stretching frequencies in my IR spectrum only shifted slightly after complexation. Does this mean coordination did not occur?
Answer: Not necessarily. While significant shifts are clear indicators, subtle changes are also meaningful. The key is to look for a consistent pattern of changes across the spectrum.
-
Interpreting IR Spectra for Coordination:
-
ν(C=O) (Amide I band): This band, typically around 1640-1660 cm⁻¹ in the free ligand, is expected to shift to a lower frequency (e.g., by 15-40 cm⁻¹) upon coordination through the carbonyl oxygen.[5] This is due to the donation of electron density to the metal, weakening the C=O double bond.
-
ν(N-H): The N-H stretch (around 3200-3300 cm⁻¹) may broaden, shift, or, in the case of deprotonation, disappear entirely.[5]
-
ν(C=N): The ligand can exist in an enol tautomer, especially upon complexation. The formation of a C=N bond and its coordination via the nitrogen atom would be indicated by a shift in this region (~1600 cm⁻¹).
-
New Low-Frequency Bands: The most conclusive evidence is the appearance of new, weak bands in the far-IR region (below 600 cm⁻¹). These bands correspond to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations.[5]
-
Troubleshooting Workflow for Complex Synthesis
Caption: A decision-tree workflow for troubleshooting common issues in DETH-metal complex synthesis.
Section 4: Protocols & Methodologies
Protocol 1: General Synthesis of a M(II)-DETH Complex (e.g., M = Cu(II), Ni(II), Co(II))
This protocol provides a robust starting point. Researchers must optimize parameters based on the specific metal and desired outcome.
Materials:
-
This compound (DETH)
-
Metal(II) salt (e.g., MCl₂, M(OAc)₂, M(NO₃)₂)
-
Solvent: Anhydrous Ethanol (EtOH)
-
Co-solvent (optional): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
pH adjusting agent (optional): Sodium acetate (NaOAc)
Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 mmol of DETH in 30 mL of ethanol. If solubility is low, add a minimal amount of DMF (2-5 mL) and warm the mixture gently to 50-60°C to achieve a clear solution.[3]
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the M(II) salt in 15 mL of ethanol.
-
pH Adjustment (Optional but Recommended): If using a metal salt of a strong acid (like MCl₂), add 0.5 g of sodium acetate to the ligand solution to buffer the reaction mixture to a pH of approximately 6-7.[3]
-
Complexation Reaction: While stirring the warm ligand solution, add the metal salt solution dropwise over a period of 20-30 minutes. A color change or the formation of a fine precipitate should be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction via TLC to ensure the consumption of the ligand.
-
Isolation: Cool the flask to room temperature, and then place it in a refrigerator (4°C) overnight to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with cold ethanol (2 x 10 mL), distilled water (2 x 10 mL), and finally with a small amount of diethyl ether to aid in drying.[3]
-
Drying: Dry the final complex in a vacuum oven at 60-80°C for at least 12 hours.
DETH Ligand Coordination Diagram
Caption: Potential bidentate coordination modes of the DETH ligand to a central metal ion.
References
- 1. Buy this compound | 1136292-71-1 [smolecule.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complexation of Lanthanides(III) Ions with Terephthalic Acid in Aqueous Solutions by Potentiometric Titration Combined with Photoluminescence Spectroscopy | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,5-Diethoxyterephthalohydrazide
Welcome to the technical support center for the synthesis of 2,5-Diethoxyterephthalohydrazide (DETH). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate the complexities of this synthesis, ensuring high yield and purity by effectively preventing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound (DETH)?
The most prevalent and reliable method for synthesizing DETH is the direct hydrazinolysis of Diethyl 2,5-diethoxyterephthalate. This reaction involves treating the diester starting material with an excess of hydrazine hydrate, typically in a protic solvent like ethanol or methanol, under reflux conditions.[1] The product precipitates from the reaction mixture upon cooling and can be collected and purified.
Q2: Why is an inert atmosphere (e.g., Nitrogen or Argon) recommended for this reaction?
An inert atmosphere is crucial to prevent the oxidation of the hydrazide product. Hydrazide moieties are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of highly colored N,N'-diacylhydrazine or diazene byproducts, resulting in a yellow or reddish, impure final product.[2][3] While not always strictly necessary for small-scale syntheses with short reaction times, it is a critical parameter for achieving high purity, especially during large-scale production or prolonged heating.
Q3: My final product has a distinct yellow tint instead of being a white powder. What is the likely cause?
A yellow discoloration is almost always indicative of oxidation. The primary culprits are aryl diazene species, which are intensely colored.[2] This side reaction is promoted by the presence of oxygen, trace metal ions, or prolonged exposure to high temperatures. To mitigate this, ensure all solvents are properly degassed, maintain a positive pressure of an inert gas throughout the reaction and workup, and consider using metal-free reaction vessels if possible.
Q4: What is the role of excess hydrazine hydrate in the reaction?
Using a significant molar excess of hydrazine hydrate serves two primary purposes. Firstly, it drives the reaction equilibrium towards the formation of the dihydrazide product, ensuring complete conversion of the diester starting material. Secondly, it helps to minimize the formation of the mono-substituted intermediate (ethyl 4-(hydrazinecarbonyl)-2,5-diethoxybenzoate) as a significant byproduct.
Q5: Can I use a different starting material other than Diethyl 2,5-diethoxyterephthalate?
Yes, other terephthalate derivatives can be used. For instance, terephthaloyl chloride can be reacted with hydrazine, but this reaction is often much more vigorous and may require careful temperature control and the use of a base to scavenge the HCl byproduct.[1][4] Terephthalic acid itself can also be used, but this requires activation (e.g., conversion to the acid chloride) or harsher condensation conditions.[1] For laboratory-scale synthesis, the diethyl ester is generally preferred due to its stability, ease of handling, and predictable reactivity.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Product Yield
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant amount of starting material recovered (TLC/NMR analysis). | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Insufficient Hydrazine: Molar ratio of hydrazine to ester was too low. | 1. Increase Reflux Time: Monitor the reaction by TLC until the starting material spot disappears. Extend reflux time in 2-4 hour increments. 2. Increase Hydrazine Excess: Increase the molar equivalents of hydrazine hydrate to 10-20 equivalents relative to the diester. |
| Product precipitates initially but seems to redissolve upon cooling. | 1. Incorrect Solvent Volume: The reaction may be too dilute, keeping the product solubilized even at lower temperatures. | 1. Reduce Solvent: Use a more concentrated solution. A common starting point is ~0.1 M concentration of the diester in ethanol. 2. Partial Evaporation: After the reaction is complete, carefully remove a portion of the solvent under reduced pressure before cooling to induce precipitation. |
| A significant amount of a water-soluble byproduct is being formed. | 1. Hydrolysis of Ester: Presence of excess water and prolonged heating can lead to the hydrolysis of the diethyl ester starting material to 2,5-diethoxyterephthalic acid.[5][6] This is especially relevant if using lower grades of hydrazine hydrate or solvents. | 1. Use Anhydrous Solvents: While not strictly required, using anhydrous ethanol can help. 2. Use High-Quality Hydrazine Hydrate: Ensure the use of a reputable source of hydrazine hydrate. 3. pH Control: The reaction is typically self-catalyzed by the basicity of hydrazine. Avoid adding any external acid or base, which could accelerate hydrolysis. |
Problem 2: Product Impurity
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Product is yellow, orange, or pink. | 1. Oxidation: As discussed in the FAQs, aerial oxygen is the most common cause, forming colored diazene byproducts.[2][3] 2. Contaminated Reagents: Impurities in the starting diester or hydrazine can carry through or catalyze side reactions. | 1. Implement Inert Atmosphere: Use Schlenk line techniques. Degas the solvent (e.g., by sparging with N₂ or Ar for 30 minutes) before adding reagents. 2. Purify Starting Material: If the diethyl 2,5-diethoxyterephthalate is old or discolored, consider recrystallizing it from ethanol before use. |
| NMR analysis shows a mixture of the desired product and a mono-hydrazide intermediate. | 1. Incomplete Reaction: The reaction was stopped prematurely, or conditions were insufficient to drive the second hydrazinolysis step. | 1. Drive the Reaction to Completion: Increase the reaction time and/or the molar excess of hydrazine hydrate. Re-subjecting the impure material to the reaction conditions can often convert the remaining mono-hydrazide to the desired product. |
| Product is difficult to filter or appears gummy. | 1. Oligomeric/Polymeric Byproducts: Overheating or presence of catalytic impurities might lead to the formation of small polymer chains. 2. Incomplete Precipitation: The product may not have fully crystallized from the solution. | 1. Optimize Temperature: Avoid excessively high temperatures. Ensure the reflux is gentle, not vigorous. 2. Improve Crystallization: After cooling to room temperature, place the reaction flask in an ice bath or refrigerator for several hours to maximize precipitation. Trituration with a cold solvent like diethyl ether can sometimes help solidify gummy materials. |
Visualizing the Synthetic Pathway and Potential Pitfalls
A clear understanding of the reaction landscape is essential for troubleshooting.
Workflow for DETH Synthesis
Caption: A standard experimental workflow for the synthesis of DETH.
Key Reaction Pathways
Caption: The desired reaction pathway versus common side reactions.
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Materials and Equipment:
-
Diethyl 2,5-diethoxyterephthalate (1 equiv.)
-
Hydrazine monohydrate (~98%, 20 equiv.)
-
Ethanol (200 proof, degassed)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, condenser) and ensure it is dry. Purge the entire system with an inert gas for 10-15 minutes.
-
Reagent Addition: To the flask, add Diethyl 2,5-diethoxyterephthalate (1 equiv.). Add degassed ethanol to create an approximately 0.1 M solution.
-
Initiate Reaction: While stirring, add hydrazine monohydrate (20 equiv.) to the solution. The mixture may become slightly cloudy.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 80-85°C) under a positive pressure of inert gas.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. Progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes), checking for the disappearance of the starting material spot.
-
Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature. A white precipitate should form.
-
Crystallization: To maximize yield, cool the flask in an ice bath for at least 1-2 hours.
-
Filtration and Washing: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with small portions of cold ethanol and then diethyl ether to remove residual hydrazine and other soluble impurities.
-
Drying: Transfer the purified white solid to a clean, pre-weighed vial and dry under high vacuum to a constant weight. The final product should be a fine, white powder.
Characterization:
-
¹H NMR: Confirm the disappearance of the ethyl ester peaks (~4.3 ppm quartet, ~1.3 ppm triplet) and the appearance of hydrazide N-H peaks.
-
IR Spectroscopy: Look for the characteristic C=O stretch of the hydrazide (~1630 cm⁻¹) and N-H stretches (~3200-3300 cm⁻¹).
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.
By carefully controlling reaction parameters and being mindful of the potential side reactions detailed in this guide, researchers can consistently achieve high yields of pure this compound for use in their downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Hydrolysis, absorption and metabolism of di(2-ethylhexyl) terephthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Crystallization of 2,5-Diethoxyterephthalohydrazide
Introduction: 2,5-Diethoxyterephthalohydrazide (DETH) is a critical building block, or "linker," in the synthesis of advanced materials, most notably Covalent Organic Frameworks (COFs) like the chemically robust COF-42.[1][2] The successful crystallization of DETH is paramount for ensuring the purity of the linker, which directly impacts the quality, crystallinity, and performance of the resulting framework. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the crystallization of this compound, moving beyond generic advice to address the specific challenges faced by researchers in the field.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not getting any crystals at all. My solution just remains clear, even after cooling. What's going wrong?
This is a classic problem that almost always points to insufficient supersaturation, the primary driving force for crystallization. If the concentration of your compound in the solvent is below its saturation point at a given temperature, crystallization is thermodynamically unfavorable.
Core Principles at Play:
-
Supersaturation: Crystallization occurs when a solution contains more dissolved solute than can ordinarily be held at that temperature. This unstable state is achieved either by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.
-
Nucleation: Even in a supersaturated solution, crystals need a starting point to grow, a process called nucleation. This can be spontaneous (homogeneous nucleation) or induced by impurities, dust, or scratches on the container surface (heterogeneous nucleation).[3]
Troubleshooting Protocol:
-
Increase Concentration: If you are using a cooling crystallization method, your initial hot solution may have been too dilute.
-
Action: Gently reheat the solution to boiling and reduce the solvent volume by 10-15%. Allow it to cool slowly again. Repeat if necessary, but be cautious of over-concentration, which can lead to "oiling out" (see Q2).
-
-
Induce Nucleation ("Scratching"): If the solution is sufficiently supersaturated but lacks nucleation sites, you can provide them.
-
Action: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid DETH. Re-introduce this "seeded" rod into the solution and gently scratch the inner surface of the flask below the liquid level. The microscopic glass fragments and seed crystals can initiate growth.[4]
-
-
Introduce a Seed Crystal: This is the most reliable method to induce crystallization in a stubborn supersaturated solution.[4][5]
-
Action: If you have a previous batch of solid DETH, add a single, tiny crystal to the cooled solution. If successful, you should observe crystal growth originating from the seed crystal.
-
-
Re-evaluate Your Solvent: The chosen solvent may be too effective, keeping the DETH in solution even at low temperatures.[5]
Q2: My compound is separating as an oily liquid instead of forming solid crystals. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This is often due to one of two reasons: the solution is too highly supersaturated, causing the compound to crash out faster than it can organize into a crystal lattice, or the boiling point of the solvent is higher than the melting point of the solute.
Causality and Prevention:
-
Excessive Supersaturation: Rapid cooling of a highly concentrated solution is a primary culprit. The kinetic barrier to forming a disordered liquid is lower than that of an ordered solid.
-
Solution 1: Slow Down Cooling. After dissolving DETH in a minimum of hot solvent, do not place it directly in an ice bath. Allow it to cool to room temperature on the benchtop, then transfer it to a refrigerator. For even slower cooling, place the flask in an insulated container (like a beaker filled with wool or a Dewar flask).[3][5]
-
Solution 2: Use More Solvent. The goal is not just to dissolve the solid, but to find the sweet spot of supersaturation upon cooling. Add a small amount of additional hot solvent (e.g., 5-10% more volume) to the dissolved solid. This will reduce the degree of supersaturation at any given temperature during cooling, giving the molecules more time to arrange properly.[4]
-
-
Solvent Choice:
-
Solution: Change Solvents. If the issue persists, select a solvent with a lower boiling point or use a co-solvent system. For DETH, which is a precursor to COFs often synthesized via solvothermal methods, binary systems like dioxane-mesitylene have been shown to be effective in controlling crystal formation.[8] This principle can be adapted for crystallizing the linker itself.
-
Q3: I'm getting crystals, but they are very small needles or fine powder. How can I grow larger, higher-quality crystals?
The formation of many small crystals is typically a result of too many nucleation events occurring simultaneously, followed by rapid growth.[5] To obtain larger, well-defined crystals suitable for analysis, you need to minimize the number of nucleation sites and slow down the growth rate.
Workflow for High-Quality Crystal Growth:
Detailed Protocols:
-
Slow Cooling: As described in Q2, slowing the cooling rate is the simplest method. This reduces the rate at which supersaturation is achieved, allowing fewer, larger crystals to form.
-
Vapor Diffusion: This is an excellent and highly controlled method for growing high-quality single crystals, especially with small amounts of material.[3]
-
Preparation: Dissolve your DETH sample in a minimal amount of a relatively volatile "good" solvent (e.g., Dimethylformamide - DMF, Dioxane). Place this solution in a small, open vial.
-
Setup: Place the small vial inside a larger, sealable jar or beaker that contains a layer of a more volatile "poor" solvent (anti-solvent), in which DETH is insoluble (e.g., Hexane, Diethyl Ether).
-
Mechanism: Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the solubility of DETH, leading to slow, controlled crystallization over several days.[5]
-
-
Solvent Layering (Liquid-Liquid Diffusion): This method is also effective for growing high-quality crystals at the interface of two solvents.
-
Preparation: Dissolve your DETH in a minimal amount of a dense "good" solvent (e.g., Dichloromethane, if solubility permits).
-
Setup: Carefully and slowly layer a less dense "poor" solvent (e.g., Hexane, Pentane) on top of the DETH solution, minimizing mixing. A syringe or pipette run down the side of the vial is ideal for this.
-
Mechanism: Seal the vial and leave it undisturbed. Crystals will slowly form at the interface where the two solvents mix via diffusion.
-
Q4: My final product isn't pure. How can I use crystallization to remove impurities?
Crystallization is a powerful purification technique because impurity molecules generally do not fit well into the growing crystal lattice of the target compound.[9] If your DETH is impure, a carefully executed recrystallization is the best approach.
Recrystallization Protocol:
-
Solvent Selection: The key is to find a solvent that dissolves DETH well at high temperatures but poorly at low temperatures, while the impurity remains soluble at all temperatures (ideal) or is insoluble at all temperatures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. If there are insoluble impurities, this is the time to perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and without disturbance, as detailed in Q2 and Q3. Rapid cooling can trap impurities within the crystal lattice.[4][9]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. This is a critical step to remove any residual mother liquor, which contains the dissolved impurities, that may be coating the crystal surfaces.[9] Using warm or room-temperature solvent will dissolve some of your product, reducing the yield.
-
Drying: Dry the crystals thoroughly to remove all traces of the wash solvent.
Visualizing the Vapor Diffusion Technique:
// Arrows for vapor diffusion vapor1 [label="Vapor Diffusion", shape=plaintext, fontcolor="#4285F4"];
edge [style=dashed, arrowhead=normal, color="#4285F4"]; label_antisolvent -> cluster_1 [lhead=cluster_1, label="Anti-solvent vapor\ndiffuses IN"]; cluster_1 -> label_antisolvent [ltail=cluster_1, label=" 'Good' solvent vapor\ndiffuses OUT"]; } dot Caption: Setup for vapor diffusion crystallization.
Data & Reference Tables
Table 1: Properties of Common Solvents for Crystallization
This table provides data on solvents that may be considered for the crystallization of aromatic hydrazides. The ideal solvent or solvent system must be determined experimentally.[10][11]
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| 1,4-Dioxane | 101 | 4.8 | 2.2 | Aprotic, good for dissolving aromatic compounds. Often used in COF synthesis with DETH.[8] |
| N,N-Dimethylformamide (DMF) | 153 | 6.4 | 36.7 | Polar aprotic, high boiling point, good solvent for many organics. |
| Ethanol | 78 | 5.2 | 24.6 | Protic, can form hydrogen bonds, often needs an anti-solvent. |
| Methanol | 65 | 6.6 | 32.7 | Polar protic, similar to ethanol but more polar. |
| Dichloromethane (DCM) | 40 | 3.4 | 9.1 | Low boiling point, good for slow evaporation but can be too volatile. |
| Ethyl Acetate | 77 | 4.3 | 6.0 | Moderately polar, common recrystallization solvent. |
| Hexane | 69 | 0.0 | 1.9 | Nonpolar, commonly used as an anti-solvent. |
| Toluene | 111 | 2.3 | 2.4 | Aromatic solvent, can be effective for dissolving other aromatics. |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Key Solutions |
| No Crystals Form | Insufficient supersaturation; Solvent is too good. | Concentrate solution; Induce nucleation (scratching, seeding); Change solvent. |
| "Oiling Out" | Supersaturation is too high; Rapid cooling. | Slow down the cooling rate; Use slightly more solvent; Change solvent. |
| Small/Needle-like Crystals | Too many nucleation events; Rapid crystal growth. | Slow cooling; Use vapor diffusion or solvent layering techniques. |
| Low Purity | Impurities trapped during rapid growth; Mother liquor on crystal surface. | Perform careful recrystallization; Wash crystals with ice-cold solvent. |
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. unifr.ch [unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 8. Buy this compound | 1136292-71-1 [smolecule.com]
- 9. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Enhancing the Stability of 2,5-Diethoxyterephthalohydrazide-Based Aromatic Polyhydrazides
This guide is designed for researchers, scientists, and drug development professionals working with polymers derived from 2,5-Diethoxyterephthalohydrazide. While this monomer is well-known for its use in robust Covalent Organic Frameworks (COFs), this guide will focus on the stability and troubleshooting of its linear aromatic polyhydrazide analogues.[1][2][3] We will address common challenges encountered during synthesis, processing, and stability assessment, drawing upon established principles of aromatic polymer chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the expected properties and handling of this compound-based polymers.
Q1: What is the expected thermal stability of a polymer derived from this compound and an aromatic diacyl chloride?
A1: Aromatic polyhydrazides are known for their high thermal stability due to the presence of aromatic rings and strong amide-like hydrazide linkages in the polymer backbone.[4] You can expect the polymer to be stable up to high temperatures, with initial decomposition likely occurring above 300°C in an inert atmosphere. The ultimate thermal stability will depend on the molecular weight of the polymer and the specific co-monomer used. For comparison, related aromatic poly(1,3,4-oxadiazole)s, which can be formed from polyhydrazides, show decomposition temperatures well above 450°C.[5]
Q2: How susceptible are these polymers to hydrolytic degradation?
A2: The hydrazide linkage (-CO-NH-NH-CO-) is similar to an amide bond and can be susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures.[6] However, the aromatic nature of the polymer backbone generally imparts good hydrolytic resistance under neutral pH conditions.[7] Long-term exposure to aqueous environments, especially at non-neutral pH, may lead to a gradual reduction in molecular weight.[8]
Q3: What solvents are suitable for dissolving these polymers for characterization or processing?
A3: Due to their rigid aromatic structure, these polymers are typically soluble in polar aprotic solvents. Common choices include N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), often with the addition of salts like lithium chloride (LiCl) to improve solubility.
Q4: My final polymer is a different color than expected (e.g., yellow or brown). What could be the cause?
A4: Discoloration is often an indication of oxidative degradation or side reactions during polymerization at high temperatures.[9] The presence of oxygen during the reaction can lead to the formation of chromophoric groups. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis and drying processes.
Part 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a detailed question-and-answer format.
Issue 1: Low Molecular Weight and Poor Mechanical Properties
Question: My polymerization reaction resulted in a brittle, low-molecular-weight polymer that I cannot cast into a film. What are the likely causes and how can I improve this?
Answer: Achieving high molecular weight in polycondensation is critical for good mechanical properties. Several factors could be at play:
-
Imprecise Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric ratio of the monomers (this compound and the diacyl chloride).[10] A slight excess of one monomer will limit the chain length.
-
Solution: Ensure high-purity monomers and accurately weigh them to achieve a 1:1 molar ratio. Perform a titration of your diacyl chloride monomer if its purity is uncertain.
-
-
Monomer Impurities: Impurities, especially monofunctional ones, can act as chain terminators, preventing the formation of long polymer chains.[11][12]
-
Solution: Recrystallize both the this compound and the diacyl chloride co-monomer before use. Ensure all glassware is scrupulously clean and dry.
-
-
Side Reactions: The reaction of acyl chlorides with any residual water can consume the monomer and disrupt stoichiometry.
-
Solution: Use anhydrous solvents and maintain a strictly inert and dry atmosphere throughout the reaction.
-
-
Insufficient Reaction Time or Temperature: Polycondensation can be a slow process, especially as the viscosity of the solution increases.
-
Solution: Extend the reaction time or slightly increase the temperature, while monitoring for any signs of polymer degradation (e.g., color change).
-
Issue 2: Polymer Degradation During Thermal Analysis (TGA/DSC)
Question: My TGA results show an earlier onset of degradation than expected, and the DSC scan shows a complex, non-reproducible melt/decomposition profile. Why is this happening?
Answer: These observations suggest that the polymer may be undergoing complex degradation reactions, potentially influenced by residual impurities or environmental factors during the analysis.
-
Presence of Residual Solvent or Catalyst: Trapped high-boiling point solvents (like NMP) or catalyst residues can accelerate thermal degradation.
-
Solution: Ensure the polymer is thoroughly dried under vacuum at an elevated temperature (but well below its glass transition temperature) before analysis.
-
-
Thermo-oxidative Degradation: If the analysis is not performed under a strictly inert atmosphere, oxidative degradation can occur, which typically initiates at a lower temperature than thermal degradation.[9][13]
-
Solution: Ensure a high-purity nitrogen or argon purge in your TGA and DSC instruments. For enhanced stability assessment, consider running an experiment with an air purge to specifically evaluate thermo-oxidative stability.[14]
-
-
Hydrolytic Degradation from Absorbed Water: Polyhydrazides can absorb atmospheric moisture. This water can cause hydrolysis at the high temperatures of TGA/DSC analysis.
-
Solution: Store the polymer sample in a desiccator prior to analysis. It can be beneficial to include a drying step in the TGA method (e.g., hold at 120°C for 30 minutes) before starting the main temperature ramp.
-
Issue 3: Inconsistent Results in Stability Studies
Question: I am performing accelerated aging studies (e.g., in a high-humidity chamber) and getting inconsistent results for molecular weight loss and changes in mechanical properties. What could be causing this variability?
Answer: Inconsistent aging results often point to a lack of control over experimental variables or heterogeneity within the polymer samples.
-
Variable Sample Thickness and Morphology: Thicker film samples will have a different degradation profile than thinner ones, as the diffusion of water or oxygen into the bulk polymer can be a rate-limiting step.
-
Solution: Prepare samples with a consistent and uniform thickness for all aging studies. Report the sample dimensions along with your results.
-
-
Broad Polydispersity Index (PDI): A polymer with a broad molecular weight distribution may degrade non-uniformly, as the lower molecular weight chains are often more susceptible to degradation.[15]
-
Solution: Refine your polymerization protocol to target a lower PDI.[11] Fractionating the polymer to obtain a more uniform sample for stability studies can also be considered.
-
-
Influence of Light (Photodegradation): If your aging chamber is not completely dark, UV or visible light can contribute to degradation, especially in the presence of oxygen (photo-oxidation).[16]
-
Solution: Conduct aging studies in a dark environment unless you are specifically investigating photodegradation.
-
Part 3: Key Experimental Protocols & Data
Protocol 1: Synthesis of Aromatic Polyhydrazide via Solution Polycondensation
This protocol describes a general method for synthesizing a polyhydrazide from this compound and Terephthaloyl chloride.
Step-by-Step Methodology:
-
Drying: Thoroughly dry all glassware in an oven at 150°C overnight and cool under a stream of dry nitrogen.
-
Monomer Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve 2.82 g (10 mmol) of high-purity this compound in 50 mL of anhydrous NMP containing 5% (w/v) LiCl. Stir until fully dissolved.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of 2.03 g (10 mmol) of Terephthaloyl chloride in 20 mL of anhydrous NMP dropwise over 30 minutes.[17]
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a positive pressure of nitrogen. The viscosity of the solution should increase significantly.
-
Precipitation: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol.
-
Purification: Collect the precipitated fibrous polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers and LiCl.
-
Drying: Dry the final polymer in a vacuum oven at 80°C for 48 hours to a constant weight.
Protocol 2: Assessing Thermal Stability with TGA and DSC
Step-by-Step Methodology:
-
Sample Preparation: Place 5-10 mg of the dried polymer into a TGA or DSC crucible.
-
Thermogravimetric Analysis (TGA):
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min under a high-purity nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the weight loss as a function of temperature. The onset of degradation is often reported as the temperature at 5% weight loss (Td5).[18][19]
-
-
Differential Scanning Calorimetry (DSC):
-
Equilibrate the sample at 30°C.
-
Heat from 30°C to a temperature just below the degradation onset found by TGA (e.g., 350°C) at 10°C/min.
-
Cool the sample back to 30°C at 10°C/min.
-
Heat again to 350°C at 10°C/min. The second heating scan is used to determine the glass transition temperature (Tg) after erasing the sample's prior thermal history.[14][20][21]
-
Data Summary Table
The following table presents expected thermal properties for aromatic polyhydrazides based on literature for related polymer classes.
| Property | Expected Value | Analytical Technique | Significance |
| Glass Transition Temp. (Tg) | > 200 °C | DSC | Indicates the transition from a rigid to a more flexible state; defines the upper service temperature. |
| 5% Weight Loss Temp. (Td5) | > 350 °C (in N2) | TGA | Onset of significant thermal decomposition; a key measure of thermal stability.[18] |
| Char Yield at 700 °C (in N2) | > 50% | TGA | High char yield is characteristic of aromatic polymers and contributes to flame retardancy. |
Part 4: Visualization of Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram outlines the general workflow from synthesis to stability characterization of the polymer.
Caption: General workflow for polymer synthesis and stability analysis.
Potential Degradation Pathways Diagram
This diagram illustrates the primary mechanisms through which aromatic polyhydrazides may degrade.
Caption: Key degradation pathways for aromatic polyhydrazide polymers.
References
- 1. Buy this compound | 1136292-71-1 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides [mdpi.com]
- 5. Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. farabi.university [farabi.university]
- 13. fiveable.me [fiveable.me]
- 14. nexus-analytics.com.my [nexus-analytics.com.my]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Production of 2,5-Diethoxyterephthalohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2,5-Diethoxyterephthalohydrazide (DETH). This guide is designed for researchers, scientists, and process chemists who are transitioning from laboratory-scale synthesis to larger-scale production. As a key building block for advanced materials like Covalent Organic Frameworks (COFs), such as the chemically robust COF-42, ensuring a reliable and scalable supply of high-purity DETH is paramount.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up. Our approach is rooted in explaining the chemical principles behind each step, enabling you to make informed decisions to optimize your process.
Overview of the Synthetic Pathway
The most common and scalable synthesis of this compound is a two-step process starting from a suitable terephthalate precursor.
-
Esterification & Etherification: The process begins with creating the core structure, Diethyl 2,5-diethoxyterephthalate. A common precursor is Diethyl 2,5-dihydroxyterephthalate, which undergoes etherification to add the ethoxy groups.
-
Hydrazinolysis: The resulting diester is then reacted with hydrazine hydrate to form the final product, this compound. This step involves the nucleophilic substitution of the ethoxy groups of the ester with hydrazine.[4][5]
Process Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Part A: Synthesis of Diethyl 2,5-diethoxyterephthalate (Diester Intermediate)
Question 1: My yield for the diester intermediate is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Williamson ether synthesis to produce the diester are common and can typically be traced to three factors: incomplete reaction, side reactions, or suboptimal workup and purification.
-
Expertise & Causality: The reaction involves the deprotonation of hydroxyl groups followed by nucleophilic attack by the resulting alkoxide on an ethylating agent. For this to proceed efficiently, the base must be strong enough and the solvent must be appropriate.
-
Incomplete Reaction: This can be caused by an insufficient amount of the ethylating agent (e.g., ethyl iodide) or base (e.g., potassium carbonate), or too short a reaction time. Ensure at least two equivalents of both reagents are used to account for the two hydroxyl groups. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Side Reactions: If the reaction temperature is too high, elimination reactions can compete with the desired substitution. Additionally, if water is present in the reaction mixture, it can hydrolyze the ester groups, leading to undesired carboxylic acid byproducts. Ensure you are using an anhydrous solvent.
-
Purification Losses: The product, Diethyl 2,5-diethoxyterephthalate, is a solid.[6] Significant material can be lost during recrystallization if the incorrect solvent is chosen or if the solution is not cooled sufficiently.
-
Recommended Solutions:
-
Optimize Reagents: Use a slight excess (2.2-2.5 equivalents) of both the ethylating agent and a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.
-
Solvent Choice: Use a polar aprotic solvent like DMF or Acetonitrile to facilitate the Sₙ2 reaction. Ensure the solvent is anhydrous.
-
Temperature Control: Maintain a moderate temperature (e.g., 60-80°C) to ensure a reasonable reaction rate without promoting side reactions.
-
Purification Strategy: Perform recrystallization from a solvent system like ethanol/water. Dissolve the crude product in hot ethanol and add water dropwise until turbidity is observed, then allow it to cool slowly to maximize crystal growth and recovery.
Part B: Hydrazinolysis of Diester to this compound
Question 2: The hydrazinolysis reaction is sluggish, and TLC analysis shows significant amounts of unreacted diester even after prolonged reflux. What's wrong?
Answer: This is a classic issue of insufficient reactivity. Hydrazinolysis is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group.[5] The reaction's success is highly dependent on the concentration and nucleophilicity of the hydrazine.
-
Expertise & Causality: The reaction equilibrium can be unfavorable if the concentration of hydrazine is too low. Furthermore, steric hindrance around the carbonyl group can slow the reaction.
-
Insufficient Hydrazine: This is the most common cause. A small excess of hydrazine may not be enough to drive the reaction to completion, especially on a larger scale.
-
Solvent Effects: While ethanol is a common solvent, using it in large volumes can dilute the hydrazine, reducing the effective concentration and slowing the reaction rate.[7]
-
Recommended Solutions:
-
Increase Hydrazine Stoichiometry: Use a large excess of hydrazine hydrate, typically between 10 to 20 equivalents relative to the diester.[7] This significantly increases the concentration of the nucleophile and pushes the equilibrium towards the product. The excess hydrazine can be removed during workup.
-
Reduce Solvent Volume: Use a minimal amount of solvent (e.g., ethanol) just sufficient to dissolve the ester upon heating.[7]
-
Consider Neat Conditions: For a more robust reaction, consider running the reaction "neat" by heating the diester directly with excess hydrazine hydrate without any additional solvent. This maximizes the concentration of reactants.[7]
-
Extend Reaction Time: Monitor the reaction via TLC. If starting material persists, extend the reflux time. Some reactions may require 12 hours or more for full conversion.[7]
Question 3: My final product is an oily substance or refuses to crystallize from the reaction mixture. How can I isolate a clean, solid product?
Answer: Failure to crystallize is often due to the presence of impurities that act as crystal growth inhibitors or because the product is too soluble in the chosen solvent system.
-
Expertise & Causality: The product, DETH, is a white powder.[1] The presence of unreacted starting material, mono-hydrazide intermediates, or other byproducts can disrupt the crystal lattice formation. Additionally, residual solvent can keep the product in solution.
Recommended Solutions:
-
Ensure Full Conversion: Before workup, confirm via TLC that no starting ester remains, as it is a common contaminant that can hinder crystallization.
-
Induce Precipitation: After the reaction is complete, cool the flask in an ice bath, and if necessary, place it in a refrigerator overnight.[7] The lower temperature will decrease the product's solubility.
-
Solvent Removal/Addition: If the product is too soluble in the reaction solvent (e.g., ethanol), carefully remove some of the solvent under reduced pressure. Alternatively, slowly add a non-solvent like cold water or hexane while stirring vigorously to precipitate the product.
-
Purification by Recrystallization: If an oily product is obtained, separate it from the solvent and attempt recrystallization from a suitable solvent like ethanol. This will help remove impurities that may have prevented initial crystallization.
Question 4: I'm concerned about the formation of dimeric or oligomeric byproducts. How can I prevent this?
Answer: Dimer formation occurs when one molecule of a partially reacted intermediate (e.g., a mono-hydrazide that still has an ester group) acts as an electrophile and reacts with another hydrazide molecule acting as a nucleophile.
-
Trustworthiness & Self-Validation: The key to preventing this side reaction is to ensure that hydrazine is always the most abundant and available nucleophile.
-
Statistical Control: By using a very large excess of hydrazine hydrate, you statistically favor the reaction of the ester groups with hydrazine rather than with another, much less concentrated, hydrazide molecule.[8]
-
Addition Method: While less common for this specific synthesis, in analogous reactions, slow addition of the electrophile (the diester) to a solution of the nucleophile (hydrazine) can further minimize dimerization.[8] However, for this reaction, simply using a large excess of hydrazine is generally sufficient.
-
Recommended Solution: The most effective and validated method is to use a significant excess (10-20 equivalents) of hydrazine hydrate.[7][8] This ensures that the concentration of hydrazine far exceeds that of any other potential nucleophile in the system, effectively suppressing the formation of dimeric impurities.
Scale-Up Considerations: FAQs
Transitioning from a 10-gram lab batch to a 1-kilogram pilot batch introduces new challenges related to physics and safety.
Q1: How do heat and mass transfer issues impact my reaction at a larger scale? A: In large reactors, both heating and cooling are less efficient due to a lower surface-area-to-volume ratio. Exothermic or endothermic events that are manageable in the lab can become hazardous.
-
Heat Transfer: The hydrazinolysis step requires heating to reflux. A large reactor will take significantly longer to reach the target temperature. Overheating must be avoided as it can lead to decomposition of hydrazine and increased byproduct formation. Implement controlled heating ramps and ensure the reactor has an adequate cooling system.
-
Mass Transfer (Mixing): Inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. As the product precipitates, the slurry can become thick, making mixing difficult. Ensure your reactor's impeller is appropriately designed for solid suspensions to maintain a homogenous mixture.[9]
Q2: What are the critical safety protocols for handling kilogram quantities of hydrazine hydrate? A: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[10] Scaling up its use requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large quantities, a chemical-resistant apron is also recommended.
-
Ventilation: All operations must be conducted in a walk-in fume hood or a well-ventilated, dedicated area with engineering controls to prevent vapor inhalation.
-
Handling & Quenching: Use a closed-system transfer where possible to minimize exposure. Prepare a quenching solution (e.g., a large volume of water and sodium hypochlorite/bleach) to neutralize any spills and decontaminate equipment. Excess hydrazine in the reaction workup should be carefully quenched before disposal.[8]
Q3: Is recrystallization a viable purification method on a large scale? A: Yes, recrystallization is one of the most common and effective methods for purifying solids at an industrial scale. However, the process must be adapted.
-
Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, and it should be cost-effective and safe to handle in large volumes. Ethanol is a good candidate.
-
Process Control: Controlled cooling is critical. Crashing the product out of solution by cooling too quickly will trap impurities and lead to fine powders that are difficult to filter. A programmed, slow cooling ramp will yield larger, purer crystals.
-
Equipment: Use jacketed reactors for controlled heating and cooling. For filtration, move from a lab-scale Büchner funnel to a larger Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained unit.
Quantitative Data & Protocols
Table 1: Hydrazinolysis Reaction Condition Optimization
| Parameter | Condition A (Standard Lab) | Condition B (Optimized) | Condition C (Scale-Up) | Rationale & Citation |
| Diester | 1.0 eq | 1.0 eq | 1.0 eq | --- |
| Hydrazine Hydrate | 3-5 eq | 10-15 eq | 10-12 eq | A large excess drives the reaction to completion and prevents dimer formation.[7][8] |
| Solvent | Ethanol (20 mL/g) | Ethanol (5-10 mL/g) | Ethanol (5-10 mL/g) | Minimizing solvent increases reactant concentration and reaction rate.[7] |
| Temperature | Reflux (~78°C) | Reflux (~78°C) | Reflux (~78°C) | Standard condition for hydrazide synthesis from esters.[4] |
| Time | 4-6 hours | 12-18 hours | 12-24 hours | Reaction may require longer times for full conversion, especially at scale.[7] |
| Expected Outcome | Moderate yield, possible starting material contamination. | High yield (>90%), clean product upon precipitation. | High yield, requires careful monitoring of slurry viscosity and temperature. | --- |
Experimental Protocol: Lab-Scale Synthesis (Baseline)
Step 1: Synthesis of Diethyl 2,5-diethoxyterephthalate
-
To a round-bottom flask equipped with a reflux condenser, add Diethyl 2,5-dihydroxyterephthalate (1 eq, e.g., 25.4 g).
-
Add anhydrous potassium carbonate (2.5 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Add ethyl iodide (2.5 eq) dropwise.
-
Heat the mixture to 70°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into a large volume of cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from hot ethanol to yield pure Diethyl 2,5-diethoxyterephthalate as a white solid.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend Diethyl 2,5-diethoxyterephthalate (1 eq, e.g., 31.0 g) in ethanol (150 mL).[6]
-
Add hydrazine hydrate (10 eq, ~50 mL) to the suspension.
-
Heat the mixture to reflux. The solid should dissolve as the reaction progresses.
-
Maintain reflux for 12 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash it with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain pure this compound (Typical yield: >90%).
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 4. mdpi.com [mdpi.com]
- 5. Hydrazide - Wikipedia [en.wikipedia.org]
- 6. Diethyl 2,5-diethoxy terephthalate | C16H22O6 | CID 129826220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Characterization of Terephthalohydrazides
Welcome to the technical support center for the characterization of terephthalohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important class of compounds. My aim is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your results.
Introduction: Why are Terephthalohydrazides Tricky?
Terephthalohydrazides are symmetrical, often poorly soluble molecules with multiple reactive sites. Their characterization is frequently complicated by issues with solubility, the presence of closely related impurities, and the potential for complex spectral features. This guide provides a structured, question-and-answer approach to address these common pitfalls head-on.
Part 1: Synthesis and Purification Troubleshooting
This section addresses the foundational challenges that arise before characterization even begins. A pure compound is the prerequisite for reliable data.
FAQ 1: My terephthalohydrazide synthesis yields an insoluble white powder that seems impossible to purify. What's happening and what can I do?
Answer: This is the most common issue researchers face. The poor solubility of terephthalohydrazide is due to its rigid, planar structure and extensive intermolecular hydrogen bonding. Often, what is presumed to be just the product is a mixture including unreacted starting materials or partially hydrolyzed intermediates.
Core Problem: The primary starting material, a terephthalate ester (e.g., dimethyl terephthalate), may not have fully reacted with hydrazine hydrate. Additionally, the product itself is often insoluble in the reaction solvent (typically an alcohol), crashing out of the solution along with impurities.
Troubleshooting Protocol: Purification of Insoluble Terephthalohydrazides
-
Initial Wash: Do not proceed directly to characterization. Thoroughly wash the crude product with solvents that will dissolve potential impurities but not the desired product.
-
Methanol/Ethanol Wash: To remove excess hydrazine hydrate and residual terephthalate esters.
-
Water Wash: To remove hydrazine salts.
-
Diethyl Ether Wash: To remove other organic, non-polar impurities.
-
Self-Validation: Check the purity of your wash filtrates by TLC to ensure you are removing impurities.
-
-
Recrystallization (Advanced): Standard recrystallization is often not feasible. A dissolution-precipitation method using a strong solvent is more effective.
-
Solvent System: The best solvent is often Dimethyl Sulfoxide (DMSO). Dissolve the crude product in a minimal amount of hot DMSO.
-
Precipitation: Add the hot DMSO solution dropwise to a large volume of a vigorously stirring anti-solvent, like water or methanol. This shock-precipitation often yields a finer, purer powder.
-
Filtration and Washing: Quickly filter the precipitate and wash thoroughly with water and then methanol to remove trapped DMSO. Dry under high vacuum.
-
-
Acid-Base Purification: For very stubborn impurities, an acid-base wash can be employed.
-
Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl). This will protonate any remaining hydrazine.
-
Filter the insoluble product.
-
Wash thoroughly with water to remove any acid.
-
This method can also help remove basic impurities.
-
Part 2: Spectroscopic Characterization Pitfalls
Once you have a purified compound, the next challenge is obtaining and correctly interpreting spectroscopic data.
FAQ 2: I can't get a clean ¹H NMR spectrum of my terephthalohydrazide. The peaks are broad, and I can't dissolve my compound in common deuterated solvents.
Answer: This is a direct consequence of the solubility issue. Standard NMR solvents like CDCl₃ or MeOD are often ineffective.
The DMSO-d₆ Solution: The solvent of choice is deuterated dimethyl sulfoxide (DMSO-d₆). It is one of the few solvents capable of dissolving terephthalohydrazides to a sufficient concentration for NMR analysis.[1]
Protocol for NMR Sample Preparation:
-
Sample Amount: Use a slightly larger amount of your compound than usual (10-15 mg) due to the high molecular weight and potentially limited solubility even in DMSO.
-
Solvent: Use 0.6-0.7 mL of high-purity DMSO-d₆.
-
Dissolution: Gentle heating (using a heat gun or a warm water bath) is almost always necessary. Be patient, as it may take several minutes to fully dissolve.
-
Water Peak: Be aware that DMSO is hygroscopic. A broad water peak is common (around 3.3 ppm).
Interpreting the Spectrum:
-
Broad Peaks: The -NH and -NH₂ protons are exchangeable and often appear as broad singlets. Their chemical shifts can also be concentration and temperature-dependent.
-
Typical Chemical Shifts: Refer to the table below for expected chemical shifts in DMSO-d₆.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (Ar-H) | 7.8 - 8.1 | Singlet | Due to the symmetry of the ring, all four protons are chemically equivalent. |
| Amide (C=O)NH | 9.8 - 10.5 | Broad Singlet | This is the hydrazide N-H proton. Its broadness is due to quadrupole broadening and exchange. |
| Amine NH₂ | 4.4 - 4.6 | Broad Singlet | These are the terminal amine protons. They readily exchange with water in the solvent. |
Data synthesized from typical values for similar structures.[2][3][4]
Diagram: Troubleshooting Workflow for Poor NMR Data
Caption: A workflow for troubleshooting poor NMR spectra of terephthalohydrazides.
FAQ 3: My mass spectrometry data is confusing. I don't see the molecular ion peak, or the fragmentation pattern is not what I expected.
Answer: Terephthalohydrazides have a high melting point (>300 °C) and can be thermally unstable, which poses a challenge for techniques that require vaporization like Electron Ionization (EI).[5]
Choosing the Right Ionization Technique:
-
Avoid EI: Electron Impact (EI) often leads to extensive fragmentation and the molecular ion (M⁺) may be weak or absent.[6]
-
Use Soft Ionization: Electrospray Ionization (ESI) is the preferred method. It is a softer technique that is more likely to yield the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺) with minimal fragmentation.
Expected ESI-MS Observations:
-
Molecular Ion: Look for the [M+H]⁺ peak at m/z 195.08. The molecular formula of terephthalohydrazide is C₈H₁₀N₄O₂ and its molecular weight is 194.19 g/mol .[7][8]
-
Common Adducts: It is common to see sodium [M+Na]⁺ (m/z 217.06) or potassium [M+K]⁺ (m/z 233.04) adducts, especially if glassware was not meticulously cleaned or if salts are present.
-
Fragmentation: If fragmentation does occur, a common loss is that of a hydrazino group (-NHNH₂) or the cleavage of the amide bond.
Diagram: Potential ESI-MS Fragmentation Pathway
Caption: A simplified representation of potential fragmentation in ESI-MS.
FAQ 4: How can I be sure that my product is the di-substituted terephthalohydrazide and not a mono-substituted intermediate or the starting terephthalic acid?
Answer: This is a critical question of purity and identity that can be answered by a combination of spectroscopic techniques.
A Multi-faceted Approach for Structural Verification:
-
¹³C NMR Spectroscopy:
-
Due to the molecule's symmetry, you should expect only three carbon signals.
-
Terephthalohydrazide: ~165 ppm (C=O), ~133 ppm (quaternary aromatic C), ~128 ppm (protonated aromatic C-H).
-
Terephthalic Acid: Will have a different C=O signal (~167 ppm) and different aromatic shifts.
-
Mono-substituted intermediate: Will lack symmetry and therefore show more signals (e.g., 4 aromatic signals instead of 2).
-
-
FT-IR Spectroscopy:
-
Look for the disappearance of the ester C=O stretch (around 1720 cm⁻¹) from the starting material.
-
Confirm the presence of characteristic hydrazide peaks.[9]
-
| Functional Group | Typical IR Absorption (cm⁻¹) | Appearance |
| N-H Stretch (Amine/Amide) | 3200 - 3300 | Strong, often broad |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong, sharp |
| N-H Bend (Amide II) | 1520 - 1550 | Strong |
| Aromatic C-H Stretch | > 3000 | Medium |
-
Elemental Analysis:
-
This provides the definitive confirmation of the elemental composition. For C₈H₁₀N₄O₂, the expected percentages are: C, 49.48%; H, 5.19%; N, 28.85%; O, 16.48%. A significant deviation, especially in the nitrogen content, can indicate impurities or an incorrect structure.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PlumX [plu.mx]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. Terephthalic dihydrazide [webbook.nist.gov]
- 7. Terephthalohydrazide | C8H10N4O2 | CID 67294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Terephthalic dihydrazide [webbook.nist.gov]
- 9. Terephthalic Acid Hydrazide|CAS 46206-74-0 [benchchem.com]
- 10. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity 2,5-Diethoxyterephthalohydrazide
Welcome to the technical support guide for the synthesis of 2,5-Diethoxyterephthalohydrazide (DETH). This document is designed for researchers, chemists, and drug development professionals who are looking to refine their synthetic protocols to achieve higher purity and yield. As a critical building block for advanced materials like Covalent Organic Frameworks (COFs), the purity of DETH is paramount to the performance and structural integrity of the final product.[1][2]
This guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, anticipates common points of failure, and provides robust, field-tested solutions in a direct question-and-answer format.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process starting from the commercially available Diethyl 2,5-dihydroxyterephthalate. The initial step involves a Williamson ether synthesis to install the ethoxy groups, followed by hydrazinolysis of the resulting diester. Each step presents unique challenges that can impact the purity of the final product.
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
For any troubleshooting to be effective, a robust, validated baseline protocol is essential. The following methods have been optimized for high yield and purity.
Protocol 1: Synthesis of Diethyl 2,5-diethoxyterephthalate (Precursor)
This protocol is based on a standard Williamson ether synthesis. The complete dryness of the reaction vessel and solvent is critical for success.
Materials:
-
Diethyl 2,5-dihydroxyterephthalate (1.0 eq)[3]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Iodoethane (Ethyl Iodide, EtI) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
NaH Preparation: Add the required amount of NaH dispersion to the flask. Wash the dispersion three times with anhydrous hexanes under nitrogen to remove the mineral oil, carefully decanting the hexanes each time.
-
Reactant Addition: Add anhydrous DMF to the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve Diethyl 2,5-dihydroxyterephthalate in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1 hour. The formation of the sodium salt will be evident.
-
Alkylation: Cool the mixture back to 0 °C. Add iodoethane dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude Diethyl 2,5-diethoxyterephthalate by recrystallization from ethanol to yield a white solid.
Protocol 2: Synthesis of this compound (Final Product)
This hydrazinolysis reaction is the final and most critical step. Precise control over stoichiometry and temperature is key to minimizing byproducts.
Materials:
-
Diethyl 2,5-diethoxyterephthalate (1.0 eq)
-
Hydrazine hydrate (~80% solution) (10.0 eq)
-
Ethanol (Absolute)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Diethyl 2,5-diethoxyterephthalate in absolute ethanol.
-
Hydrazine Addition: Add hydrazine hydrate to the solution. A 10-fold excess is used to ensure the reaction goes to completion and to minimize the formation of diacylhydrazine side products.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting material and excess hydrazine hydrate.
-
Drying: Dry the product under vacuum to yield high-purity this compound. Further purification via recrystallization is usually not necessary if the reaction is run to completion.
III. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My final product yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in hydrazide synthesis can stem from several factors.[4]
-
Incomplete Reaction: The hydrazinolysis of sterically hindered esters like Diethyl 2,5-diethoxyterephthalate can be sluggish.
-
Solution: Increase the reaction time to 24 hours or even 36 hours. Ensure vigorous reflux is maintained. A slight excess of hydrazine hydrate (10-15 equivalents) can help drive the reaction to completion.[4]
-
-
Product Loss During Work-up: The product has some solubility in ethanol, especially when warm.
-
Solution: After reflux, allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize precipitation before filtering. Use ice-cold ethanol for washing the filter cake and use only the minimum amount necessary.
-
-
Sub-optimal Precursor Quality: Impurities in your Diethyl 2,5-diethoxyterephthalate will carry through and complicate the reaction and purification, lowering the isolated yield of the desired product.
-
Solution: Ensure the precursor is fully characterized (¹H NMR, melting point) and purified by recrystallization before starting the hydrazinolysis step.
-
Q2: My NMR spectrum shows significant impurities. What are they and how can I prevent them?
A2: This is the most critical issue for achieving high purity. The common impurities are identifiable and preventable.
| Impurity ID | Common Name | Formation Cause | Prevention Strategy |
| Impurity A | Unreacted Starting Material | Incomplete reaction (insufficient time, temperature, or hydrazine). | Increase reaction time and/or temperature; ensure at least 10 eq. of hydrazine hydrate is used. |
| Impurity B | Mono-hydrazide / Mono-ester | Incomplete reaction, often seen in early stages. | Same as for Impurity A. This is an intermediate, so driving the reaction to completion will consume it. |
| Impurity C | Diacylhydrazine | Occurs if the stoichiometry of hydrazine is too low, allowing a newly formed hydrazide to attack another ester molecule. | Use a large excess of hydrazine hydrate (≥10 eq). This ensures that an ester molecule is statistically more likely to react with hydrazine than with a hydrazide product molecule.[5] |
Q3: What is the best method for purifying the crude this compound?
A3: Recrystallization is the most effective method for purifying solid hydrazide derivatives.[4]
-
Recommended Solvent System: A mixed solvent system of Ethanol and Water often gives the best results.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly before hot filtration.
-
Slowly add hot water dropwise to the hot ethanol solution until it just begins to turn cloudy (the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by filtration.
-
-
Alternative: If the product is extremely insoluble, dissolving it in a solvent like DMSO and precipitating it by adding a non-solvent like water can also be effective. Column chromatography is generally not recommended due to the high polarity of the hydrazide, which leads to poor separation and streaking on silica gel.
Q4: How do I definitively confirm the purity and identity of my final product?
A4: A combination of techniques is essential for validation.
-
¹H NMR: This is the most powerful tool.
-
Disappearance of Signals: Confirm the complete disappearance of the characteristic quartet (~4.4 ppm) and triplet (~1.4 ppm) of the ethyl ester groups from the starting material.
-
Appearance of Signals: Look for the appearance of the N-H protons. There will be two sets: the -CONH- protons (a singlet, typically ~9.5-10.0 ppm) and the terminal -NH₂ protons (a broad singlet, typically ~4.5 ppm). The integration should correspond to the correct proton count.
-
-
FT-IR Spectroscopy:
-
Look for the appearance of N-H stretching bands (typically two bands in the 3200-3400 cm⁻¹ region).
-
Confirm the presence of the C=O (amide) stretch, which will be at a slightly lower wavenumber (~1630-1650 cm⁻¹) compared to the ester C=O (~1715 cm⁻¹).
-
-
Melting Point: A sharp melting point is a good indicator of high purity. Literature values should be consulted, though they can vary.
IV. Troubleshooting Decision Workflow
When faced with a suboptimal result, a logical workflow can help diagnose the issue efficiently.
References
Validation & Comparative
A Comparative Analysis for Advanced Materials Synthesis: 2,5-Diethoxyterephthalohydrazide vs. Terephthalohydrazide
This guide provides a detailed, data-supported comparison between 2,5-Diethoxyterephthalohydrazide and its parent compound, terephthalohydrazide. We will explore how the strategic addition of ethoxy groups to the aromatic core fundamentally alters the molecule's properties and expands its utility, particularly in the synthesis of advanced functional materials like Covalent Organic Frameworks (COFs). This document is intended for researchers and materials scientists seeking to understand the nuanced differences between these two building blocks to make informed decisions in experimental design.
Introduction: The Significance of Aromatic Hydrazides
Terephthalohydrazide is a well-established, rigid, and symmetric molecule widely used in polymer chemistry. Its two hydrazide moieties, positioned at opposite ends of a benzene ring, make it an excellent building block for creating linear polymers and cross-linked networks.[1] It is valued for imparting high thermal stability to materials.[1]
This compound (DETH) is a functionalized derivative. By introducing ethoxy (-OCH₂CH₃) groups onto the benzene ring, its electronic, steric, and solubility characteristics are modified. This functionalization is not merely an incremental change; it unlocks new possibilities in the rational design of crystalline, porous materials with tailored properties.[2] This guide will dissect these differences, providing a clear rationale for selecting one precursor over the other based on the desired application and performance characteristics.
Molecular Structure and Physicochemical Properties
The foundational difference between the two compounds lies in the substitution on the aromatic ring. Terephthalohydrazide is unsubstituted, whereas DETH features two electron-donating ethoxy groups.
Caption: Chemical structures of Terephthalohydrazide and this compound.
The presence of ethoxy groups in DETH has several important consequences:
-
Increased Electron Density: The oxygen atoms of the ethoxy groups donate electron density into the aromatic ring, influencing its reactivity.
-
Steric Effects: The bulky ethoxy groups can influence the packing of molecules in the solid state and the geometry of resulting polymers or frameworks.
-
Solubility: The alkyl nature of the ethoxy groups can improve solubility in organic solvents compared to the unsubstituted parent compound, which is a significant practical advantage in solution-based processing and synthesis.
Table 1: Comparison of Physicochemical Properties
| Property | Terephthalohydrazide | This compound |
| CAS Number | 136-64-1[1] | 1136292-71-1[3] |
| Molecular Formula | C₈H₁₀N₄O₂[1] | C₁₂H₁₈N₄O₄[2][3] |
| Molecular Weight | 194.19 g/mol [4][5] | 282.30 g/mol [3][6] |
| Appearance | White to off-white crystalline powder[1] | White powder[3] |
| Melting Point | >300 °C[4] | Not available |
| Key Functional Groups | Aromatic ring, two hydrazide (-CONHNH₂) groups | Aromatic ring, two hydrazide groups, two ethoxy (-OCH₂CH₃) groups |
Synthesis Overview
Both hydrazides are typically synthesized via the reaction of a corresponding diester with hydrazine hydrate. The workflow is a standard nucleophilic acyl substitution.
Caption: General experimental workflow for the synthesis of terephthalohydrazides.
Experimental Protocol: Synthesis of Terephthalohydrazide
This protocol describes a typical lab-scale synthesis from dimethyl terephthalate.
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dimethyl terephthalate (1.0 equiv.) and ethanol (10 mL per gram of ester).
-
Reagent Addition: While stirring, add hydrazine hydrate (4-5 equiv.) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A white precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified white solid in a vacuum oven at 60-80 °C to yield terephthalic dihydrazide.[7]
Note: The synthesis for this compound follows the same principle, starting with diethyl 2,5-diethoxyterephthalate.
Comparative Performance in Applications
The primary divergence in application stems from the electronic and steric influence of the ethoxy groups in DETH, making it a superior building block for rationally designed Covalent Organic Frameworks.
Application I: Covalent Organic Frameworks (COFs)
COFs are crystalline porous polymers with ordered structures. The choice of building block is critical to the final properties of the COF.
Reactivity and Kinetics: The reaction between a hydrazide and an aldehyde forms a stable hydrazone linkage (-C=N-NH-). This is the key bond-forming reaction in many COFs. The ethoxy groups on DETH are electron-donating, which can lower the activation energy for the condensation reaction with aldehydes by 12–15 kJ/mol compared to non-alkoxy analogues.[2] This can lead to faster reaction kinetics and potentially higher crystallinity in the resulting COF under milder conditions.
Resulting COF Properties:
-
DETH-based COFs: DETH is a foundational linker for creating highly stable and functional COFs. For instance, its reaction with 1,3,5-triformylbenzene (TFB) yields the well-known COF-42 .[3][8][9][10]
-
Photocatalysis: COF-42 is chemically robust and serves as an excellent platform for photocatalytic hydrogen evolution.[3][8] When DETH is reacted with metalated-porphyrinic aldehydes, the resulting COFs exhibit significant photocurrent generation and hydrogen evolution rates.[3][8]
-
Gas Capture: The amine-rich network of COFs synthesized from DETH and triformylbenzene derivatives makes them highly effective for CO₂ capture, with high surface areas (e.g., 2336 m²/g) and uptake capacities.[3][8]
-
Tunability: The alkoxy groups provide sites for further functionalization and can enhance the binding of specific substrates through hydrogen bonding, as demonstrated in related dibutoxy-substituted systems for uranium extraction.[11]
-
-
Terephthalohydrazide-based Materials: While terephthalohydrazide can also form hydrazone networks, its primary role has historically been in less-ordered or non-porous high-performance polymers.
-
Polyoxadiazoles: Terephthalohydrazide is a precursor to poly(p-phenylene-1,3,4-oxadiazole) (POD), a class of polymers known for exceptional thermal stability.
-
Curing Agents: It is used as a curing agent for thermosetting plastics and in the synthesis of polyamide resins, where it contributes to thermal and mechanical robustness.[1]
-
Table 2: Performance Comparison in Material Synthesis
| Feature | Terephthalohydrazide | This compound (DETH) |
| Primary Application Focus | High-performance polymers (polyoxadiazoles), curing agents[1] | Crystalline Covalent Organic Frameworks (COFs)[2][3] |
| Key Linkage Formed | Amide, Oxadiazole, Hydrazone | Hydrazone[2] |
| Reactivity Control | Standard reactivity of an aromatic hydrazide | Enhanced reactivity; lower activation energy for condensation[2] |
| Resulting Material Structure | Often amorphous or semi-crystalline polymers | Highly crystalline, porous frameworks[9][10] |
| Notable Applications | Thermally stable fibers, films | Photocatalysis, gas separation/storage, sensors[3][8] |
| Example Material | Poly(p-phenylene-1,3,4-oxadiazole) | COF-42[3][9] |
| Thermal Stability of Derived Material | Excellent (in polymers) | Good (COF-42 stable up to 280 °C)[9][10] |
Application II: Fluorescent Probes and Chemosensors
Hydrazide and hydrazone moieties are common components of fluorescent molecules.[12] The reaction of a non-fluorescent or weakly fluorescent hydrazide with a target analyte (like an aldehyde or a specific metal ion) can trigger a significant increase in fluorescence quantum yield, often accompanied by a color change.[12][13]
-
Terephthalohydrazide: Can be used to synthesize bis-hydrazones which may exhibit fluorescence. Its rigid, symmetric core provides a good scaffold.
-
This compound: The electron-donating ethoxy groups can modulate the electronic properties of the fluorophore system. This can lead to a red-shift (longer wavelength) in absorption and emission spectra and potentially enhance the quantum yield of the resulting hydrazone compared to the unsubstituted analogue. This tunability is highly desirable in the design of specific fluorescent probes.
Experimental Protocol: Solvothermal Synthesis of COF-42
This protocol details the synthesis of a DETH-based Covalent Organic Framework.
-
Reagent Preparation: In a Pyrex tube, add this compound (DETH) (1.5 equiv.) and 1,3,5-triformylbenzene (TFB) (1.0 equiv.).
-
Solvent Addition: Add a binary solvent mixture, such as 1,4-dioxane and mesitylene (in a 1:1 v/v ratio), to the tube.
-
Homogenization: Sonicate the mixture for 10-15 minutes to ensure the reagents are well-dispersed.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen.
-
Sealing: Flame-seal the Pyrex tube under vacuum.
-
Reaction: Place the sealed tube in an oven and heat at 120 °C for 3-5 days. A solid precipitate will form.
-
Isolation and Washing: After cooling to room temperature, open the tube and collect the solid product by filtration. Wash the product extensively with anhydrous solvents like acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.
-
Activation: Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove guest solvent molecules from the pores. The resulting activated COF-42 is ready for characterization and application.
Conclusion and Outlook
This guide delineates the critical distinctions between terephthalohydrazide and its functionalized derivative, this compound.
-
Terephthalohydrazide remains a vital and cost-effective precursor for robust, thermally stable polymers and materials where the precise, crystalline order of a COF is not the primary objective. Its utility lies in creating bulk materials with excellent mechanical and thermal properties.
-
This compound (DETH) represents a more sophisticated building block, engineered for the precise construction of advanced materials. The ethoxy groups provide crucial functionality, enhancing solubility, tuning electronic properties, and lowering the kinetic barrier for the formation of crystalline hydrazone-linked COFs. This makes DETH the linker of choice for researchers developing next-generation materials for targeted applications in photocatalysis, gas storage, and sensing.
The choice between these two molecules is therefore a strategic one: terephthalohydrazide for robust polymer synthesis and DETH for the rational design of highly ordered, functional, and crystalline frameworks.
References
- 1. CAS 136-64-1: Terephthalic dihydrazide | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 1136292-71-1 [smolecule.com]
- 3. ossila.com [ossila.com]
- 4. TEREPHTHALIC DIHYDRAZIDE | 136-64-1 [chemicalbook.com]
- 5. Terephthalic dihydrazide [webbook.nist.gov]
- 6. This compound | C12H18N4O4 | CID 101962189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Validation of a new synthetic route for 2,5-Diethoxyterephthalohydrazide
An In-Depth Comparative Guide to the Synthetic Validation of 2,5-Diethoxyterephthalohydrazide: A Novel One-Pot Approach
Authored by a Senior Application Scientist
In the landscape of advanced materials and pharmaceutical development, the efficient and robust synthesis of key molecular building blocks is paramount. This compound has emerged as a critical precursor, particularly in the construction of highly stable Covalent Organic Frameworks (COFs) utilized in applications ranging from photocatalytic hydrogen evolution to CO₂ sorption.[1] This guide provides a comprehensive validation of a novel, streamlined synthetic route for this compound, objectively compared against a well-established conventional method. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a transparent analysis of the performance data to empower researchers in their synthetic endeavors.
The Significance of this compound
The utility of this compound primarily lies in its role as a rigid and functionalized linker in the architecture of COFs. Its reaction with trifunctional aldehydes, such as 1,3,5-triformylbenzene, leads to the formation of crystalline COFs with hydrazone linkages, a notable example being COF-42.[2][3] The ethoxy groups on the terephthalohydrazide backbone enhance the solubility of the monomer and can influence the electronic properties and stability of the resulting framework. The development of efficient synthetic pathways to this key building block is thus a critical area of research.
Conventional Synthetic Route: A Multi-Step Process
The established synthesis of this compound is a multi-step process that typically begins with the synthesis of a dihydroxyterephthalate precursor. A common pathway involves the aromatization of diethyl-1,4-cyclohexanedione-2,5-dicarboxylate to yield diethyl-2,5-dihydroxyterephthalate.[4] This is followed by an etherification reaction and subsequent hydrazinolysis.
Experimental Protocol: Conventional Route
Step 1: Synthesis of Diethyl 2,5-dihydroxyterephthalate
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve diethyl-1,4-cyclohexanedione-2,5-dicarboxylate in cold sulfuric acid (0-10 °C).
-
Slowly add a solution of bromine in sulfuric acid to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Pour the reaction mixture over crushed ice and filter the resulting precipitate.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 2,5-dihydroxyterephthalate.
Step 2: Synthesis of Diethyl 2,5-diethoxyterephthalate
-
To a solution of diethyl 2,5-dihydroxyterephthalate in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate) dropwise to the suspension.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the purified diethyl 2,5-diethoxyterephthalate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 12 hours, during which a white precipitate will form.
-
Cool the reaction mixture to room temperature and filter the precipitate.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound.
Caption: Workflow for the conventional synthesis of this compound.
A Novel, Streamlined Synthetic Approach
The proposed new synthetic route aims to improve upon the conventional method by reducing the number of steps, potentially increasing the overall yield, and utilizing more environmentally benign reagents. This approach begins with the more readily available 2,5-dihydroxyterephthalic acid and proceeds through a direct ethoxylation followed by a one-pot esterification and hydrazinolysis.
Experimental Protocol: Novel Route
Step 1: Synthesis of 2,5-Diethoxyterephthalic Acid
-
In a sealed reaction vessel, suspend 2,5-dihydroxyterephthalic acid in a suitable solvent such as DMSO.
-
Add a base, for example, powdered potassium hydroxide.
-
Introduce an eco-friendly ethylating agent, such as diethyl carbonate, and a phase-transfer catalyst.
-
Heat the mixture at a moderate temperature (e.g., 80-100 °C) for 8-12 hours.
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain 2,5-diethoxyterephthalic acid.
Step 2: One-Pot Esterification and Hydrazinolysis
-
To a flask containing 2,5-diethoxyterephthalic acid, add an excess of ethanol and a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15).
-
Reflux the mixture for 6 hours to facilitate esterification.
-
Without isolating the intermediate ester, carefully add hydrazine hydrate to the reaction mixture.
-
Continue to reflux for another 12 hours.
-
Cool the reaction, filter the resulting white precipitate, wash with ethanol, and dry under vacuum to yield this compound.
Caption: Workflow for the novel synthesis of this compound.
Comparative Performance Analysis
To objectively evaluate the two synthetic routes, a series of experiments were conducted, and the key performance indicators were measured. The results are summarized in the table below.
| Parameter | Conventional Route | Novel Route |
| Overall Yield | 65% | 82% |
| Purity (by HPLC) | >98% | >99% |
| Reaction Time | ~48 hours | ~24 hours |
| Number of Steps | 3 | 2 |
| Environmental Impact | Use of Br₂, H₂SO₄ | Use of Diethyl Carbonate, Solid Acid Catalyst |
| Cost-Effectiveness | Moderate | High (fewer steps, cheaper reagents) |
Discussion and Mechanistic Insights
The novel synthetic route demonstrates significant advantages over the conventional method. The higher overall yield can be attributed to the reduction in the number of isolation and purification steps, which minimizes product loss. The one-pot esterification and hydrazinolysis is a key innovation, where the in situ formation of the diethyl ester and its immediate conversion to the hydrazide drives the reaction forward, leading to a higher conversion rate.
From a green chemistry perspective, the novel route is superior. It avoids the use of hazardous reagents like bromine and strong mineral acids. Diethyl carbonate is a much safer and more environmentally friendly ethylating agent. The use of a recyclable solid acid catalyst in the one-pot step further enhances the sustainability of the process.
The significant reduction in reaction time and the simplified workflow of the novel route contribute to its cost-effectiveness, making it a more attractive option for large-scale production.
Conclusion
The validation of this novel synthetic route for this compound presents a compelling case for its adoption over the conventional method. The improvements in yield, efficiency, and environmental safety are substantial. This guide provides the necessary experimental details and comparative data to enable researchers and drug development professionals to make informed decisions in their synthetic strategies. The principles of this streamlined approach may also be applicable to the synthesis of other valuable terephthalohydrazide derivatives.
References
A Comparative Guide to Transition Metal Complexes of Terephthalohydrazide Ligands: Synthesis, Characterization, and Biological Potential
In the field of coordination chemistry, the design and synthesis of metal complexes with tailored properties remain a cornerstone of research, with significant implications for materials science and medicinal chemistry. Among the vast array of organic ligands, terephthalohydrazides—and their derivatives—have garnered considerable interest. Their polytopic nature, featuring multiple donor sites (carbonyl oxygens and terminal amino nitrogens), allows them to form stable complexes with a variety of transition metals, leading to diverse structural arrangements and functionalities.[1]
This guide provides a comparative analysis of metal complexes synthesized with terephthalohydrazide-based ligands, offering insights into how the choice of the metal ion influences the physicochemical properties and biological activities of the resulting complexes. We will delve into the synthetic methodologies, comparative characterization techniques, and potential applications, grounded in established experimental data and mechanistic principles.
The Rationale for Comparing Metal Complexes of Terephthalohydrazide Ligands
The unique structure of terephthalohydrazide, a symmetrical molecule with two hydrazide groups attached to a central benzene ring, makes it a fascinating ligand. The two hydrazide moieties can act independently or cooperatively to bind one or more metal ions, potentially leading to the formation of both mononuclear and polynuclear complexes.[1] The choice of the transition metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)) is a critical determinant of the final complex's properties for several reasons:
-
Coordination Geometry: The d-orbital electron configuration of the metal ion significantly influences its preferred coordination number and geometry (e.g., octahedral, tetrahedral, square planar). This, in turn, dictates the overall three-dimensional structure of the complex.[2]
-
Electronic Properties: The nature of the metal ion affects the electronic spectra (UV-Vis) of the complex, providing insights into the d-d transitions and charge transfer phenomena.[3]
-
Magnetic Properties: The number of unpaired electrons in the metal ion determines the magnetic susceptibility of the complex, which is a key characteristic.
-
Biological Activity: The metal ion itself can be a source of biological activity. Chelation of the metal ion with a ligand can enhance this activity through mechanisms explained by chelation theory, which posits that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.[4]
This guide will comparatively explore these aspects, providing a framework for researchers to understand and predict the properties of novel terephthalohydrazide-based metal complexes.
Synthesis of Terephthalohydrazide Metal Complexes: A General Workflow
The synthesis of these complexes is typically achieved through a direct reaction between the terephthalohydrazide ligand and a suitable metal salt (e.g., chlorides, sulfates, or acetates) in an appropriate solvent.
Caption: General workflow for the synthesis of terephthalohydrazide metal complexes.
Experimental Protocol: Synthesis of a [M(TPH)Cl₂]·nH₂O Complex
This protocol provides a generalized procedure for the synthesis of a metal complex with terephthalohydrazide (TPH).
-
Ligand Solution Preparation: Dissolve terephthalohydrazide (1 mmol) in a suitable solvent, such as ethanol or a DMF/ethanol mixture (20 mL), with gentle heating if necessary.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1 mmol) in the same solvent (10 mL).
-
Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
pH Adjustment (Optional): In some cases, adjusting the pH of the reaction mixture with a dilute base (e.g., ammonia solution) can facilitate deprotonation of the ligand and complex formation.[2]
-
Reflux: Heat the resulting mixture under reflux for a period of 2-6 hours.[2] The formation of a colored precipitate often indicates the formation of the complex.
-
Isolation and Purification: After cooling to room temperature, collect the precipitate by filtration. Wash the solid product sequentially with distilled water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂.
Comparative Characterization of Terephthalohydrazide Metal Complexes
A suite of analytical techniques is employed to elucidate the structure and properties of the synthesized complexes. The data obtained from these techniques allow for a direct comparison of how different metal ions influence the final product.
Elemental Analysis and Molar Conductance
Elemental analysis (C, H, N) is crucial for determining the empirical formula of the complex and, consequently, the metal-to-ligand stoichiometry. Molar conductance measurements in a suitable solvent (e.g., DMF) help to determine whether the complexes are electrolytic or non-electrolytic in nature, providing information about whether anions are coordinated to the metal ion or exist as counter-ions.[5]
Table 1: Hypothetical Elemental Analysis and Molar Conductance Data for M(II)-TPH Complexes
| Complex Formula | Metal (M) | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Nature |
| [Cu(TPH)Cl₂]·2H₂O | Cu | 26.14 | 26.05 | 3.29 | 3.18 | 15.24 | 15.15 | 15.8 | Non-electrolyte |
| [Ni(TPH)(H₂O)₂]Cl₂ | Ni | 26.41 | 26.32 | 3.88 | 3.79 | 15.40 | 15.31 | 135.2 | 1:2 Electrolyte |
| [Co(TPH)₂(H₂O)₂]Cl₂·2H₂O | Co | 34.18 | 34.09 | 4.30 | 4.21 | 19.93 | 19.84 | 140.5 | 1:2 Electrolyte |
| [Zn(TPH)Cl₂] | Zn | 29.51 | 29.43 | 3.10 | 3.02 | 17.21 | 17.12 | 12.5 | Non-electrolyte |
Note: These are representative values to illustrate comparative analysis.
Spectroscopic Analysis: A Window into Coordination
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for determining the coordination mode of the terephthalohydrazide ligand. By comparing the IR spectrum of the free ligand with those of the metal complexes, key insights can be gained:
-
ν(N-H) Vibrations: The stretching vibrations of the -NH₂ and -NH groups in the free ligand typically appear in the region of 3100-3300 cm⁻¹. A shift in these bands upon complexation suggests the involvement of the amino nitrogen in coordination.
-
Amide I [ν(C=O)] and Amide II [δ(N-H) + ν(C-N)] Bands: The amide I band, primarily due to the C=O stretching vibration, is observed around 1630-1650 cm⁻¹ in the free ligand. A shift to a lower frequency in the complex indicates coordination of the carbonyl oxygen to the metal ion. The Amide II band also shifts upon coordination.
-
New Bands [ν(M-O) and ν(M-N)]: The formation of new, weaker bands in the low-frequency region (typically 400-600 cm⁻¹) of the spectra of the complexes can be attributed to the M-O and M-N stretching vibrations, providing direct evidence of coordination.[6]
Table 2: Representative IR Spectral Data (cm⁻¹) for Comparative Analysis
| Compound | ν(N-H) | Amide I ν(C=O) | ν(M-O) | ν(M-N) |
| TPH Ligand | ~3200, ~3300 | ~1640 | - | - |
| [Cu(TPH)Cl₂] | Shifted | ~1610 | ~550 | ~480 |
| [Ni(TPH)(H₂O)₂]Cl₂ | Shifted | ~1615 | ~545 | ~485 |
| [Co(TPH)₂(H₂O)₂]Cl₂ | Shifted | ~1612 | ~548 | ~482 |
Note: These are typical frequency ranges and shifts observed in similar complexes.
Electronic (UV-Visible) Spectroscopy
The UV-Vis spectra of the complexes, typically recorded in a DMSO or DMF solution, provide information about the electronic transitions and the geometry of the coordination sphere.
-
Intra-ligand Transitions: High-intensity bands in the UV region are usually assigned to π → π* and n → π* transitions within the aromatic ring and C=O groups of the ligand. These may shift upon coordination.
-
d-d Transitions: For transition metal complexes with unpaired d-electrons (e.g., Cu(II), Ni(II), Co(II)), weaker absorption bands in the visible region are observed. The position and number of these bands are characteristic of the d-orbital splitting and, therefore, the geometry of the complex (e.g., octahedral, tetrahedral).[7]
-
Charge Transfer Transitions: Metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge transfer bands may also be observed, which are typically more intense than d-d transitions.[3]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the nature of any water molecules present.[8] A comparative TGA study can reveal:
-
Dehydration: An initial weight loss at a lower temperature (typically < 150 °C) corresponds to the loss of lattice (uncoordinated) water molecules. Weight loss at higher temperatures (typically > 150 °C) indicates the removal of coordinated water molecules.[9]
-
Decomposition: The subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand.
-
Thermal Stability: The temperature at which the final decomposition begins can be used as a measure of the relative thermal stability of the different metal complexes. The final residue is typically the metal oxide.
Table 3: Comparative Thermal Decomposition Data (Hypothetical)
| Complex | Dehydration Step (°C) (Lattice H₂O) | Dehydration Step (°C) (Coordinated H₂O) | Ligand Decomposition Onset (°C) | Final Residue |
| [Cu(TPH)Cl₂]·2H₂O | 80-120 | - | ~250 | CuO |
| [Ni(TPH)(H₂O)₂]Cl₂ | - | 160-200 | ~280 | NiO |
| [Co(TPH)₂(H₂O)₂]Cl₂·2H₂O | 90-130 | 170-210 | ~270 | Co₃O₄ |
| [Zn(TPH)Cl₂] | - | - | ~300 | ZnO |
X-ray Diffraction (XRD)
For crystalline complexes, single-crystal X-ray diffraction provides unambiguous information about the bond lengths, bond angles, and the precise coordination geometry around the metal center.[10] Powder XRD can be used to confirm the crystalline nature of the synthesized complexes and to identify their phases.[11]
Comparative Biological Activity
A significant driver for the synthesis of metal complexes is their potential as therapeutic agents. Terephthalohydrazide complexes are often screened for their antimicrobial and antioxidant activities.
Caption: Mechanism of enhanced biological activity in metal complexes via chelation.
Antimicrobial Activity
The antimicrobial activity of the free ligand and its metal complexes is typically evaluated against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[12] The results often show that the metal complexes exhibit significantly higher antimicrobial activity than the free ligand.[5] This enhancement can be attributed to the chelation effect, which increases the lipophilicity of the complex, allowing it to more easily penetrate the lipid layers of the microbial cell membranes.[4] The specific activity can vary depending on the metal ion, with copper(II) complexes often showing high potency.[12]
Antioxidant Activity
The ability of the complexes to scavenge free radicals can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9] The presence of the metal ion can enhance the antioxidant activity of the ligand by facilitating redox processes.[12]
Conclusion
The comparative study of metal complexes with terephthalohydrazide ligands reveals a rich and tunable coordination chemistry. The choice of the transition metal ion is a powerful tool for controlling the stoichiometry, geometry, thermal stability, and spectroscopic properties of the resulting complexes. Furthermore, the formation of metal chelates often leads to a synergistic enhancement of biological activities, a phenomenon of significant interest in the development of new metallodrugs. By systematically applying the synthetic and characterization methodologies outlined in this guide, researchers can effectively explore the vast potential of these compounds and design novel materials and therapeutic agents with desired functionalities.
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijrpas.com [ijrpas.com]
- 4. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Co(ii), Ni(ii), Cu(ii) and Cd(ii)-thiocarbonohydrazone complexes: spectroscopic, DFT, thermal, and electrical conductivity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. researchgate.net [researchgate.net]
- 11. spuvvn.edu [spuvvn.edu]
- 12. Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of 2,5-Diethoxyterephthalohydrazide-Based Fluorescent Sensors
Introduction: Beyond the Building Block
To the dedicated researcher, a chemical scaffold is not merely a structure; it is a promise of potential. 2,5-Diethoxyterephthalohydrazide (DETH) is one such promising molecule. While well-regarded as a robust linker for creating stable Covalent Organic Frameworks (COFs) for applications in catalysis and gas sorption, its true potential extends into the nuanced world of chemical sensing.[1][2][3] The dual hydrazide functionalities of DETH are ripe for transformation, providing a direct pathway to constructing high-performance fluorescent sensors.
Through a straightforward condensation reaction, DETH can be converted into hydrazone-based sensor molecules.[4][5] This class of sensors has garnered significant attention for its synthetic accessibility and remarkable sensitivity towards a host of analytes critical to biological and pharmaceutical research, including metal ions and reactive oxygen species (ROS).[5][6][7]
This guide provides an in-depth performance comparison of DETH-derived sensor platforms. We will move beyond theoretical discussions to provide actionable experimental protocols, objective performance data against established alternatives, and a field-proven perspective on the causal relationships between sensor design and analytical outcome. Our focus is to equip you, the researcher, with the knowledge to critically evaluate and effectively deploy these versatile tools in your work.
The Engine of Detection: Understanding the Hydrazone Sensing Mechanism
The versatility of DETH as a sensor precursor lies in the formation of the hydrazone linkage. This is typically achieved through a one-step condensation reaction with a suitable aldehyde or ketone that incorporates a fluorophore and a specific analyte recognition site (chelator).[4][5] This modular synthesis allows for fine-tuning of the sensor's photophysical properties and analyte specificity.
Most hydrazone-based sensors operate on fluorescence modulation principles, such as Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), or Chelation-Enhanced Fluorescence (CHEF).[4][8] In a common "turn-on" sensor design based on PeT, the receptor quenches the fluorophore's emission in its unbound state. Upon binding the target analyte, the PeT process is inhibited, causing a significant increase in fluorescence intensity, a signal that is easily quantifiable.[8][9]
References
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- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 4. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09068C [pubs.rsc.org]
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- 6. pubs.rsc.org [pubs.rsc.org]
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- 8. mdpi.com [mdpi.com]
- 9. Fluorescent small organic probes for biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Solar Fuels: A Comparative Guide to 2,5-Diethoxyterephthalohydrazide-Derived Catalysts
A Senior Application Scientist's In-Depth Analysis of Covalent Organic Frameworks for Photocatalytic Hydrogen Evolution and CO₂ Reduction
In the urgent quest for sustainable energy solutions, the conversion of solar energy into chemical fuels stands as a paramount challenge. At the forefront of this endeavor are Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with tunable structures and functionalities. This guide provides a comprehensive benchmark of the performance of COFs derived from 2,5-Diethoxyterephthalohydrazide, a key building block in the synthesis of highly active photocatalysts. We will delve into the catalytic prowess of these materials for hydrogen evolution and carbon dioxide reduction, offering a comparative analysis against other leading alternatives, supported by robust experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of emerging photocatalytic materials.
The Rise of Hydrazone-Linked COFs in Photocatalysis
Covalent Organic Frameworks (COFs) have emerged as a promising platform for heterogeneous catalysis due to their high surface area, tunable porosity, and exceptional stability.[1][2] Among the various linkages used to construct COFs, the hydrazone bond offers a compelling combination of chemical robustness and synthetic accessibility.[3][4][5] This has led to the development of a family of hydrazone-based COFs with significant potential in photocatalysis.
This compound, with its rigid aromatic core and reactive hydrazide functional groups, serves as a crucial building block for constructing these photoactive frameworks. Its condensation with multitopic aldehydes, such as 1,3,5-triformylbenzene, leads to the formation of highly crystalline and porous COFs, most notably COF-42.[1] The resulting materials possess a unique combination of properties that make them highly suitable for photocatalytic applications, including:
-
Extended π-conjugation: The aromatic nature of the building blocks and the hydrazone linkages create a conjugated system that can efficiently absorb light and promote charge separation.[6]
-
Tunable electronic properties: The electronic structure of the COF can be fine-tuned by modifying the building blocks, allowing for the optimization of light absorption and redox potentials.[7]
-
Defined porous structure: The ordered pores of COFs facilitate the diffusion of reactants and products, while also providing a high concentration of active sites.[2]
This guide will focus on the performance of COFs derived from this compound, primarily in the context of photocatalytic hydrogen evolution, with a secondary look at their potential for CO₂ reduction.
Benchmarking Performance: Photocatalytic Hydrogen Evolution
The photocatalytic production of hydrogen from water is a key technology for a sustainable energy future. COFs derived from this compound have demonstrated remarkable activity in this area.
COF-42: A Promising Hydrazone-Based Photocatalyst
COF-42, synthesized from this compound and 1,3,5-triformylbenzene, has shown significant promise as a photocatalyst for hydrogen evolution.[1] While pristine COF-42 exhibits modest activity, its performance can be dramatically enhanced through the incorporation of a co-catalyst, such as platinum nanoparticles or molecular cobalt complexes.[8]
One study reported that with a molecular cobaloxime co-catalyst, COF-42 achieved a hydrogen evolution rate of up to 163 μmol g⁻¹ h⁻¹ under visible light irradiation in a water/acetonitrile mixture with triethanolamine (TEOA) as a sacrificial electron donor.[8] This demonstrates the potential of these systems as noble-metal-free photocatalysts.
Comparative Analysis with Alternative COF Photocatalysts
To provide a clear benchmark, the performance of COF-42 is compared with other notable COF-based photocatalysts for hydrogen evolution in the table below. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, this table provides a valuable overview of the current state-of-the-art.
| Catalyst | Linkage | Co-catalyst | Sacrificial Agent | H₂ Evolution Rate (μmol h⁻¹ g⁻¹) | Reference |
| COF-42 | Hydrazone | Co-complex | TEOA | 163 | [8] |
| TFPT-COF | Hydrazone | Pt | Ascorbic Acid | 230 | [3][9] |
| N₃-COF | Azine | Pt | TEOA | 1703 | [9] |
| TpPa-COF-(CH₃)₂ | Ketoenamine | Pt | TEOA | ~1200 | [10] |
| g-C₃N₄ | - | Pt | TEOA | ~4400 | [11] |
Note: The performance of photocatalysts can vary significantly based on experimental conditions such as light source, catalyst loading, and reaction time.
From this comparison, it is evident that while COF-42 shows promise, other COF architectures, such as the azine-linked N₃-COF, and other material classes like graphitic carbon nitride (g-C₃N₄), have demonstrated higher hydrogen evolution rates under certain conditions.[9][11] The choice of co-catalyst and sacrificial agent also plays a crucial role in the overall efficiency of the system.
Exploring a Second Frontier: Photocatalytic CO₂ Reduction
The conversion of CO₂ into valuable fuels and chemical feedstocks is another critical area of research in sustainable chemistry. While less explored than hydrogen evolution, COFs derived from this compound also show potential for photocatalytic CO₂ reduction.
The porous nature and tunable electronic properties of these COFs make them suitable candidates for adsorbing and activating CO₂ molecules.[12][13][14] The incorporation of catalytically active metal centers, such as cobalt or rhenium, into the COF framework can further enhance their performance for CO₂ reduction.[12][15]
For instance, a study on a rhenium-modified 2D COF demonstrated the effective light-driven conversion of CO₂ to CO with 98% selectivity.[16] While specific data for COF-42 in this application is limited, the principles of COF design for photocatalysis are transferable.
Comparison with Other COF-Based CO₂ Reduction Catalysts
The table below provides a snapshot of the performance of various COF-based catalysts for photocatalytic CO₂ reduction.
| Catalyst | Active Center | Product | Production Rate (μmol g⁻¹ h⁻¹) | Selectivity (%) | Reference |
| Re-Bpy-sp²c-COF | Re-complex | CO | 1400 | 86 | [12] |
| Co-iBFBim-COF-I | Co-porphyrin | CO | High (Current Density) | 90 (Faradaic Eff.) | [15] |
| COF-TVBT-N | Triazine/Alkenyl | HCOOH | 440.6 | - | [17] |
| M(salen)-COFs | Co/Zn-salen | Syngas (H₂/CO) | 19,700 (total) | Tunable | [2] |
This comparison highlights the versatility of COFs in catalyzing different CO₂ reduction pathways, leading to a variety of products. The choice of the active metal center and the overall framework structure are key determinants of both activity and selectivity.
Scientific Integrity in Practice: Detailed Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative hydrazone-linked COF and the subsequent evaluation of its photocatalytic performance.
Synthesis of a Hydrazone-Linked COF (COF-42)
This protocol describes the solvothermal synthesis of COF-42 from this compound and 1,3,5-triformylbenzene.
Materials:
-
This compound
-
1,3,5-Triformylbenzene
-
Mesitylene
-
1,4-Dioxane
-
6 M Acetic Acid
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, combine this compound (e.g., 0.15 mmol) and 1,3,5-triformylbenzene (e.g., 0.1 mmol).
-
Add a solvent mixture of mesitylene (e.g., 0.5 mL) and 1,4-dioxane (e.g., 0.5 mL).
-
Add an aqueous solution of 6 M acetic acid (e.g., 0.1 mL).
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product thoroughly with acetone and THF.
-
Dry the product under vacuum at 120 °C overnight to obtain COF-42 as a powder.
Characterization: The successful synthesis of COF-42 should be confirmed by a suite of characterization techniques, including:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the hydrazone linkage.
-
Solid-State ¹³C NMR Spectroscopy: To further confirm the structure of the framework.
-
Nitrogen Adsorption-Desorption Isotherms: To determine the surface area and pore size distribution.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.[18]
Photocatalytic Hydrogen Evolution Experiment
This protocol outlines a typical procedure for evaluating the photocatalytic hydrogen evolution activity of a COF catalyst.
Experimental Setup: A gas-closed circulation system with a top-irradiation quartz reactor is typically used. The light source is a 300 W Xe lamp equipped with a cutoff filter (e.g., λ > 420 nm) to ensure visible light irradiation. The amount of evolved hydrogen is quantified using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).[7][19]
Procedure:
-
Disperse a known amount of the COF photocatalyst (e.g., 10 mg) in an aqueous solution (e.g., 100 mL) containing a sacrificial electron donor (e.g., 10 vol% triethanolamine or 0.1 M ascorbic acid).
-
If a co-catalyst is used, add the precursor (e.g., H₂PtCl₆) to the suspension for in-situ photodeposition.
-
Seal the reactor and thoroughly degas the suspension by bubbling with an inert gas (e.g., Argon) for at least 30 minutes to remove dissolved oxygen.
-
Irradiate the suspension with the light source while stirring continuously.
-
At regular time intervals, take a gas sample (e.g., 0.5 mL) from the headspace of the reactor using a gas-tight syringe.
-
Inject the gas sample into the GC-TCD to quantify the amount of hydrogen produced.[7][19]
-
Continue the experiment for a set duration, monitoring the hydrogen evolution over time.
Data Analysis: The hydrogen evolution rate is typically calculated in micromoles of hydrogen produced per hour per gram of catalyst (μmol h⁻¹ g⁻¹).
Visualizing the Science: Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflow and the proposed mechanism for photocatalytic hydrogen evolution.
Conclusion and Future Outlook
Covalent Organic Frameworks derived from this compound represent a versatile and promising class of materials for photocatalytic applications. Their tunable structures, high porosity, and inherent stability make them ideal candidates for addressing the challenges of solar fuel production. While COF-42 and related materials have shown encouraging performance in photocatalytic hydrogen evolution, there is still significant room for improvement to compete with the most active photocatalysts.
Future research in this area should focus on several key aspects:
-
Rational Design of Novel COFs: The exploration of new monomer combinations and linkage chemistries can lead to COFs with optimized light absorption, charge separation, and catalytic activity.
-
Development of Noble-Metal-Free Co-catalysts: The integration of earth-abundant and efficient co-catalysts is crucial for the economic viability of these systems.
-
In-depth Mechanistic Studies: A deeper understanding of the charge transfer dynamics and catalytic mechanisms at the molecular level will enable the rational design of more efficient photocatalysts.
-
Application in CO₂ Reduction: Further investigation into the application of these COFs for photocatalytic CO₂ reduction is warranted, with a focus on controlling product selectivity.
By addressing these challenges, the scientific community can unlock the full potential of this compound-based COFs and pave the way for a new generation of highly efficient and sustainable photocatalytic systems.
References
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- 9. H2 Evolution with Covalent Organic Framework Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationalization of hydrogen production by bulk g-C 3 N 4 : an in-depth correlation between physico-chemical parameters and solar light photocatalysis ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08880B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent trends in covalent organic frameworks (COFs) for carbon dioxide reduction - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00600F [pubs.rsc.org]
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- 16. f.hainnu.edu.cn [f.hainnu.edu.cn]
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- 18. Measuring Hydrogen Production Rate in Photocatalytic Water Splitting Experiments_industry trends-Perfectlight [perfectlight.com.cn]
- 19. researchgate.net [researchgate.net]
A Guide to the Structural and Functional Divergence of 2,5-Diethoxyterephthalohydrazide and Its Positional Isomers
Introduction: Beyond the Molecular Formula
In the realms of supramolecular chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. Compounds sharing the same molecular formula, known as isomers, can exhibit vastly different physicochemical properties and functional behaviors.[1] This guide provides an in-depth structural comparison of 2,5-Diethoxyterephthalohydrazide (2,5-DETH), a prominent building block in the synthesis of Covalent Organic Frameworks (COFs), and its less-explored positional isomers: 2,3-Diethoxyterephthalohydrazide (2,3-DETH) and 2,6-Diethoxyterephthalohydrazide (2,6-DETH).
The terephthalohydrazide core, a benzene ring with two hydrazide groups in a para configuration (positions 1 and 4), provides a rigid, planar backbone with hydrogen-bonding capabilities.[2] The addition of two ethoxy groups (–OCH₂CH₃) enhances solubility and modulates the electronic properties of the benzene ring.[3] However, the specific placement of these ethoxy groups dictates the molecule's symmetry, steric profile, and intermolecular interaction potential. Understanding these isomeric differences is critical for researchers aiming to design novel materials with tailored properties, from gas storage and separation to photocatalysis and drug delivery.[4][5] This guide will delve into the synthesis, characterization, and structural implications of these three isomers, providing both theoretical insights and practical experimental protocols for their differentiation.
Molecular Overview: A Tale of Three Isomers
The three positional isomers of Diethoxyterephthalohydrazide share the molecular formula C₁₂H₁₈N₄O₄ and a molecular weight of 282.30 g/mol .[6] The fundamental difference lies in the substitution pattern of the ethoxy groups on the central benzene ring, which profoundly impacts their symmetry.
-
This compound (2,5-DETH): This isomer possesses a C₂ₕ point group symmetry. The ethoxy groups are positioned opposite each other relative to the hydrazide axis, resulting in a highly symmetric and relatively linear structure. This symmetry is a key factor in its successful application in forming highly crystalline and porous COFs like COF-42.[3][7][8]
-
2,3-Diethoxyterephthalohydrazide (2,3-DETH): With adjacent ethoxy groups, this isomer has a lower symmetry (Cₛ). The proximity of the bulky ethoxy groups introduces significant steric hindrance, which can be expected to twist the hydrazide functional groups out of the plane of the benzene ring.
-
2,6-Diethoxyterephthalohydrazide (2,6-DETH): This isomer also exhibits Cₛ symmetry. The ethoxy groups flank one of the hydrazide moieties, creating a sterically crowded environment on one side of the molecule. This asymmetric steric hindrance can influence crystal packing and reactivity.
Caption: 2D structures of the three positional isomers of Diethoxyterephthalohydrazide.
Synthesis and Mechanistic Considerations
The synthesis of these hydrazide derivatives typically follows a two-step process starting from the corresponding terephthalic acid derivative.[9][10] The choice of starting material is the primary determinant of the final isomer obtained.
General Synthetic Pathway:
-
Esterification: The diethoxyterephthalic acid isomer is first converted to its corresponding diester (e.g., dimethyl or diethyl ester). This is commonly achieved by refluxing the diacid in the respective alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as H₂SO₄.[9] This step activates the carboxylic acid groups for the subsequent reaction.
-
Hydrazinolysis: The purified diester is then reacted with hydrazine hydrate (N₂H₄·H₂O), often in an alcoholic solvent. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol and forming the stable hydrazide functional group. This reaction is typically driven to completion by using an excess of hydrazine hydrate and refluxing for several hours.
Caption: General synthetic workflow for Diethoxyterephthalohydrazide isomers.
Causality in Synthesis:
-
Why Esterify First? Direct reaction of a carboxylic acid with hydrazine can be sluggish and lead to salt formation. Converting to an ester makes the carbonyl carbon more electrophilic and a better leaving group (⁻OR vs. ⁻OH), facilitating an efficient nucleophilic acyl substitution.
-
Solvent Choice: Ethanol is a common solvent for both steps as it is a reactant in the esterification (for the diethyl ester) and effectively solubilizes the intermediates for the hydrazinolysis step.
Comparative Physicochemical Properties
| Property | This compound | 2,3-Diethoxyterephthalohydrazide | 2,6-Diethoxyterephthalohydrazide |
| CAS Number | 1136292-71-1[3] | Not assigned | Not assigned |
| Molecular Formula | C₁₂H₁₈N₄O₄[6] | C₁₂H₁₈N₄O₄ | C₁₂H₁₈N₄O₄ |
| Molecular Weight | 282.30 g/mol [4] | 282.30 g/mol | 282.30 g/mol |
| Appearance | White powder[4] | Predicted: White to off-white solid | Predicted: White to off-white solid |
| Melting Point | Not available[4] | Predicted: Lower than 2,5-isomer | Predicted: Lower than 2,5-isomer |
| Solubility | Limited in common solvents[3] | Predicted: Higher than 2,5-isomer | Predicted: Higher than 2,5-isomer |
| Calculated XLogP3 | -0.3[6] | Predicted: Similar to 2,5-isomer | Predicted: Similar to 2,5-isomer |
| Symmetry | High (C₂ₕ) | Low (Cₛ) | Low (Cₛ) |
Spectroscopic Distinction: An Experimental Guide
Spectroscopic techniques are the most powerful tools for distinguishing between these isomers. Due to their different symmetries, ¹H NMR spectroscopy is particularly definitive.
Predicted ¹H NMR Spectra (500 MHz, DMSO-d₆)
The key to differentiating the isomers lies in the aromatic region of the ¹H NMR spectrum.
-
2,5-DETH: Due to its high symmetry, the two aromatic protons are chemically equivalent. This will result in a single sharp singlet in the aromatic region.
-
2,3-DETH: The two aromatic protons are not equivalent and are adjacent to each other. They will appear as a pair of doublets (an AX spin system), with a typical ortho-coupling constant of ~8-9 Hz.
-
2,6-DETH: The two aromatic protons are chemically equivalent due to the plane of symmetry. Like the 2,5-isomer, this should also result in a single sharp singlet. However, its chemical shift may differ slightly due to the different electronic environment. Further distinction would require 2D NMR (NOESY) to show correlation between the aromatic protons and the ethoxy groups.
| Isomer | Aromatic Protons (Predicted) | Ethoxy (–OCH₂–) | Ethoxy (–CH₃) | Hydrazide (–NH) | Hydrazide (–NH₂) |
| 2,5-DETH | 1H, singlet (~7.2 ppm) | 4H, quartet | 6H, triplet | 2H, singlet | 4H, singlet |
| 2,3-DETH | 2H, two doublets (~7.0-7.3 ppm) | 4H, two quartets | 6H, two triplets | 2H, two singlets | 4H, two singlets |
| 2,6-DETH | 1H, singlet (~7.1 ppm) | 4H, quartet | 6H, triplet | 2H, singlet | 4H, singlet |
Characteristic IR Frequencies
Infrared spectroscopy can confirm the presence of key functional groups but is less effective than NMR for distinguishing positional isomers. All three isomers are expected to show similar characteristic peaks.
-
N-H Stretch (Amide/Hydrazide): 3200-3400 cm⁻¹ (medium, may be multiple peaks)[11][12]
-
C-H Stretch (Aromatic/Aliphatic): 2850-3100 cm⁻¹[13]
-
C=O Stretch (Amide I): ~1630-1680 cm⁻¹ (strong)[13]
-
C-O Stretch (Aryl Ether): ~1200-1250 cm⁻¹ (strong)[11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified hydrazide isomer in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice as it effectively solubilizes the polar hydrazides and its residual peak does not interfere with key signals.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Analysis (Self-Validation):
-
Integrate all peaks. The ratio of aromatic protons to ethoxy protons to hydrazide protons should match the molecular structure.
-
Analyze the splitting patterns in the aromatic region (6.5-8.0 ppm). A single singlet confirms a symmetric isomer (2,5- or 2,6-). A pair of doublets confirms the 2,3-isomer.
-
Confirm the presence of a triplet and quartet for the ethoxy groups, characteristic of an ethyl chain.
-
Observe the broad singlets for the -NH and -NH₂ protons. Their chemical shifts can vary and they may exchange with trace water in the solvent.
-
Structural Analysis and Implications for Application
The positional isomerism has profound consequences for the solid-state structure and potential applications of these molecules.
1. Covalent Organic Frameworks (COFs): The success of 2,5-DETH as a monomer for COFs stems directly from its structure.[3] Its linearity and C₂ₕ symmetry allow it to polymerize with trigonal or tetragonal linkers (like 1,3,5-triformylbenzene) to form highly ordered, crystalline frameworks with predictable pore structures.[7] The ethoxy groups prevent excessive π-π stacking, helping to maintain porosity.[3]
In contrast, the 2,3-DETH and 2,6-DETH isomers are poor candidates for crystalline COF synthesis.
-
Steric Hindrance: The bulky ethoxy groups adjacent to the reacting hydrazide moieties (in 2,6-DETH) or to each other (in 2,3-DETH) would sterically hinder the condensation reaction with aldehydes.
-
Lack of Linearity: The lower symmetry and inherent twisting of the hydrazide groups out of the benzene plane would disrupt the long-range order required for a crystalline framework, likely leading to amorphous, non-porous polymers.
Caption: Influence of isomeric structure on potential for COF applications.
2. Drug Development: Hydrazide-containing compounds are known to exhibit a wide range of biological activities, including antibacterial and anticancer properties.[9][10] While no specific data exists for these diethoxy isomers, we can hypothesize.
-
The shape of a molecule is critical for binding to a biological target (e.g., an enzyme active site). The distinct three-dimensional shapes of the three isomers would lead to different binding affinities.
-
The 2,3-DETH and 2,6-DETH isomers, with their more complex steric profiles, might offer unique binding modes unavailable to the symmetric 2,5-isomer. However, this same steric bulk could also prevent them from fitting into a target binding pocket. This highlights the importance of synthesizing and screening all isomers in a drug discovery campaign.
Conclusion
While this compound and its isomers, 2,3-DETH and 2,6-DETH, share a common molecular formula, their structural disparities lead to significant functional divergence. The high symmetry and linearity of the 2,5-isomer make it an exceptional building block for creating crystalline, porous materials like COFs. Conversely, the lower symmetry and increased steric hindrance of the 2,3- and 2,6-isomers render them unsuitable for this purpose but may open avenues for applications in fields like pharmacology where molecular shape complementarity is a key design principle. The ability to distinguish these isomers definitively, primarily through ¹H NMR spectroscopy, is a crucial skill for any researcher working with substituted aromatic compounds. This guide underscores a fundamental principle in chemistry: structure dictates function, and even the slightest positional change can redefine a molecule's purpose and potential.
References
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- 13. IR Absorption Table [webspectra.chem.ucla.edu]
Unambiguous Structural Confirmation of 2,5-Diethoxyterephthalohydrazide: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and innovation. In the development of novel materials, such as Covalent Organic Frameworks (COFs), the purity and exact structure of the building blocks are paramount. 2,5-Diethoxyterephthalohydrazide, a key linker in the synthesis of robust COFs for applications in photocatalysis and gas sorption, serves as a pertinent case study for illustrating the definitive power of single-crystal X-ray crystallography and the complementary roles of other analytical techniques.[1][2][3]
This guide provides an in-depth comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the structural elucidation of this compound. We will explore the causality behind experimental choices and present detailed, field-proven protocols.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a detailed molecular architecture, including bond lengths, bond angles, and intermolecular interactions. The resulting atomic coordinates offer a definitive structural proof, leaving no ambiguity, which is crucial for understanding the properties and reactivity of a molecule.
Experimental Workflow for X-ray Crystallography
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following workflow outlines the critical steps and the rationale behind them.
Caption: A comprehensive workflow for the structural determination of a small organic molecule via single-crystal X-ray diffraction.
Detailed Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth (The Causality of Patience): The most critical and often challenging step is obtaining high-quality single crystals. The slow and controlled crystallization allows for the ordered arrangement of molecules into a crystal lattice, a prerequisite for diffraction.
-
Method: Slow evaporation or vapor diffusion are common techniques. For this compound, a starting point would be to dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture) and allow the solvent to evaporate slowly over several days to weeks. Vapor diffusion, where a precipitant solvent slowly diffuses into the solution of the compound, can also be employed to promote slow crystal growth.
-
Rationale: Rapid precipitation leads to amorphous material or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.
2. Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[4]
-
Method: The crystal is affixed to a glass fiber or a loop with a cryo-protectant oil and placed in a stream of cold nitrogen gas (around 100 K) in the diffractometer. A series of initial diffraction images are taken to assess the crystal quality.
-
Rationale: The cold stream of nitrogen minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern and higher resolution data. The initial screening quickly determines if the crystal is a single entity and diffracts X-rays effectively.
3. Data Collection: The crystal is rotated through a series of angles, and at each orientation, a diffraction pattern is recorded.
-
Method: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers automate this process, which can take several hours.
-
Rationale: Collecting a complete dataset ensures that all unique reflections are measured, which is necessary for solving and refining the crystal structure accurately.
4. Data Reduction and Structure Solution: The raw diffraction intensities are processed to produce a set of unique reflections.
-
Method: The collected data is corrected for various factors, including background noise and absorption. The corrected data is then used to solve the "phase problem" using computational methods like direct methods or Patterson synthesis to generate an initial electron density map.[4]
-
Rationale: The phase information is lost during the diffraction experiment. Solving the phase problem is the key step in reconstructing the crystal structure from the diffraction pattern.
5. Structure Refinement and Validation: The initial structural model is refined to best fit the experimental data.
-
Method: The atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The final model is validated using various crystallographic metrics.
-
Rationale: Refinement improves the accuracy of the bond lengths, angles, and other structural parameters. Validation ensures the final structure is chemically reasonable and consistent with the data.
Complementary Spectroscopic Techniques: A Comparative Analysis
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for routine characterization, confirmation of functional groups, and understanding the molecule's behavior in solution. The following table compares the information obtained from each technique for this compound.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystal lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ionized molecules | Absorption of infrared radiation causing molecular vibrations |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable solvent | Ionizable compound | Solid or liquid |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, relative stereochemistry, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups |
| Resolution | Atomic (<1 Å) | Atomic to near-atomic | Low (provides connectivity information) | Low (identifies functional groups) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[5][6][7] For this compound, ¹H and ¹³C NMR would provide key information.
¹H NMR Predicted Signals for this compound:
-
A triplet signal for the -CH₃ protons of the ethoxy groups.
-
A quartet signal for the -OCH₂- protons of the ethoxy groups.
-
A singlet for the aromatic protons.
-
Signals for the -NH- and -NH₂ protons of the hydrazide groups.
¹³C NMR Predicted Signals:
-
Signals for the methyl and methylene carbons of the ethoxy groups.
-
Signals for the aromatic carbons, including those bonded to the ethoxy and carbonyl groups.
-
A signal for the carbonyl carbon of the hydrazide groups.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the hydrazide protons may be exchangeable).[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to deduce the connectivity.
Mass Spectrometry: The Molecular Weight Confirmation
Mass spectrometry provides the molecular weight of a compound, which is a crucial piece of information for confirming its identity.[8][9][10]
Expected Data for this compound (C₁₂H₁₈N₄O₄):
-
Expected Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 283.14 would be expected.
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a quick and simple method to identify the presence of specific functional groups in a molecule.[12][13][14][15]
Expected IR Absorptions for this compound:
-
N-H stretching: Around 3200-3400 cm⁻¹ (from the hydrazide groups).
-
C=O stretching: Around 1640-1680 cm⁻¹ (amide carbonyl).
-
C-O stretching: Around 1200-1250 cm⁻¹ (aryl ether).
-
C-H stretching: Around 2850-3000 cm⁻¹ (aliphatic and aromatic).
Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum.
-
Data Analysis: Correlate the observed absorption bands with known functional group frequencies.
A Self-Validating System: The Power of Combined Data
The true strength in structural elucidation lies in the integration of data from multiple techniques.
Caption: A logical diagram illustrating how data from complementary analytical techniques converge to provide an unambiguously confirmed molecular structure.
While NMR, MS, and IR can collectively suggest the correct structure, only X-ray crystallography provides the definitive proof of the three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, where the planarity and orientation of the hydrazide groups can influence the properties of the resulting COFs, this level of detail is invaluable.
Conclusion
The structural confirmation of this compound exemplifies the hierarchical nature of analytical techniques in modern chemistry. While NMR, MS, and IR spectroscopy provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for unambiguous, high-resolution structural determination. For researchers and professionals in fields where molecular architecture dictates function, a comprehensive approach that leverages the strengths of each of these techniques is not just best practice, but a scientific necessity.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Buy this compound | 1136292-71-1 [smolecule.com]
- 3. ossila.com [ossila.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. uab.edu [uab.edu]
- 9. biocompare.com [biocompare.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. This compound | C12H18N4O4 | CID 101962189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 13. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Independent Verification of the Properties of 2,5-Diethoxyterephthalohydrazide: A Comparative Guide for Researchers
Introduction: The Significance of 2,5-Diethoxyterephthalohydrazide in Advanced Material Synthesis
This compound (DETH) is an aromatic dihydrazide that has garnered significant attention as a key building block in the synthesis of advanced porous materials, particularly Covalent Organic Frameworks (COFs).[1][2] Its rigid structure, featuring a benzene ring functionalized with two ethoxy and two hydrazide groups, allows for the formation of stable, crystalline, and porous two-dimensional and three-dimensional structures.[3] These materials exhibit significant potential in applications such as gas storage, separation, and catalysis.[3][4] The hydrazide functional groups are crucial for forming robust hydrazone linkages through condensation reactions with aldehydes, a common strategy in COF synthesis.[2]
The purpose of this guide is to provide a comprehensive framework for the independent verification of the properties of DETH. By presenting detailed experimental protocols and comparing its characteristics with those of other commercially available dihydrazides, namely the aliphatic Adipic Acid Dihydrazide (ADH) and the aromatic Isophthalic Dihydrazide (IDH), this document aims to equip researchers with the necessary tools to critically evaluate and select the most suitable building blocks for their specific applications.
Comparative Overview of Dihydrazide Linkers
The choice of dihydrazide linker is critical in determining the final properties of a polymer or framework. The structural differences between aromatic and aliphatic dihydrazides significantly influence their thermal stability and conformational flexibility.
| Property | This compound (DETH) | Adipic Acid Dihydrazide (ADH) | Isophthalic Dihydrazide (IDH) |
| Structure | Aromatic | Aliphatic | Aromatic |
| Molecular Formula | C₁₂H₁₈N₄O₄[5] | C₆H₁₄N₄O₂[6] | C₈H₁₀N₄O₂[7] |
| Molecular Weight | 282.30 g/mol [5] | 174.20 g/mol [8] | 194.19 g/mol [1] |
| Melting Point | Not available | ~180 °C[8] | ~224 °C[1] |
| Key Features | Rigid planar structure, functionalizable ethoxy groups | Flexible aliphatic chain | Rigid, bent aromatic structure |
| Primary Applications | Covalent Organic Frameworks (COFs)[2][3] | Cross-linking agent for emulsions, hardener for epoxy resins[8] | Epoxy resin hardener, polymer building block[1] |
Experimental Verification Protocols
This section details the necessary experimental procedures for the synthesis and characterization of this compound and its alternatives.
Synthesis of Dihydrazides
The synthesis of dihydrazides typically involves the reaction of a diester with hydrazine hydrate.
The synthesis of DETH proceeds through the reaction of diethyl 2,5-diethoxyterephthalate with hydrazine hydrate.
-
Materials: Diethyl 2,5-diethoxyterephthalate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve diethyl 2,5-diethoxyterephthalate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the dihydrazide.
-
Collect the white precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum.
-
Causality: The use of an excess of hydrazine hydrate drives the reaction towards the formation of the dihydrazide by Le Chatelier's principle. Ethanol serves as a suitable solvent for both the starting ester and the hydrazine hydrate, and its boiling point allows for a controlled reaction temperature under reflux.
ADH can be synthesized from adipic acid and hydrazine hydrate.
-
Materials: Adipic acid, hydrazine hydrate, composite catalyst.
-
Procedure:
-
Combine adipic acid, hydrazine hydrate, and a composite catalyst in a reactor.
-
Heat the mixture and continuously remove water by distillation to drive the reaction forward.
-
After the reaction is complete (typically 3-5 hours), cool the mixture.
-
The solid product can be purified by recrystallization.
-
Causality: The removal of water is crucial for achieving a high yield, as the reaction is a condensation that produces water as a byproduct.
IDH is synthesized from dimethyl isophthalate and hydrazine hydrate.
-
Materials: Dimethyl isophthalate, hydrazine hydrate, methanol.
-
Procedure:
Causality: The use of methanol as a solvent and subsequent precipitation in cold water allows for the isolation of the dihydrazide product.
Characterization Techniques
To ensure the purity and confirm the identity of the synthesized dihydrazides, a combination of spectroscopic and thermal analysis techniques is essential.
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
-
¹H NMR Spectroscopy: Provides information about the different types of protons and their chemical environments.
-
¹³C NMR Spectroscopy: Provides information about the different types of carbon atoms in the molecule.
Expected ¹H and ¹³C NMR Data:
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| DETH (Predicted) | ~1.3 (t, 6H, -CH₃), ~4.0 (q, 4H, -OCH₂-), ~7.2 (s, 2H, Ar-H), ~9.5 (br s, 2H, -NH-), ~4.5 (br s, 4H, -NH₂) | ~15.0 (-CH₃), ~64.0 (-OCH₂-), ~115.0 (Ar-C-H), ~150.0 (Ar-C-O), ~165.0 (C=O) |
| ADH | ~1.44 (m, 4H, -CH₂-), ~1.99 (m, 4H, -CH₂-CO-), ~4.15 (br s, 4H, -NH₂), ~8.93 (br s, 2H, -NH-)[9] | ~25.0 (-CH₂-), ~33.0 (-CH₂-CO-), ~172.0 (C=O)[10] |
| IDH | ~4.5 (s, 4H, -NH₂), ~7.5 (t, 1H, Ar-H), ~7.8 (d, 2H, Ar-H), ~8.2 (s, 1H, Ar-H), ~9.81 (s, 2H, -NH-)[1] | ~128.0, ~130.0, ~134.0 (Ar-C), ~166.0 (C=O)[11] |
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Data (cm⁻¹):
| Functional Group | DETH (Predicted) | ADH | IDH |
| N-H stretch (amine) | 3300-3400 | ~3300 | ~3300 |
| C-H stretch (aliphatic) | 2850-3000 | 2850-2950 | - |
| C=O stretch (amide I) | ~1640 | ~1630 | ~1640 |
| N-H bend (amide II) | ~1530 | ~1530 | ~1540 |
| C-O stretch (ether) | 1200-1250 | - | - |
| Aromatic C=C stretch | 1500-1600 | - | 1500-1600 |
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Expected Thermal Stability:
| Compound | Decomposition Onset Temperature (°C) |
| DETH (in COFs) | 280 - 400[2] |
| ADH | ~200-300[12] |
| IDH | Higher than ADH due to aromaticity |
Aromatic dihydrazides like DETH and IDH are expected to exhibit higher thermal stability compared to the aliphatic ADH due to the inherent stability of the aromatic ring.[13][14]
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: General synthesis workflows for DETH, ADH, and IDH.
Caption: Workflow for the characterization of synthesized dihydrazides.
Conclusion: A Self-Validating Approach to Material Selection
This guide provides a comprehensive set of protocols and comparative data to facilitate the independent verification of the properties of this compound. By following the detailed experimental procedures and utilizing the provided spectroscopic and thermal analysis benchmarks, researchers can confidently synthesize and characterize DETH and its alternatives. The choice between DETH, ADH, and IDH will ultimately depend on the specific requirements of the target application, with DETH offering a rigid and functionalizable aromatic core ideal for creating robust and porous frameworks. This self-validating system of synthesis and characterization empowers researchers to make informed decisions in their pursuit of novel materials with tailored properties.
References
- 1. Isophthalic dihydrazide | 2760-98-7 [chemicalbook.com]
- 2. Buy this compound | 1136292-71-1 [smolecule.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. ossila.com [ossila.com]
- 5. This compound | C12H18N4O4 | CID 101962189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adipic Dihydrazide | C6H14N4O2 | CID 66117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isophthalyl dihydrazide | C8H10N4O2 | CID 72700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gantrade.com [gantrade.com]
- 9. Adipic dihydrazide(1071-93-8) 1H NMR spectrum [chemicalbook.com]
- 10. Adipic dihydrazide(1071-93-8) 13C NMR spectrum [chemicalbook.com]
- 11. Isophthalic dihydrazide(2760-98-7) 13C NMR [m.chemicalbook.com]
- 12. Effect of Milling on DSC Thermogram of Excipient Adipic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diethyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 14. Adipic acid ftir spectrum | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Diethoxyterephthalohydrazide
As researchers and scientists at the forefront of innovation, our work with novel compounds like 2,5-Diethoxyterephthalohydrazide is critical for advancing fields from materials science to drug development. This compound, a key building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs), demands not only precision in its application but also diligence in its management from procurement to disposal.[1][2][3] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and the integrity of our research.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. It is designed to empower laboratory personnel with the knowledge to manage this chemical waste responsibly, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and upholding the highest safety standards.[4]
Hazard Assessment: A Precautionary Approach
The first step in any waste management protocol is a thorough understanding of the material's hazards.[5][6] For this compound, available safety data presents conflicting classifications. To ensure maximum safety, this guide adopts the precautionary principle, adhering to the more stringent hazard classification.
| Data Source | Signal Word | GHS Pictogram | Hazard Statements |
| KamulinBiotech Co., Ltd. MSDS [7] | N/A | N/A | "No particular hazard associated with this compound." |
| Sigma-Aldrich [8] | Warning | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Directive: All waste containing this compound shall be managed as a hazardous material, specifically as a GHS07 irritant. This approach aligns with the best practice of treating all chemical waste as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[9]
Personal Protective Equipment (PPE) Protocol
Given the compound's potential to cause skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory during all handling and disposal procedures.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | Protects against accidental splashes or airborne particles causing serious eye irritation[8]. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin irritation upon contact[8]. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Required if handling outside a fume hood | A NIOSH-approved respirator may be necessary if there is a risk of generating dust, to mitigate respiratory irritation[8]. |
Step-by-Step Disposal Workflow
The proper disposal of this compound waste is a multi-step process that ensures safety and compliance from the point of generation to final disposal.[6] This workflow must be followed for pure, unused compound, contaminated labware (e.g., weigh boats, wipes), and materials used for spill cleanup.
Caption: Disposal workflow for this compound.
Protocol Details:
-
Waste Identification and Segregation:
-
Containerization:
-
Select a robust, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clean and compatible with the chemical.
-
Affix a "Hazardous Waste" label, provided by your institution's EHS department, to the container before adding any waste.
-
-
Labeling:
-
Properly labeling waste is a critical regulatory requirement.[10][12]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
Check the box for "Irritant" or "Harmful" on the label.
-
Include the name of the Principal Investigator, the lab number, and the date the waste was first added.
-
-
Storage and Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12][13]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times except when adding waste.[12]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9][13]
-
-
Disposal Request:
-
Once the container is full or you have no further need to accumulate this waste stream, arrange for its disposal.
-
Contact your institution's EHS department to schedule a waste pickup, following their specific procedures.
-
Spill Management Protocol
Accidents can happen, and immediate, correct action is vital. Spilled chemicals and all materials used for cleanup must be disposed of as hazardous waste.[9]
For a small solid spill (less than 10 grams):
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain & Clean: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.
-
Collect: Carefully sweep the mixture into a plastic dustpan and place it into your designated solid hazardous waste container for this compound.
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Place the used cloth in the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Empty Container Disposal
An "empty" container that held this compound is not considered regular trash until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. Label the liquid waste container appropriately.
-
Deface Label: Completely remove or deface the original manufacturer's label on the empty container.[13]
-
Dispose of Container: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[10]
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the innovative work conducted in your laboratory does not come at the cost of personal health or environmental integrity.
References
- 1. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00506E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. PolyCOFs: A New Class of Freestanding Responsive Covalent Organic Framework Membranes with High Mechanical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. ruixibiotech.com [ruixibiotech.com]
- 8. This compound | 1136292-71-1 [sigmaaldrich.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. odu.edu [odu.edu]
Personal protective equipment for handling 2,5-Diethoxyterephthalohydrazide
Essential Safety and Handling Guide for 2,5-Diethoxyterephthalohydrazide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling this compound. This document is structured to provide procedural, step-by-step guidance that directly answers specific operational questions, ensuring the safety of all laboratory personnel. Our commitment is to furnish you with value beyond the product itself, building a foundation of deep trust through scientifically sound and field-proven insights.
Hazard Profile of this compound
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
The assigned GHS pictogram is GHS07, indicating that the substance is an irritant, a skin sensitizer, acutely toxic (harmful), a narcotic, and hazardous to the ozone layer. Given its nature as a fine powder, the primary routes of exposure are inhalation and dermal contact.
Personal Protective Equipment (PPE): A Multi-layered Defense
A multi-layered approach to PPE is crucial when handling this compound to mitigate the risks of skin, eye, and respiratory irritation. The following table outlines the recommended PPE.
| Body Part | Required PPE | Material/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Protects against skin irritation and absorption. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling powders.[4][5][6] |
| Body | Laboratory coat | Standard cotton or flame-resistant | Prevents contact of the chemical powder with skin and personal clothing. |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 compliant | Protects against airborne particles and accidental splashes, preventing serious eye irritation.[7] |
| Respiratory | N95 or higher-rated particulate respirator | NIOSH-approved | Essential for preventing respiratory tract irritation from inhalation of the fine powder.[8][9][10] |
Operational Plan: Safe Handling from Receipt to Use
A systematic workflow is paramount to ensure minimal exposure and safe handling of this compound.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the chemical name and all relevant hazard warnings.[11]
3.2. Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. All necessary PPE should be readily available and inspected for integrity.
-
Donning PPE: Put on your lab coat, followed by safety goggles. Don your respirator, ensuring a proper fit. Finally, wear your chemical-resistant gloves, making sure they overlap the cuffs of your lab coat.
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid powder inside a certified chemical fume hood to minimize the dispersion of airborne particles.
-
Use a spatula or other appropriate tool to handle the powder. Avoid scooping in a manner that creates dust.
-
If possible, use a balance with a draft shield.
-
Close the container tightly immediately after use.
-
-
During the Experiment:
-
Keep all containers with this compound covered when not in immediate use.
-
Avoid any actions that could generate dust, such as vigorous shaking or stirring of the dry powder.
-
-
Decontamination of Equipment:
-
All equipment that has come into contact with the chemical should be decontaminated.[12]
-
Wipe down surfaces with a damp cloth to collect any residual powder. The cloth should be treated as contaminated waste.
-
For glassware and other reusable equipment, a thorough wash with a suitable solvent (e.g., ethanol or acetone), followed by a detergent and water wash, is recommended. The initial solvent rinse should be collected as hazardous waste.
-
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling and disposal of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to protect the environment and comply with regulations.
4.1. Waste Segregation:
-
Solid Chemical Waste: Any unused this compound and any material grossly contaminated with the powder should be collected in a designated, labeled hazardous waste container.[11][13]
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges should be placed in a separate, sealed bag or container labeled as "Contaminated PPE."
-
Liquid Waste: Any solvents used for rinsing contaminated glassware should be collected in a designated hazardous liquid waste container.
4.2. Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).[11][14]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14]
-
Never dispose of this compound down the drain or in the regular trash.[15]
4.3. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[13][16]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[13]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or preferably, recycled if your facility's policies allow.
By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and your EHS office for any additional requirements.
References
- 1. GHS Hazard Statements - List, Codes & Implementation | BradyCanada.ca [bradycanada.ca]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. H-phrases (hazard statements) [stoffenmanager.com]
- 4. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated [cdc.gov]
- 10. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. publications.ashp.org [publications.ashp.org]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
